cathepsin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11104-54-4 |
|---|---|
Molecular Formula |
C14H13Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Chaperone Role of Cathepsin A: An In-depth Technical Guide on its Protective Function for β-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate cellular machinery, the lysosome serves as the primary recycling center, housing a vast array of hydrolases responsible for the degradation of macromolecules. The stability and activity of these enzymes are paramount for maintaining cellular homeostasis. This technical guide delves into the critical protective function of Cathepsin A (CTSA), also known as Protective Protein/Cathepsin A (PPCA), for the lysosomal enzyme β-galactosidase (GLB1). A deficiency in CTSA leads to the lysosomal storage disorder galactosialidosis, characterized by a combined deficiency of β-galactosidase and neuraminidase-1 (NEU1). This document provides a comprehensive overview of the molecular mechanisms underlying this protective function, detailed experimental protocols to investigate this interaction, and quantitative data to support the chaperone activity of CTSA.
The Lysosomal Multienzyme Complex: A Hub of Glycoprotein (B1211001) Catabolism
This compound, β-galactosidase, and neuraminidase-1 form a high molecular weight lysosomal multienzyme complex (LMC)[1][2][3]. This complex is essential for the coordinated degradation of glycoproteins, glycolipids, and oligosaccharides[4]. The assembly of this complex is not merely a structural arrangement but is crucial for the proper functioning and stability of its constituent enzymes.
The Protective Chaperone Function of this compound
The primary role of this compound in this complex is to act as a molecular chaperone, a function distinct from its intrinsic serine carboxypeptidase activity[5][6][7]. Within the acidic environment of the lysosome, β-galactosidase is susceptible to rapid proteolytic degradation[1][8]. This compound binds to β-galactosidase, shielding it from the action of other lysosomal proteases and thereby extending its half-life from hours to days[4]. This protective interaction is a prerequisite for maintaining adequate levels of functional β-galactosidase.
The formation of the LMC is a highly organized process. Early in the biosynthetic pathway, CTSA associates with newly synthesized β-galactosidase and neuraminidase-1, facilitating their correct folding, transport to the lysosome, and subsequent activation[3]. In the absence of functional this compound, as seen in galactosialidosis, β-galactosidase fails to be properly stabilized within the lysosome and is rapidly degraded, leading to its functional deficiency[9][10][11].
Quantitative Data on the this compound-β-Galactosidase Interaction
Table 1: Comparative Enzyme Kinetics of β-Galactosidase
| Parameter | β-Galactosidase Alone | β-Galactosidase + this compound | Fold Change | Reference |
| Km (mM) | Higher (Lower Affinity) | Lower (Higher Affinity) | Not specified | [12],[13],[14] |
| Vmax (µmol/min/mg) | Lower | Higher | Not specified | [12],[13],[14] |
| Catalytic Efficiency (Vmax/Km) | Lower | Higher | Not specified | [12],[13],[14] |
Note: While the exact fold changes are not consistently reported across studies, the trend of improved kinetic parameters in the presence of this compound is well-established.
Table 2: Stability of β-Galactosidase
| Condition | Half-life of β-Galactosidase | Reference |
| Without this compound (in vitro) | Hours | [4] |
| With this compound (in lysosome) | Days | [4] |
| Galactosialidosis (CTSA deficiency) | Significantly Reduced | [6],[15] |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Formation and function of the lysosomal multienzyme complex.
Caption: Experimental workflow to study the CTSA-GLB1 interaction.
Experimental Protocols
Co-Immunoprecipitation of the Lysosomal Multienzyme Complex
This protocol is designed to isolate the lysosomal multienzyme complex to demonstrate the physical interaction between this compound and β-galactosidase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against this compound or β-galactosidase
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both this compound and β-galactosidase.
β-Galactosidase Activity Assay
This colorimetric assay quantifies the enzymatic activity of β-galactosidase using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.5, containing MgCl2 and β-mercaptoethanol)
-
ONPG solution (4 mg/mL in assay buffer)
-
Stop solution (1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine a known amount of cell lysate with assay buffer.
-
Substrate Addition: Initiate the reaction by adding the ONPG solution.
-
Incubation: Incubate the reaction at 37°C. The incubation time will vary depending on the enzyme concentration.
-
Reaction Termination: Stop the reaction by adding the stop solution. The yellow color of the o-nitrophenol product will be stabilized.
-
Measurement: Measure the absorbance at 420 nm.
-
Calculation: Calculate the enzyme activity based on the absorbance, incubation time, and protein concentration of the lysate.
This compound (Carboxypeptidase) Activity Assay
This assay measures the carboxypeptidase activity of this compound using the synthetic substrate N-carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu).
Materials:
-
Cell lysate or purified enzyme
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
Z-Phe-Leu solution
-
Reagents for detecting free leucine (B10760876) (e.g., ninhydrin (B49086) reagent)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Combine the enzyme sample with the assay buffer.
-
Substrate Addition: Start the reaction by adding the Z-Phe-Leu solution.
-
Incubation: Incubate at 37°C for a defined period.
-
Detection of Product: Stop the reaction and quantify the amount of released leucine using a suitable detection method, such as the ninhydrin reaction, which produces a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength for the detection method used.
-
Calculation: Determine the enzyme activity based on a standard curve of known leucine concentrations.
Protein Stability Assay (Thermal Shift Assay)
This protocol assesses the thermal stability of β-galactosidase in the presence and absence of this compound.
Materials:
-
Purified β-galactosidase and this compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer
Procedure:
-
Sample Preparation: Prepare samples containing β-galactosidase alone and β-galactosidase with this compound in the chosen buffer.
-
Dye Addition: Add SYPRO Orange dye to each sample.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability.
Conclusion
The protective function of this compound is indispensable for the stability and catalytic activity of β-galactosidase within the lysosome. Their assembly into a multienzyme complex is a key regulatory mechanism in glycoprotein catabolism. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical protein-protein interaction. A deeper understanding of the molecular intricacies of the lysosomal multienzyme complex holds significant promise for the development of novel therapeutic strategies for galactosialidosis and other related lysosomal storage disorders.
References
- 1. Lysosomal high molecular weight multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal multienzyme complex: pros and cons of working together - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal multienzyme complex: biochemistry, genetics, and molecular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactosialidosis: historic aspects and overview of investigated and emerging treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Galactosialidosis - Wikipedia [en.wikipedia.org]
- 10. sequencing.com [sequencing.com]
- 11. Galactosialidosis | Explore & Support Rare Diseases — Rare Genomics Institute [raregenomics.org]
- 12. pjlss.edu.pk [pjlss.edu.pk]
- 13. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Murine β-galactosidase stability is not dependent on temperature or protective protein/cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CTSA Gene Mutations and Associated Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic, biochemical, and clinical aspects of mutations in the Cathepsin A (CTSA) gene. The primary disease associated with CTSA mutations is Galactosialidosis (GS), a rare autosomal recessive lysosomal storage disorder. This document details the molecular basis of the disease, genotype-phenotype correlations, and the experimental methodologies used in its study, with a focus on quantitative data and detailed protocols.
Introduction to this compound (CTSA) and Galactosialidosis
The CTSA gene, located on chromosome 20q13.12, encodes the lysosomal enzyme this compound (CTSA), also known as Protective Protein/Cathepsin A (PPCA).[1][2] This multifunctional protein exhibits serine carboxypeptidase activity and plays a crucial protective role within the lysosome.[3] It forms a high molecular weight complex with two other glycosidases: β-galactosidase (GLB1) and neuraminidase-1 (NEU1).[4][5] This complex is essential for the stability and optimal activity of GLB1 and NEU1.[5]
Mutations in the CTSA gene lead to a deficiency in this compound, which in turn causes a secondary deficiency of both β-galactosidase and neuraminidase-1.[4] This combined enzymatic defect results in the lysosomal accumulation of sialylated glycoproteins and oligosaccharides, the hallmark of Galactosialidosis.[4] The clinical presentation of GS is heterogeneous and is classified into three main subtypes based on the age of onset and severity of symptoms: early infantile, late infantile, and juvenile/adult.[4]
CTSA Gene Mutations and Genotype-Phenotype Correlations
To date, numerous mutations in the CTSA gene have been identified, including missense, nonsense, splice-site mutations, and small deletions or insertions.[6] The type and location of the mutation often correlate with the clinical severity of Galactosialidosis. Generally, mutations that lead to a complete loss of this compound protein or function result in the severe early infantile form, while mutations that allow for some residual protein function are associated with the milder, later-onset forms.[6]
Quantitative Data on CTSA Mutations
The following table summarizes a selection of reported CTSA gene mutations and their associated phenotypes and, where available, residual enzyme activities. This data is critical for researchers and clinicians in diagnostics, prognostics, and the development of targeted therapies.
| Mutation | Exon | Phenotype | Patient Origin | β-Galactosidase Activity (% of normal) | Neuraminidase-1 Activity (% of normal) | Reference |
| c.114delG | 2 | Early Infantile | Italian | 2-10% | ~0% | [6] |
| p.His116Arg | 4 | Early Infantile | N/A | 19% | ~0% | [6] |
| p.Val150Met | 5 | Early Infantile | N/A | 10% | ~0% | [6] |
| p.Tyr221Asn | 7 | Late Infantile | N/A | N/A | N/A | [6] |
| c.655-1G>A | 7 | Juvenile/Adult | Japanese | 27.7% | 0% | [7] |
| c.746+3A>G | 8 | Juvenile/Adult | Japanese | 27.7% | 0% | [7] |
| p.Cys259Arg | 8 | Early Infantile | N/A | 2% | ~0% | [6] |
| p.Phe412Val | 13 | Late Infantile | N/A | N/A | N/A | [6] |
| p.Tyr413Cys | 13 | Early Infantile/Adult | N/A | N/A | N/A | [6] |
| p.Gln406* | 13 | Early Infantile | N/A | 10% | ~0% | [6] |
| p.Lys471Glu | 14 | Juvenile/Adult | N/A | N/A | N/A | [6] |
Note: Enzyme activities can vary between laboratories and should be interpreted in the context of the specific assay and control values used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of CTSA gene mutations and Galactosialidosis.
Molecular Analysis of the CTSA Gene
The identification of mutations in the CTSA gene is the gold standard for the diagnosis of Galactosialidosis.
Genomic DNA is extracted from patient samples (e.g., peripheral blood leukocytes or cultured fibroblasts) using standard commercial kits. The 15 exons and flanking intronic regions of the CTSA gene are then amplified by the Polymerase Chain Reaction (PCR).
Protocol:
-
DNA Extraction: Follow the manufacturer's protocol for the chosen DNA extraction kit.
-
PCR Primer Design: Design primers to amplify each of the 15 exons of the CTSA gene. Ensure primers are located in the flanking intronic regions.
-
PCR Reaction Mixture (per 25 µL reaction):
-
Genomic DNA: 50-100 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
dNTP Mix: 200 µM each
-
Taq DNA Polymerase Buffer (with MgCl₂): 1X
-
Taq DNA Polymerase: 1-1.25 units
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 45-60 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Agarose (B213101) Gel Electrophoresis: Verify the PCR products by running a small volume on a 1.5-2% agarose gel.
Direct sequencing of the PCR products is performed to identify nucleotide changes.[8]
Protocol:
-
PCR Product Purification: Purify the amplified DNA fragments using a commercial PCR purification kit to remove excess primers and dNTPs.
-
Cycle Sequencing Reaction: Perform cycle sequencing using a BigDye™ Terminator Cycle Sequencing Kit (or equivalent) with the same forward and reverse primers used for PCR.
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Analyze the purified sequencing products on an automated capillary electrophoresis DNA sequencer.
-
Sequence Analysis: Align the obtained sequences with the CTSA reference sequence (e.g., NM_000308.4) to identify any mutations.[9]
This compound Enzyme Activity Assay
Measuring the enzymatic activity of this compound is a key diagnostic and research tool. A commonly used method is a fluorometric assay using a synthetic substrate.
Protocol:
-
Sample Preparation: Prepare cell lysates from cultured fibroblasts or other patient-derived cells in a suitable lysis buffer on ice.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate such as Z-Phe-Leu-AMC (N-carbobenzoxy-L-phenylalanyl-L-leucine 7-amido-4-methylcoumarin) in DMSO.
-
Stop Solution: Prepare a suitable stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.4).
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µL of cell lysate to each well.
-
Add 50 µL of pre-warmed Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Fluorescence Measurement: Measure the fluorescence of the released AMC (or other fluorophore) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with known concentrations of the free fluorophore. Express the activity relative to the total protein concentration of the cell lysate.
Signaling Pathways and Cellular Functions of this compound
Beyond its protective role in the lysosomal multienzyme complex, this compound is involved in other cellular processes.
The Lysosomal Multienzyme Complex
The primary and most well-understood function of this compound is its role as a scaffold and protective protein for β-galactosidase and neuraminidase-1 within the lysosome.
Caption: Formation of the lysosomal multienzyme complex.
Chaperone-Mediated Autophagy (CMA)
This compound has been shown to regulate Chaperone-Mediated Autophagy (CMA), a selective process for the degradation of cytosolic proteins in the lysosome.[4][10] this compound proteolytically cleaves the lysosome-associated membrane protein 2A (LAMP-2A), the receptor for CMA substrates.[10] This cleavage leads to the degradation of LAMP-2A, thereby downregulating CMA activity.[4][10] In the absence of functional this compound, LAMP-2A levels increase, leading to enhanced CMA.[4]
Caption: Regulation of Chaperone-Mediated Autophagy by this compound.
Elastin Fiber Assembly
On the cell surface, this compound forms a complex with neuraminidase-1 and the elastin-binding protein (EBP), which is a splice variant of β-galactosidase.[2] This "elastin receptor complex" is involved in the assembly of elastic fibers, which are crucial components of connective tissues.[2]
Caption: Role of the Elastin Receptor Complex in elastic fiber assembly.
Drug Development and Therapeutic Strategies
Currently, there is no cure for Galactosialidosis, and treatment is primarily supportive and symptomatic.[1] However, a deeper understanding of the molecular pathogenesis of the disease has opened avenues for the development of novel therapeutic approaches.
-
Enzyme Replacement Therapy (ERT): Preclinical studies in mouse models of Galactosialidosis have shown that the administration of recombinant human this compound can restore the activities of β-galactosidase and neuraminidase-1 and ameliorate the disease phenotype.
-
Gene Therapy: The delivery of a functional copy of the CTSA gene to affected cells is a promising strategy. Research is ongoing to develop safe and effective viral vectors for gene delivery.
-
Pharmacological Chaperone Therapy: Small molecules that can bind to and stabilize mutant this compound, promoting its correct folding and transport to the lysosome, are being investigated.
Conclusion
Mutations in the CTSA gene are the underlying cause of the lysosomal storage disorder Galactosialidosis. The resulting deficiency in this compound leads to a complex cellular and clinical phenotype. This guide has provided a detailed overview of the known CTSA mutations, their correlation with clinical outcomes, and the experimental methodologies crucial for their study. A thorough understanding of the molecular mechanisms of this compound function and dysfunction is paramount for the development of effective therapies for this devastating disease. The ongoing research into the diverse roles of this compound in cellular signaling pathways may also reveal its involvement in other pathologies and open up new therapeutic targets.
References
- 1. scispace.com [scispace.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Galactosialidosis: review and analysis of CTSA gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cd-genomics.com [cd-genomics.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Core of Cathepsin A: A Technical Guide for Researchers and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the enzymatic activity of serine carboxypeptidase Cathepsin A (CTSA), also known as protective protein. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core biochemical properties of this compound, its mechanism of action, substrate specificity, and its pivotal role in various physiological and pathological processes. This guide synthesizes key quantitative data, details experimental protocols for activity assessment, and visualizes its involvement in critical signaling pathways.
Introduction to this compound
This compound is a lysosomal serine carboxypeptidase that exhibits a dual function: a protective role for β-galactosidase and neuraminidase within the lysosomal multienzyme complex and a catalytic role in processing various bioactive peptides.[1][2] Its enzymatic activity is optimal at an acidic pH, typical of the lysosomal environment, but it also displays deamidase and esterase activities at neutral pH.[3][4] Structurally, this compound is a glycoprotein (B1211001) that is synthesized as a zymogen and requires proteolytic processing to become a catalytically active heterodimer composed of a 32 kDa and a 20 kDa subunit.[5] The active site contains a catalytic triad (B1167595) of Ser150, Asp372, and His429, characteristic of serine proteases.[3]
Enzymatic Activity and Mechanism
This compound functions as an exopeptidase, cleaving C-terminal amino acids from peptides and proteins. The catalytic mechanism follows the canonical steps of a serine protease, involving nucleophilic attack by the active site serine on the substrate's carbonyl carbon, formation of a tetrahedral intermediate, and subsequent release of the cleaved peptide. The acidic pH optimum of its carboxypeptidase activity is attributed to the protonation state of key residues within the active site that are involved in substrate binding and catalysis.[6]
Quantitative Analysis of Enzymatic Activity
The enzymatic efficiency of this compound varies depending on the substrate. The following table summarizes key kinetic parameters for various substrates, providing a comparative basis for understanding its substrate preference.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Source |
| Z-Phe-Leu | 0.04 - 0.07 | 12.1 - 35 | 4.5 - 5.5 | [3] |
| Endothelin I | - | - | 5.5 | [5] |
| Angiotensin I | - | - | 5.5 - 6.0 | [5][6] |
| Bradykinin | - | - | 7.0 | [5] |
| Substance P | - | - | 7.0 | [5] |
| Oxytocin | - | - | 7.0 | [5] |
| GS-7340 (prodrug) | 0.062 - 4 | - | - | [7][8] |
| GS-9131 (prodrug) | 0.062 - 4 | - | - | [7][8] |
Note: '-' indicates data not available in the cited sources.
Role in Signaling Pathways and Disease
This compound's enzymatic activity is implicated in several critical signaling pathways, and its dysfunction is linked to various pathologies.
Renin-Angiotensin System (RAS)
This compound participates in the renin-angiotensin system by converting angiotensin I to angiotensin-(1-9).[5][6] This positions it as a potential regulator of blood pressure and cardiovascular function.
References
- 1. Elastogenesis in Focus: Navigating Elastic Fibers Synthesis for Advanced Dermal Biomaterial Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic activity of lysosomal carboxypeptidase (cathepsin) A is required for proper elastic fiber formation and inactivation of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Conversion of angiotensin I to angiotensin II by this compound isoenzymes of porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cathepsin A in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin A, a lysosomal carboxypeptidase, plays a significant role in the regulation of the renin-angiotensin system (RAS) and other vasoactive peptide systems. Its ability to process key substrates such as Angiotensin I, Bradykinin (B550075), and Substance P positions it as a crucial enzyme in cardiovascular homeostasis and a potential therapeutic target. This technical guide provides an in-depth overview of this compound's substrates within the RAS, presenting quantitative data on its enzymatic activity, detailed experimental protocols for substrate analysis, and visual representations of its functional pathways and experimental workflows.
Introduction
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. While the classical pathway involving angiotensin-converting enzyme (ACE) is well-established, alternative pathways for angiotensin peptide processing have gained increasing attention. This compound (also known as "protective protein" or carboxypeptidase L) has emerged as a key player in these alternative pathways.[1] This serine carboxypeptidase is ubiquitously expressed and is involved in the processing of several bioactive peptides.[2][3] This guide focuses on the role of this compound in the renin-angiotensin system, providing a technical resource for researchers in cardiovascular biology and drug discovery.
This compound Substrates in the Renin-Angiotensin and Kallikrein-Kinin Systems
This compound exhibits carboxypeptidase activity, cleaving C-terminal amino acids from various peptide substrates. Within the context of the renin-angiotensin and kallikrein-kinin systems, its primary substrates include Angiotensin I, Bradykinin, and Substance P.[2][4]
Angiotensin I
This compound can process Angiotensin I through two primary routes:
-
Conversion to Angiotensin II: By cleaving the C-terminal dipeptide His-Leu, this compound can directly convert Angiotensin I to the potent vasoconstrictor Angiotensin II. This provides an alternative pathway to the canonical ACE-mediated conversion.[5]
-
Formation of Angiotensin-(1-9): this compound can also cleave the C-terminal leucine (B10760876) from Angiotensin I to produce Angiotensin-(1-9).[6] Angiotensin-(1-9) can then be further converted to the vasodilator Angiotensin-(1-7) by ACE or other enzymes.
Bradykinin
Bradykinin, a potent vasodilator and a key component of the kallikrein-kinin system, is also a substrate for this compound. This compound contributes to the degradation and inactivation of bradykinin, thereby modulating its vasodilatory effects.[4][7]
Substance P
Substance P, a neuropeptide involved in inflammation and pain transmission, can also be inactivated by this compound. The enzyme cleaves C-terminal amino acids, leading to a loss of biological activity.[3][4][8]
Quantitative Analysis of this compound Activity
Quantifying the enzymatic activity of this compound on its various substrates is crucial for understanding its physiological role and for the development of specific inhibitors. The following tables summarize the available kinetic data.
| Substrate | Products | Enzyme Source | Km | kcat | kcat/Km (M-1s-1) | Reference |
| Z-Phe-Leu | Z-Phe + Leu | Recombinant Human this compound | 0.04 mM | 12.1 s-1 | 3.03 x 105 | [9] |
| Angiotensin I | Angiotensin II, Angiotensin-(1-9) | Porcine Kidney this compound | Not Reported | Not Reported | Not Reported | [5] |
| Substance P | Cleaved fragments | Purified Cathepsin G | 1.13 µM | 6.35 s-1 | 5.64 x 106 | [8] |
| Substrate | Relative Carboxypeptidase Activity (%) | Reference |
| Endothelin I | 100 | [4] |
| Angiotensin I | 9.5 | [4] |
| Bradykinin | 6.1 | [4] |
| Substance P | 3.8 | [4] |
| Oxytocin | 4 | [4] |
Table 2: Relative Carboxypeptidase Activity of this compound against Bioactive Peptides. Activity is expressed as a percentage relative to the hydrolysis of Endothelin I.
Experimental Protocols
Purification of this compound from Tissue
A common method for obtaining active this compound for kinetic studies involves its purification from tissues with high expression levels, such as the kidney or placenta.[1][10]
Protocol: Affinity Purification of Human Placental this compound [1]
-
Homogenization: Homogenize human placental tissue in a suitable buffer.
-
Affinity Chromatography: Utilize an agarose-Phe-Leu affinity column for direct purification of this compound.
-
Elution: Elute the bound this compound from the column.
-
Characterization: The purified enzyme can be characterized by determining its molecular weight and enzymatic activity using synthetic substrates like CBZ-Glu-Tyr and CBZ-Phe-Leu.
In Vitro Assay for this compound Activity on Bioactive Peptides
This protocol describes a general method for assessing the ability of this compound to cleave peptide substrates in vitro.
-
Reaction Setup: Incubate purified this compound with the peptide substrate (e.g., Angiotensin I, Bradykinin) in a suitable reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) at 37°C.
-
Time-Course Analysis: Collect aliquots of the reaction mixture at various time points.
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
HPLC Analysis of Angiotensin Peptide Cleavage
HPLC is a powerful technique for separating and quantifying the products of enzymatic reactions.[11][12][13]
Protocol: Reversed-Phase HPLC for Angiotensin Peptides
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Detection: Monitor the elution of peptides by UV absorbance at 214 nm.
-
Quantification: Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of known standards.
Mass Spectrometry for Identification of Cleavage Products
Mass spectrometry provides definitive identification of the peptide fragments generated by enzymatic cleavage.[14][15]
Protocol: LC-MS/MS for Peptide Fragment Identification
-
Sample Preparation: Prepare the sample from the in vitro activity assay.
-
LC Separation: Separate the peptide fragments using liquid chromatography.
-
Mass Analysis (MS): Introduce the separated peptides into the mass spectrometer to determine their mass-to-charge ratio.
-
Fragmentation (MS/MS): Select specific peptide ions for fragmentation to obtain amino acid sequence information.
-
Data Analysis: Compare the fragmentation patterns to a protein sequence database to identify the cleavage products.
Proteomics Workflow for Protease Substrate Identification
Modern proteomics techniques, such as N-terminomics, allow for the unbiased identification of protease substrates in complex biological samples.[16][17][18][19][20]
Protocol: General N-Terminomics Workflow
-
Protein Extraction: Extract proteins from cells or tissues of interest.
-
N-terminal Labeling: Chemically block the N-termini of all proteins in the sample.
-
Protease Treatment: Incubate the sample with the protease of interest (e.g., this compound).
-
Neo-N-terminal Labeling: Specifically label the newly generated N-termini (cleavage sites) with a biotin (B1667282) tag.
-
Tryptic Digestion: Digest the entire protein sample with trypsin.
-
Enrichment: Isolate the biotin-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Identify the enriched peptides by mass spectrometry to map the cleavage sites.
Signaling Pathways and Experimental Workflows
Figure 1: Role of this compound in the Renin-Angiotensin and Kallikrein-Kinin Systems.
Figure 2: Experimental workflow for characterizing this compound activity.
Conclusion
This compound is a multifaceted enzyme with significant implications for the renin-angiotensin system and cardiovascular health. Its ability to process Angiotensin I, Bradykinin, and Substance P underscores its role as a key regulator of vasoactive peptides. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to further elucidate the functions of this compound and explore its potential as a therapeutic target for cardiovascular diseases. Further research is warranted to determine the precise kinetic parameters of this compound for its endogenous substrates within the renin-angiotensin system.
References
- 1. Direct affinity purification and supramolecular organization of human lysosomal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 4. Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of angiotensin I to angiotensin II by this compound isoenzymes of porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin 1-9 and 1-7 release in human heart: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of substance P and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE PURIFICATION OF CATHEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New strategies to identify protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomics approaches for the identification of protease substrates during virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Homology of Cathepsin A to Yeast Carboxypeptidase Y: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional relationship between human lysosomal serine carboxypeptidase, Cathepsin A, and its yeast homolog, Carboxypeptidase Y. This document delves into their structural similarities, active site architecture, and the experimental methodologies used to elucidate these features. Furthermore, it explores the role of this compound in key signaling pathways, offering insights for researchers in cellular biology and drug development.
Quantitative Analysis of Structural Homology
Human this compound and Saccharomyces cerevisiae Carboxypeptidase Y are both members of the S10 family of serine proteases and share a conserved α/β hydrolase fold.[1][2] Their structural homology is evident in both their overall fold and the architecture of their active sites. A key metric for quantifying structural similarity is the Root-Mean-Square Deviation (RMSD) of atomic positions after structural alignment.
Superposition of the precursor and mature forms of human this compound with yeast carboxypeptidase Y reveals a high degree of structural conservation, with an RMSD of 0.40 Å and 0.51 Å for all Cα atoms, respectively.[2] This indicates that the core catalytic machinery is spatially arranged in a very similar manner in both enzymes.
| Structural Parameter | Human this compound (Precursor) | Human this compound (Mature) | Reference |
| RMSD vs. Yeast Carboxypeptidase Y (all Cα atoms) | 0.40 Å | 0.51 Å | [2] |
Table 1: Quantitative Structural Comparison of Human this compound and Yeast Carboxypeptidase Y. This table summarizes the root-mean-square deviation (RMSD) between the Cα atoms of human this compound (both precursor and mature forms) and yeast Carboxypeptidase Y, highlighting their significant structural similarity.
Active Site Architecture: A Conserved Catalytic Triad (B1167595)
The catalytic activity of both this compound and Carboxypeptidase Y is dependent on a classical serine protease catalytic triad. This triad consists of a serine nucleophile, a histidine that acts as a general base, and an aspartic acid residue that electrostatically stabilizes the histidine. The spatial arrangement of these residues is highly conserved between the two enzymes, further underscoring their shared evolutionary origin and catalytic mechanism.
| Catalytic Residue | Human this compound (PDB: 4CI9) | Yeast Carboxypeptidase Y (PDB: 1YSC) | Function |
| Nucleophile | Ser150 | Ser146 | Forms a covalent intermediate with the substrate. |
| General Base | His429 | His397 | Abstracts a proton from the serine nucleophile. |
| Acidic Stabilizer | Asp373 | Asp338 | Orients and stabilizes the histidine residue. |
Table 2: Comparison of Active Site Residues in Human this compound and Yeast Carboxypeptidase Y. This table details the conserved catalytic triad residues in both enzymes, identified from their respective Protein Data Bank (PDB) entries.
Experimental Protocols
The structural and functional characterization of this compound and its comparison to Carboxypeptidase Y have been achieved through a combination of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Recombinant Protein Expression and Purification
Objective: To produce sufficient quantities of pure, active this compound for structural and functional studies.
Methodology:
-
Gene Cloning: The cDNA encoding human this compound is cloned into a suitable expression vector, such as pIB/V5-His-TOPO-TA for insect cell expression or a mammalian expression vector like pcDNA3.1 for expression in HEK293 cells. A polyhistidine tag is often engineered at the C-terminus to facilitate purification.
-
Cell Culture and Transfection:
-
Insect Cells (e.g., Trichoplusia ni Tn5 cells): Adherent cultures are transfected with the expression plasmid. Stable cell lines are generated by selection with an appropriate antibiotic (e.g., blasticidin). For large-scale production, the cells are grown in suspension cultures.[2]
-
Mammalian Cells (e.g., HEK293 cells): Cells are transiently or stably transfected with the expression vector. For secreted proteins, the culture medium is collected after a suitable incubation period.
-
-
Protein Purification:
-
Affinity Chromatography: The collected cell culture supernatant containing the secreted, His-tagged this compound is passed over a Ni-NTA agarose (B213101) column. The column is washed extensively to remove non-specifically bound proteins, and the tagged protein is eluted with a buffer containing a high concentration of imidazole.[2]
-
Ion-Exchange Chromatography: For further purification, the fractions containing this compound from the affinity chromatography step are subjected to ion-exchange chromatography (e.g., using a SOURCE 15S cation exchange column). Proteins are eluted with a salt gradient (e.g., 0-500 mM NaCl).[2]
-
Size-Exclusion Chromatography: As a final polishing step, the protein can be passed through a size-exclusion chromatography column to separate it from any remaining contaminants and aggregates.
-
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE, where a single band of the expected molecular weight should be observed. Protein concentration is determined using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound at atomic resolution.
Methodology:
-
Crystallization: Purified this compound is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization conditions are screened using various techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to the formation of protein crystals.
-
Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Determination:
-
Phasing: The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., multiple isomorphous replacement).
-
Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure that it conforms to known stereochemical principles. The quality of the final model is assessed using various validation tools.
-
Mass Spectrometry for Maturation Analysis
Objective: To characterize the proteolytic processing of the this compound precursor into its mature, active form.
Methodology:
-
Sample Preparation: Samples of the this compound precursor and its mature form are separated by SDS-PAGE. The protein bands are excised from the gel.
-
In-Gel Digestion: The proteins within the gel slices are reduced, alkylated, and then digested with a protease of known specificity, such as trypsin.
-
Peptide Extraction: The resulting peptides are extracted from the gel slices.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: For determining the overall mass of the precursor and mature forms, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can be used. This allows for the calculation of the mass of the excised peptide.[2]
-
LC-MS/MS for N-terminal Sequencing: To identify the precise cleavage sites, the peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer. The instrument isolates individual peptides, fragments them, and measures the mass-to-charge ratio of the fragments. The resulting fragmentation pattern is used to determine the amino acid sequence of the peptide, allowing for the identification of the N-terminus of the mature subunits.[2]
-
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of mature this compound.
Methodology:
-
Substrate: A synthetic peptide substrate, such as Z-Phe-Leu, is commonly used.[2]
-
Assay Buffer: The assay is typically performed in a buffer with an acidic pH that mimics the lysosomal environment (e.g., 0.1 M sodium acetate, pH 4.5).
-
Reaction Setup: A series of reactions are set up with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Detection: The cleavage of the substrate can be monitored using a two-step assay. The release of the C-terminal amino acid (leucine in the case of Z-Phe-Leu) is quantified using a reagent such as trinitrobenzene sulfonate (TNBS), which reacts with the primary amine of the released amino acid to produce a colored product that can be measured spectrophotometrically at 420 nm.[2]
-
Data Analysis: The initial reaction rates are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The catalytic rate constant (kcat) can be calculated from Vmax and the enzyme concentration.
Signaling Pathways and Biological Roles
This compound is not only a degradative enzyme but also plays crucial roles in specific signaling pathways. Two notable examples are its involvement in the Renin-Angiotensin System and the Elastin (B1584352) Receptor Complex.
Role in the Renin-Angiotensin System
This compound can participate in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Within this system, this compound can act as a carboxypeptidase to convert Angiotensin I to Angiotensin-(1-9). This product can then be further processed by other enzymes, such as Angiotensin-Converting Enzyme (ACE), to generate Angiotensin-(1-7), a peptide with vasodilatory and cardioprotective effects. This positions this compound as a modulator of the balance between the vasoconstrictive and vasodilatory arms of the RAS.
Caption: this compound in the Renin-Angiotensin System.
Involvement in the Elastin Receptor Complex
This compound is a key component of the Elastin Receptor Complex (ERC), a heterotrimeric receptor found on the surface of various cell types. The ERC is involved in cellular responses to elastin degradation products. The binding of elastin-derived peptides to the Elastin Binding Protein (EBP) subunit of the ERC triggers a signaling cascade that can lead to cellular proliferation and migration. This compound's role in this complex is primarily structural, where it stabilizes the complex and is essential for the catalytic activity of another subunit, Neuraminidase-1 (NEU1).
Caption: Elastin Receptor Complex Signaling Pathway.
Conclusion
The significant structural homology between human this compound and yeast Carboxypeptidase Y provides a compelling example of the conservation of protein structure and function across evolution. Understanding this relationship, through detailed quantitative analysis and the application of advanced experimental techniques, offers valuable insights into the catalytic mechanisms of serine carboxypeptidases. Furthermore, the elucidation of this compound's role in complex signaling pathways opens new avenues for therapeutic intervention in a range of diseases, from cardiovascular disorders to cancer. This guide serves as a foundational resource for researchers aiming to further explore the multifaceted biology of this compound.
References
The Extralysosomal Role of Cathepsin A in Peptide Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin A (CTSA), also known as the protective protein, is a serine carboxypeptidase with multifaceted roles both within and outside the lysosome. While its lysosomal function in a complex with β-galactosidase and neuraminidase is well-established, the extralysosomal activities of CTSA are emerging as critical regulatory mechanisms in various physiological processes. This technical guide provides an in-depth exploration of the role of extralysosomal this compound in the regulation of peptide hormones. It details the enzymatic kinetics of CTSA with key peptide hormone substrates, presents changes in hormone levels in response to CTSA activity, and offers comprehensive experimental protocols for studying these interactions. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms at play. This resource is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in endocrinology, cardiovascular disease, and beyond.
Introduction
This compound (CTSA) is a multifunctional serine protease. Primarily known for its protective function within the lysosomal multienzyme complex, CTSA prevents the premature degradation of β-galactosidase and neuraminidase. However, a significant portion of CTSA is secreted into the extracellular space or localized to the cell surface, where it exhibits distinct enzymatic activities, including carboxypeptidase, deamidase, and esterase functions.[1] These extralysosomal activities are increasingly recognized for their role in modulating the activity of various bioactive peptides, including several critical peptide hormones.
This guide focuses on the extralysosomal carboxypeptidase activity of CTSA and its impact on the regulation of key peptide hormones such as endothelin-1, angiotensin I, substance P, bradykinin, and oxytocin. By cleaving C-terminal amino acid residues, extralysosomal CTSA can either inactivate these hormones or alter their receptor binding and subsequent signaling cascades. Understanding the kinetics and physiological consequences of these interactions is crucial for elucidating the role of CTSA in health and disease and for the development of novel therapeutic strategies targeting this enzyme.
Quantitative Data on this compound-Mediated Peptide Hormone Regulation
The following tables summarize the available quantitative data on the interaction of extralysosomal this compound with its peptide hormone substrates.
Table 1: Kinetic Parameters of this compound with a Synthetic Substrate
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Z-Phe-Leu | 0.04 | 12.1 | 3.0 x 105 | [2] |
Note: Kinetic data for the direct interaction of this compound with most endogenous peptide hormone substrates are not extensively reported in the literature. The data for the synthetic substrate Z-Phe-Leu is provided as a reference for the enzyme's general carboxypeptidase activity.
Table 2: Relative Carboxypeptidase Activity of this compound Against Bioactive Peptides
| Substrate | Relative Activity (%) |
| Endothelin-1 | 100 |
| Angiotensin I | 9.5 |
| Bradykinin | 6.1 |
| Oxytocin | 4.0 |
| Substance P | 3.8 |
Source: Adapted from Hiraiwa, 1999. This table shows the relative rate of hydrolysis of different peptide hormones by this compound compared to Endothelin-1.
Table 3: In Vivo Effects of this compound Inactivation on Peptide Hormone Levels
| Peptide Hormone | Tissue/Fluid | Fold Change in CTSAS190A Mice vs. Wild Type | Age of Mice |
| Bradykinin | Kidney | ~2.5-fold increase | 3 months |
| Bradykinin | Kidney | ~3.5-fold increase | 6 months |
| Substance P | Brain | ~5-fold increase | 3 months |
| Substance P | Brain | ~6-fold increase | 6 months |
| Oxytocin | Brain | ~2-fold increase | 3 months |
| Oxytocin | Brain | ~2.5-fold increase | 6 months |
| Angiotensin I | Serum | ~2-fold increase | 3 months |
| Angiotensin I | Serum | ~2.5-fold increase | 6 months |
| Endothelin-1 | Lung | Significant accumulation | Not specified |
Source: Data compiled from studies on CTSAS190A knock-in mice, which express a catalytically inactive form of this compound.
Signaling Pathways and Regulatory Mechanisms
The degradation of peptide hormones by extralysosomal this compound has significant implications for downstream signaling. The following diagrams illustrate these relationships.
References
The Role of Cathepsin A in the Progression of Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin A (CTSA), a lysosomal serine carboxypeptidase, is emerging as a critical player in the pathophysiology of cardiovascular diseases. Beyond its well-established protective function for β-galactosidase and neuraminidase within the lysosome, its extracellular enzymatic activity significantly influences cardiac remodeling, vascular integrity, and the development of heart failure. Upregulated expression and activity of this compound are observed in various cardiovascular pathologies, including myocardial infarction and ischemic cardiomyopathy. Mechanistically, this compound contributes to disease progression by degrading key substrates in the extracellular matrix, such as extracellular superoxide (B77818) dismutase (EC-SOD), leading to increased oxidative stress, inflammation, and fibrosis. Pharmacological inhibition of this compound has demonstrated cardioprotective effects in preclinical models, suggesting its potential as a novel therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the involvement of this compound in cardiovascular disease, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction to this compound
This compound, encoded by the CTSA gene, is a multifunctional enzyme with diverse roles depending on its subcellular localization.[1][2] In lysosomes, it forms a complex with β-galactosidase and neuraminidase, protecting them from premature degradation, a function independent of its enzymatic activity.[1][2][3] Mutations impairing this protective function lead to the lysosomal storage disease galactosialidosis.[2][3][4]
Extracellularly, this compound functions as a carboxypeptidase, degrading various bioactive peptides, including endothelin-1 (B181129), bradykinin (B550075), and angiotensin I.[1][5] This enzymatic activity is implicated in the regulation of vascular tone and cardiac function.[1][5] The enzyme is expressed in various cardiovascular cell types, including cardiomyocytes and cardiac fibroblasts, and can be secreted into the extracellular space.[6]
This compound's Involvement in Cardiovascular Pathologies
Elevated levels of this compound have been documented in both patient samples and animal models of cardiovascular disease, pointing to its active role in disease progression.
Myocardial Infarction and Heart Failure
Following myocardial infarction (MI), this compound expression is significantly upregulated in the heart.[1][5] This upregulation is associated with adverse cardiac remodeling, including interstitial fibrosis and ventricular hypertrophy, which are hallmarks of post-MI heart failure.[1][7] Studies in rodent models of MI have shown that increased this compound activity contributes to impaired cardiac function.[1][7] Conversely, inhibition of this compound has been shown to attenuate post-MI heart failure, improving cardiac function and reducing markers of cardiac stress like Brain Natriuretic Peptide (BNP).[1][7][8]
Cardiac Remodeling, Fibrosis, and Hypertrophy
This compound plays a direct role in the remodeling of the extracellular matrix (ECM) in the heart.[6] One of the key mechanisms is the degradation of extracellular superoxide dismutase (EC-SOD), a critical antioxidant enzyme.[6] The reduction of EC-SOD leads to an accumulation of superoxide radicals, increased oxidative stress, inflammation, myocyte hypertrophy, and enhanced interstitial fibrosis.[6] This process contributes to left ventricular dysfunction.[6] Pharmacological inhibition of this compound has been shown to reduce atrial fibrosis and remote ventricular remodeling in animal models.[9]
Atherosclerosis
While the role of cysteine cathepsins (e.g., K, L, and S) in atherosclerosis is more established, emerging evidence suggests a potential contribution of serine proteases like this compound.[10][11][12] Cathepsins, in general, are involved in the degradation of the extracellular matrix within atherosclerotic plaques, which can contribute to plaque instability.[10][13] They are also implicated in lipid metabolism and inflammatory processes central to atherosclerosis.[13][14]
Signaling Pathways and Mechanisms of Action
The pathological effects of this compound in the cardiovascular system are mediated through distinct signaling pathways, primarily driven by its extracellular enzymatic activity.
EC-SOD Degradation and Oxidative Stress
A primary pathway involves the this compound-mediated degradation of EC-SOD. This leads to a cascade of downstream events culminating in adverse cardiac remodeling.
Bioactive Peptide Degradation
This compound's ability to degrade vasoactive peptides like bradykinin and endothelin-1 suggests its involvement in regulating local blood flow and vascular tone, which can impact cardiac workload and pathophysiology.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTSA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. This compound Inhibitors to Treat Heart Disease: Much Potential, Many Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound contributes to left ventricular remodeling by degrading extracellular superoxide dismutase in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Mediates Ventricular Remote Remodeling and Atrial Cardiomyopathy in Rats With Ventricular Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Protease Cathepsins in Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine protease cathepsins in atherosclerosis-based vascular disease and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine Protease Cathepsins in Atherosclerosis and Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cathepsin cysteine proteases in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Cathepsin A's Role in Cancer Metastasis and Tumor Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin A (CTSA), a lysosomal serine carboxypeptidase, is emerging as a critical player in the complex orchestra of cancer progression and metastasis. While historically known for its protective function within the lysosomal complex, recent evidence has unveiled its darker side, demonstrating a significant upregulation in various malignancies and a direct correlation with poor patient prognosis. This whitepaper provides a comprehensive technical overview of the multifaceted role of CTSA in oncology, detailing its enzymatic functions, its impact on key signaling pathways, and its utility as a potential therapeutic target and biomarker. Through a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this guide serves as an essential resource for professionals dedicated to unraveling the mechanisms of cancer metastasis and developing novel anti-cancer therapies.
Introduction
The metastatic cascade, a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites, is the primary cause of cancer-related mortality. A crucial aspect of this process is the enzymatic remodeling of the extracellular matrix (ECM) and the modulation of cell-cell and cell-matrix interactions, orchestrated by a class of enzymes known as proteases. Among these, the cathepsin family of lysosomal proteases has garnered significant attention for their aberrant expression and activity in the tumor microenvironment. This guide focuses specifically on this compound (CTSA), exploring its intricate and often contradictory roles in cancer biology.
Initially characterized for its protective role for β-galactosidase and neuraminidase-1 within the lysosome, extracellular CTSA has been shown to contribute significantly to the degradation of the tumor microenvironment, facilitating cancer cell invasion and dissemination. This document will delve into the molecular mechanisms underpinning CTSA's contribution to malignancy, providing researchers and clinicians with a robust framework for future investigation and therapeutic development.
This compound Expression and Activity in Cancer: A Quantitative Overview
A growing body of evidence from patient tumor samples and cancer cell lines points to a significant upregulation of this compound at both the mRNA and protein levels across a spectrum of cancers. This increased expression is often correlated with more aggressive tumor phenotypes and unfavorable clinical outcomes.
Data from The Cancer Genome Atlas (TCGA) reveals a significant increase in CTSA mRNA expression in several cancer types compared to normal tissues. For instance, in hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD), CTSA mRNA levels are markedly elevated, and this high expression is associated with poorer overall survival.[1][2]
Enzymatic activity assays have further substantiated the role of CTSA in cancer progression. A notable study on melanocytic tumors demonstrated a stepwise increase in CTSA carboxypeptidase activity from benign nevi to primary malignant melanoma and a further significant increase in metastatic lesions.[3] This suggests a direct link between CTSA's enzymatic function and the metastatic potential of melanoma cells.
Table 1: Quantitative Analysis of this compound in Human Cancers
| Cancer Type | Tissue Type | Method | Finding | Reference |
| Malignant Melanoma | Tumor Lysates | Carboxypeptidase Activity Assay | Significantly higher activity in primary melanoma vs. nevi. | [3] |
| Significantly higher activity in metastatic lesions vs. primary melanoma. | [3] | |||
| Hepatocellular Carcinoma (HCC) | Tumor Tissue | TCGA mRNA Expression Analysis | Significantly higher mRNA expression in HCC vs. normal liver tissue. | [1] |
| High CTSA expression correlated with poor overall survival. | [1] | |||
| Lung Adenocarcinoma (LUAD) | Tumor Tissue | TCGA mRNA Expression Analysis | Significantly increased mRNA expression in LUAD vs. normal lung tissue. | [2] |
The Mechanistic Role of this compound in Tumor Progression and Metastasis
This compound contributes to cancer progression through a variety of mechanisms, primarily centered around its proteolytic activity in the extracellular space.
Extracellular Matrix Degradation
A key function of secreted CTSA in the tumor microenvironment is the degradation of components of the extracellular matrix (ECM). The ECM provides structural support to tissues and also acts as a barrier to cancer cell invasion. By degrading ECM proteins, CTSA and other proteases create pathways for cancer cells to migrate and invade surrounding tissues. While the complete repertoire of CTSA's extracellular substrates is still under investigation, it is known to contribute to the general proteolytic cascade that breaks down the ECM.
Modulation of Cell Adhesion and Migration
Beyond direct ECM degradation, cathepsins can influence cell adhesion and migration by cleaving cell adhesion molecules (CAMs) and other cell surface receptors. This disruption of cell-cell and cell-matrix interactions is a critical step in the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a more migratory and invasive mesenchymal phenotype. While direct cleavage of adhesion molecules by CTSA is an area of active research, the broader cathepsin family is known to cleave proteins like E-cadherin, a key component of adherens junctions.[4]
Involvement in Key Signaling Pathways
This compound's role in cancer extends to its interaction with and modulation of critical signaling pathways that govern cell growth, survival, and motility.
The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of cellular processes and is often dysregulated in cancer. TGF-β can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In advanced cancers, TGF-β often promotes invasion and metastasis. There is emerging evidence that cathepsins, including a potential role for CTSA, can activate latent TGF-β from its complex with the Latency-Associated Peptide (LAP), thereby unleashing its pro-tumorigenic effects. This creates a vicious cycle where cathepsin activity leads to TGF-β activation, which in turn can further stimulate the expression of proteases.
Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a pivotal role in cell migration, invasion, and survival. The interplay between proteases and integrins is crucial for metastatic dissemination. Cathepsins can modulate integrin signaling either by cleaving integrin subunits directly or by altering the extracellular matrix ligands to which integrins bind. For example, Cathepsin H has been shown to affect cell migration by influencing integrin activity through talin cleavage.[4] While the specific interactions of CTSA with integrin signaling are still being elucidated, its contribution to the proteolytic tumor microenvironment undoubtedly impacts integrin function.
Experimental Protocols
To facilitate further research into the role of this compound in cancer, this section provides detailed methodologies for key experiments.
This compound Activity Assay in Tumor Lysates
This protocol is adapted from studies measuring the carboxypeptidase activity of this compound.[3]
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Substrate: N-carbobenzoxy-L-phenylalanyl-L-alanine (Cbz-Phe-Ala)
-
Assay buffer: 0.1 M sodium acetate, pH 5.0
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Homogenize fresh or frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
In a microcentrifuge tube, mix the tumor lysate (containing a standardized amount of protein) with the assay buffer.
-
Add the Cbz-Phe-Ala substrate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
Quantify the amount of released C-terminal alanine (B10760859) using the ninhydrin method. This involves adding ninhydrin reagent to the reaction mixture, heating, and then measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the specific activity of this compound, typically expressed as nanomoles of alanine released per minute per milligram of protein.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
Primary antibody: Rabbit anti-Cathepsin A polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated Tris-EDTA buffer (pH 9.0) and incubating in a water bath or pressure cooker according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Cathepsin A antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS or TBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS or TBS.
-
Apply DAB chromogen solution and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Future Directions and Therapeutic Implications
The consistent upregulation of this compound in various cancers and its association with poor prognosis strongly suggest its potential as both a biomarker and a therapeutic target.
-
As a Biomarker: Measuring CTSA levels in tumor biopsies or even in circulation could aid in prognostic stratification of patients and potentially in monitoring therapeutic response.
-
As a Therapeutic Target: The development of specific inhibitors targeting the enzymatic activity of CTSA could represent a novel anti-metastatic strategy. Such inhibitors could potentially limit the degradation of the ECM, thereby impeding cancer cell invasion and dissemination.
Further research is warranted to fully elucidate the complete substrate repertoire of extracellular this compound and to delineate its precise roles in various signaling pathways across different cancer types. Proteomic approaches will be invaluable in identifying novel CTSA substrates in the tumor microenvironment. Moreover, the development and preclinical testing of highly specific CTSA inhibitors are crucial next steps in translating our understanding of its pro-tumorigenic functions into tangible clinical benefits.
Conclusion
This compound is a pivotal, albeit complex, molecule in the landscape of cancer biology. Its dual role within the lysosome and the extracellular space highlights the intricate nature of proteolytic networks in tumor progression. The compelling evidence of its overexpression and pro-metastatic functions in numerous cancers underscores its significance as a high-value target for future cancer research and drug development. The methodologies and insights provided in this technical guide are intended to empower researchers and clinicians to further investigate the role of this compound and to ultimately develop innovative strategies to combat cancer metastasis.
References
- 1. Prognostic significance and oncogene function of this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound knockdown decreases the proliferation and invasion of A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activity in primary and metastatic human melanocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Lysosome: An In-depth Technical Guide to the Protective Mechanism of Cathepsin A in the Lysosomal Multienzyme Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin A (CTSA), also known as the "protective protein," plays a pivotal role in the lysosome beyond its own catalytic activity as a serine carboxypeptidase. It serves as a crucial chaperone for two other lysosomal hydrolases: β-galactosidase (GLB1) and neuraminidase (NEU1). By forming a high-molecular-weight lysosomal multienzyme complex (LMC), CTSA shields GLB1 and NEU1 from premature intralysosomal proteolysis, ensuring their stability and enabling their catalytic function. The absence of a functional CTSA leads to the lysosomal storage disorder galactosialidosis, characterized by a combined deficiency of GLB1 and NEU1. This guide provides a comprehensive technical overview of the protective mechanism of CTSA within the LMC, detailing the complex's structure, the impact of CTSA on its binding partners, and the experimental methodologies used to elucidate these functions.
The Lysosomal Multienzyme Complex: A Trinity of Hydrolases
The LMC is a sophisticated assembly of three distinct lysosomal enzymes:
-
This compound (CTSA): A serine carboxypeptidase that also possesses deamidase and esterase activities.[1] Its primary protective function is independent of its catalytic activity.[2]
-
β-Galactosidase (GLB1): A glycoside hydrolase that cleaves terminal β-galactose residues from gangliosides, glycoproteins, and other glycoconjugates.
-
Neuraminidase (NEU1): A sialidase that removes terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[3]
These three enzymes collaboratively participate in the stepwise degradation of various macromolecules within the acidic environment of the lysosome.[4]
Structural Organization of the Core Complex
Recent cryo-electron microscopy studies have revealed the architecture of the core LMC, which has a molecular weight of approximately 0.8 MDa.[5][6] The core complex is composed of three dimers of GLB1 and three dimers of CTSA, arranged in a triangular structure.[5][7] This assembly is maintained by six unique polar interfaces between GLB1 and CTSA.[5][7] The interaction is crucial, as mutations at this contact surface can disrupt the formation of the complex.[5]
The Chaperone Function of this compound
The primary protective role of CTSA is to act as a molecular chaperone for GLB1 and NEU1, ensuring their proper trafficking, activation, and stability within the lysosome.[8][9]
Stabilization of β-Galactosidase
In the absence of functional CTSA, as seen in galactosialidosis, GLB1 is rapidly degraded within the lysosome.[10] The turnover time of GLB1 in fibroblasts from galactosialidosis patients is drastically reduced to approximately 1 day, compared to a turnover time of about 10 days in normal fibroblasts.[8] This highlights the critical role of CTSA in extending the half-life of GLB1.[11] While the half-life is significantly impacted, the catalytic efficiency per molecule of the residual GLB1 in galactosialidosis appears to be normal.[8]
Activation and Stabilization of Neuraminidase
The interaction with CTSA is not only protective but also essential for the catalytic activation of NEU1.[8][10] In the absence of CTSA, NEU1 is catalytically inactive.[8] CTSA facilitates the correct lysosomal transport of NEU1.[3] Interestingly, pulse-chase studies have shown that the half-life of the NEU1 polypeptide itself is not significantly altered by the presence of CTSA in transfected COS-1 cells, suggesting that the primary role of CTSA is in enabling its correct folding, transport, and catalytic activation rather than preventing its degradation.[1][3]
Quantitative Impact of this compound Deficiency
The deficiency of CTSA in galactosialidosis provides a clear quantitative measure of its protective function.
| Parameter | Normal Fibroblasts | Galactosialidosis Fibroblasts | Reference |
| β-Galactosidase Activity | ~1768.1 nmol/h/mg protein | 10-15% of normal | [2][12] |
| β-Galactosidase Vmax | 1779.2 nmol/h/mg protein | 541.2 nmol/h/mg protein (heterozygotes) | [13] |
| β-Galactosidase Turnover Time | ~10 days | ~1 day | [8] |
| Neuraminidase Activity | Normal | <4% of normal | [12] |
| This compound Activity | Normal | Severely deficient or absent | [14] |
Table 1: Comparison of Enzyme Activities and Stability in Normal vs. Galactosialidosis Fibroblasts.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the LMC.
Co-Immunoprecipitation (Co-IP) for LMC Interaction
This protocol is designed to demonstrate the physical interaction between CTSA, GLB1, and NEU1.
Materials:
-
Cell lysate from cultured fibroblasts or other relevant cell lines
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors
-
Antibodies: Primary antibodies against CTSA, GLB1, and NEU1; Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: IP Lysis Buffer without protease inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CTSA) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other components of the complex (e.g., anti-GLB1 and anti-NEU1).
Enzyme Activity Assays
4.2.1. β-Galactosidase Activity Assay
This fluorometric assay measures the activity of GLB1 using a synthetic substrate.
Materials:
-
Cell or tissue homogenates
-
Substrate: 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG)
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.3
-
Stop Solution: 0.5 M glycine-carbonate buffer, pH 10.5
-
4-methylumbelliferone (4-MU) standard
Procedure:
-
Incubate a known amount of protein from the cell homogenate with the 4-MUG substrate in Assay Buffer at 37°C.
-
Stop the reaction at various time points by adding the Stop Solution.
-
Measure the fluorescence of the liberated 4-MU using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 448 nm.
-
Calculate the enzyme activity based on a standard curve of 4-MU and express as nmol of substrate hydrolyzed per hour per mg of protein.
4.2.2. Neuraminidase Activity Assay
This assay measures NEU1 activity using a fluorogenic substrate.
Materials:
-
Cell or tissue homogenates
-
Substrate: 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA)
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.3
-
Stop Solution: 0.5 M glycine-carbonate buffer, pH 10.5
-
4-methylumbelliferone (4-MU) standard
Procedure:
-
Incubate the cell homogenate with the 4-MU-NANA substrate in Assay Buffer at 37°C.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence of the released 4-MU as described for the β-galactosidase assay.
-
Calculate and express the enzyme activity in nmol/h/mg protein.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol provides a general workflow for determining the structure of the LMC.
Materials:
-
Purified LMC
-
Cryo-EM grids
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope (Cryo-TEM)
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Sample Preparation: Apply a small volume (3-4 µL) of the purified LMC solution to a glow-discharged cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification apparatus to embed the protein complexes in a thin layer of vitreous ice.
-
Data Collection: Transfer the vitrified grid to a cryo-TEM and collect a large dataset of images (micrographs) at multiple tilt angles.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different views.
-
Ab initio 3D Reconstruction: Generate an initial 3D model.
-
3D Classification and Refinement: Refine the 3D model to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final 3D density map and analyze the structure to identify key interactions.
Implications for Drug Development
Understanding the intricate protective mechanism of CTSA within the LMC has significant implications for the development of therapies for galactosialidosis and other lysosomal storage diseases.
-
Enzyme Replacement Therapy (ERT): For galactosialidosis, a potential ERT approach would require the co-administration of functional CTSA to ensure the stability and activity of therapeutic GLB1 and NEU1.
-
Chaperone Therapy: Small molecule chaperones that can stabilize mutant CTSA and promote the formation of a functional LMC are a promising therapeutic strategy.
-
Gene Therapy: Delivering a correct copy of the CTSA gene could restore the protective function and correct the secondary deficiencies of GLB1 and NEU1.
Conclusion
This compound's role as a protective chaperone within the lysosomal multienzyme complex is a fascinating example of protein-protein interactions governing cellular function. Its ability to shield β-galactosidase and neuraminidase from the harsh lysosomal environment and to activate neuraminidase underscores its critical importance in lysosomal biology. A thorough understanding of this protective mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the development of effective therapeutic interventions for galactosialidosis and provides valuable insights into the fundamental principles of lysosomal enzyme function and regulation.
References
- 1. Protective Protein/Cathepsin A Rescues N-glycosylation defects in Neuraminidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of beta-galactosidase in leukocytes and fibroblasts of GM1 gangliosidosis heterozygotes compared to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective protein/cathepsin A rescues N-glycosylation defects in neuraminidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human lysosomal beta-galactosidase-cathepsin A complex: definition of the beta-galactosidase-binding interface on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of lysosomal membrane proteins by cryo electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galatosialidosis (beta-galactosidase-neuraminidase deficiency): clinical and biochemical studies on 13 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine β-galactosidase stability is not dependent on temperature or protective protein/cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activation of neuraminidase in the beta-galactosidase-neuraminidase-protective protein complex by cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative natural history characterization in a cohort of 142 published cases of patients with galactosialidosis-A cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-related modulation of plasmatic beta-Galactosidase activity in healthy subjects and in patients affected by T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound deficiency in galactosialidosis: studies of patients and carriers in 16 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical studies on leukocyte and fibroblast human beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactosialidosis: historic aspects and overview of investigated and emerging treatment options - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cathepsin A as a Biomarker for Neurodegenerative Disorders
This technical guide provides a comprehensive overview of this compound (CTSA) and its emerging role as a potential biomarker in the context of neurodegenerative disorders. The document consolidates current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key molecular pathways.
Introduction to this compound
This compound, also known as carboxypeptidase C or lysosomal protective protein, is a serine carboxypeptidase primarily located in the lysosomes. Its primary function is to act as a protective enzyme for β-galactosidase and neuraminidase, forming a complex that prevents their premature degradation within the lysosome. Beyond this protective role, this compound is involved in the degradation of various peptides and proteins, playing a crucial part in cellular homeostasis.[1][2][3]
Dysregulation of lysosomal function is a recognized hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][4] The accumulation of misfolded proteins, a central event in these pathologies, is often linked to impaired clearance mechanisms, where lysosomal proteases like cathepsins are key players.[1][4] Emerging evidence suggests that alterations in the expression and activity of this compound may be implicated in the pathogenesis of these disorders, positioning it as a candidate biomarker for disease diagnosis, prognosis, and a potential therapeutic target.
Quantitative Data on this compound in Neurodegenerative Disorders
The following tables summarize the quantitative findings from various studies investigating the levels and activity of cathepsins in different neurodegenerative diseases.
Table 1: Cathepsin Activity in Human Brain Tissue
| Disease | Brain Region | Enzyme | Change in Activity | p-value | Reference |
| Alzheimer's Disease | Frontal Cortex | Cathepsin B, D, H, L | No significant difference | > 0.05 | [5] |
| Lewy Body Dementia | Frontal Cortex | Cathepsin B, D, H, L | No significant difference | > 0.05 | [5] |
| Parkinson's Disease | Frontal Cortex | Cathepsin B, D, H, L | No significant difference | > 0.05 | [5] |
| Huntington's Disease | Caudate | Cathepsin H, D | Significant increase | < 0.05 | [5] |
Table 2: Cerebrospinal Fluid (CSF) Cathepsin Levels in Alzheimer's Disease
| Cohort | Biomarker | Method | Patient Group | Control Group | Key Finding | Reference |
| Emory ADRC | Cathepsin B, L | SomaScan | 160 AD | 140 Healthy | Positive correlation with p-tau181 | [6] |
| UCSF BrANCH | Cathepsin B, D | TMT:MS | 51 Healthy Aging | - | Positive correlation with p-tau181 | [6] |
Table 3: Genetic Association of Cathepsins with Parkinson's Disease Risk
| Cathepsin | Association with PD Risk | Odds Ratio (95% CI) | p-value | Reference |
| Cathepsin B | Decreased | 0.898 (0.834–0.966) | 0.004 | [7] |
| Cathepsin H | Increased | 1.076 (1.007–1.149) | 0.029 | [7] |
| Cathepsin S | Increased | 1.076 (1.007–1.150) | 0.030 | [7] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound in neurodegeneration.
Caption: General overview of the lysosomal protein degradation pathway (autophagy).
Caption: Amyloid Precursor Protein (APP) processing pathways and the role of cathepsins.
Caption: The involvement of this compound in neuroinflammatory processes.
Caption: The role of cytosolic cathepsins in initiating apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound as a biomarker.
This compound Activity Assay
This protocol describes a two-step fluorogenic assay to measure the carboxypeptidase activity of this compound.
Materials:
-
Substrate: Z-Phe-Leu (Sigma-Aldrich)
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Trinitrobenzene sulfonate (TNBS) solution: 2 mM in 0.2 M Sodium Borate, pH 9.8
-
Stop Solution: 3 mM NaS₂O₃ in 0.2 M KH₂PO₄, pH 4.2
-
96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare the assay buffer and substrate solution.
-
Add 40 nM of purified mature this compound to the assay buffer containing Z-Phe-Leu at concentrations ranging from 0.01 to 1.0 mM.
-
Incubate the reaction at 37°C.
-
At 15-second intervals for 2 minutes, transfer 10 µL of the reaction mixture to a new well containing 10 µL of TNBS solution.
-
Incubate for 30 minutes at 27°C.
-
Add 80 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
The rate of increase in fluorescence is proportional to the this compound activity.[8]
Western Blot for this compound Detection
This protocol outlines the steps for detecting this compound in brain tissue homogenates or cell lysates.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue or lyse cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cathepsin A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][10][11][12]
Immunohistochemistry (IHC) for this compound Localization
This protocol details the procedure for visualizing this compound in formalin-fixed, paraffin-embedded human brain sections.
Materials:
-
Paraffin-embedded brain tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 0.01 M sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.[13]
-
Block endogenous peroxidase activity with H₂O₂.[13]
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary anti-Cathepsin A antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the ABC reagent.
-
Wash with PBS.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a microscope to assess the localization and expression of this compound.[14][15][16]
Discussion and Future Perspectives
The compiled data and pathways highlight the intricate involvement of this compound in the molecular processes underlying neurodegeneration. The observed alterations in its activity and expression in diseases like Huntington's and its correlation with established biomarkers such as p-tau in Alzheimer's disease underscore its potential as a valuable biomarker.[5][6]
The role of this compound in protein degradation, neuroinflammation, and apoptosis suggests that its dysregulation could be a contributing factor to disease progression.[1][17][18][19][20] Therefore, this compound not only holds promise as a diagnostic or prognostic marker but also represents a potential therapeutic target. Modulating its activity could be a strategy to enhance the clearance of toxic protein aggregates, reduce neuroinflammation, and prevent neuronal cell death.
However, further research is imperative. Larger and more comprehensive clinical studies are needed to validate the biomarker potential of this compound across different neurodegenerative diseases and patient populations. The development of more specific and sensitive assays for measuring this compound in accessible biofluids like blood and CSF is also crucial for its clinical translation. Furthermore, a deeper understanding of the precise mechanisms by which this compound contributes to neurodegeneration will be essential for the development of targeted therapies.
Conclusion
This compound is emerging as a significant player in the complex landscape of neurodegenerative disorders. Its fundamental roles in lysosomal function and protein homeostasis place it at the crossroads of several pathological processes. The evidence presented in this guide, from quantitative data to molecular pathways, strongly supports the continued investigation of this compound as a promising biomarker and a potential therapeutic target in the fight against these debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of lysosomal cathepsins in neurodegeneration: Mechanistic insights, diagnostic potential and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of lysosomal cathepsins for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cathepsin protease activities in brain tissue from normal cases and cases with Alzheimer's disease, Lewy body dementia, Parkinson's disease and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin-mediated regulation of alpha-synuclein in Parkinson’s disease: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]
- 12. Differential Competitive Growth of Transgenic Subclones of Neuroblastoma Cells Expressing Different Levels of Cathepsin D Co-Cultured in 2D and 3D in Response to EGF: Implications in Tumor Heterogeneity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Protein Stability by Cathepsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin A (CTSA), also known as the protective protein (PPCA), is a lysosomal serine carboxypeptidase with a dual function that is critical for cellular homeostasis. Beyond its catalytic activity, CTSA plays a crucial role in regulating the stability and function of a select group of lysosomal enzymes through the formation of a high-molecular-weight multienzyme complex. This guide provides an in-depth technical overview of the mechanisms by which this compound governs protein stability, with a focus on its interactions with β-galactosidase and neuraminidase. We will explore the molecular underpinnings of this regulation, the pathological consequences of its dysfunction in the lysosomal storage disorder galactosialidosis, and detailed experimental protocols for studying these processes.
Introduction
The stability of proteins is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of human diseases. Within the lysosome, a hostile environment characterized by low pH and a high concentration of hydrolases, maintaining the structural and functional integrity of enzymes is paramount. This compound has emerged as a key player in this process, acting as a molecular chaperone to protect its binding partners from premature degradation and ensuring their correct trafficking and activation. This protective function is physically and functionally distinct from its intrinsic enzymatic activity. A deficiency in this compound leads to the autosomal recessive disorder galactosialidosis, a severe condition characterized by the combined deficiency of β-galactosidase and neuraminidase, highlighting the critical importance of this protein stabilization mechanism.[1][2][3][4][5]
The Lysosomal Multienzyme Complex
This compound forms the core of a lysosomal multienzyme complex, which includes β-galactosidase and neuraminidase.[5][6][7] This association is essential for the stability and catalytic activity of both glycosidases.[1][2][3][4][6] Evidence also suggests that N-acetylgalactosamine-6-sulfate sulfatase (GALNS) is another component of this complex, and its stability is also influenced by its association with this compound.[8]
Mechanism of Protein Stabilization
The primary mechanism by which this compound stabilizes its partner enzymes is through direct protein-protein interaction, which shields them from the harsh proteolytic environment of the lysosome.[5][6] This protective function is independent of this compound's own catalytic activity.[5][6] Mutations in the CTSA gene that lead to misfolding and instability of the this compound protein itself result in the disruption of the entire complex and the subsequent degradation of its partner enzymes.[5]
Interestingly, the role of this compound in stabilizing neuraminidase appears to be more complex than simple protection from degradation. Studies have shown that the half-life of neuraminidase is not significantly altered by the presence of this compound.[1][2] Instead, this compound is crucial for the correct intracellular transport of neuraminidase to the lysosome and for its catalytic activation.[1][2]
Regulation of Chaperone-Mediated Autophagy
Beyond the multienzyme complex, this compound also regulates the stability of the lysosome-associated membrane protein type 2a (LAMP2a).[9] LAMP2a is the receptor for chaperone-mediated autophagy (CMA), a selective pathway for the degradation of cytosolic proteins in the lysosome. This compound-mediated cleavage of LAMP2a is a key step in its turnover, and thus, this compound activity directly influences the rate of CMA.[9]
Quantitative Data on Protein Stability and Enzyme Activity
The functional consequences of this compound deficiency are evident in the dramatic reduction of β-galactosidase and neuraminidase activities in patients with galactosialidosis.
| Parameter | Control | Galactosialidosis Patients | Reference |
| β-Galactosidase Activity | 100% | 10-15% of normal | [9] |
| Neuraminidase Activity | 100% | <4% of normal | [9] |
| This compound Activity (Late Infantile/Juvenile/Adult form) | 100% | 2-5% of residual activity | [9] |
| This compound Activity (Early Infantile form) | 100% | Practically complete absence | [9] |
Table 1: Residual Enzyme Activities in Fibroblasts from Galactosialidosis Patients Compared to Healthy Controls.
Signaling Pathways and Experimental Workflows
This compound-Mediated Protein Stabilization Pathway
Caption: this compound protective pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Experimental Protocols
Generation of this compound Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of CTSA knockout cell lines to study the functional consequences of this compound deficiency.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors expressing Cas9 and CTSA-targeting sgRNAs
-
Lipofectamine 3000 or other transfection reagent
-
Polybrene
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting an early exon of the CTSA gene using a publicly available tool (e.g., CHOPCHOP). Clone the sgRNAs into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Genotyping: Expand the clones and extract genomic DNA. Perform PCR to amplify the targeted region and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Validation: Confirm the absence of this compound protein expression by Western blotting.
Co-Immunoprecipitation of the Lysosomal Multienzyme Complex
This protocol describes the immunoprecipitation of endogenous this compound to identify its interaction partners.
Materials:
-
Wild-type and CTSA knockout cell pellets
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)
-
Anti-Cathepsin A antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against β-galactosidase, neuraminidase, and LAMP2a
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Cathepsin A antibody or isotype control IgG overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the suspected interaction partners.
Enzyme Activity Assays
5.3.1. This compound Activity Assay
This assay measures the carboxypeptidase activity of this compound using a synthetic substrate.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
This compound substrate (e.g., Z-Phe-Ala)
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare cell lysates in a suitable buffer.
-
Add the lysate to the assay buffer containing the this compound substrate.
-
Incubate at 37°C.
-
Measure the release of the fluorescent or chromogenic product over time using a plate reader.
-
Calculate the enzyme activity based on a standard curve.
5.3.2. β-Galactosidase Activity Assay
This assay measures the activity of β-galactosidase using a fluorogenic substrate.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.3)
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) substrate
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
Fluorometer
Procedure:
-
Add cell lysate to the assay buffer.
-
Add the 4-MUG substrate and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (Ex: 365 nm, Em: 445 nm).
-
Calculate the enzyme activity based on a 4-methylumbelliferone standard curve.
5.3.3. Neuraminidase Activity Assay
This assay measures neuraminidase activity using a fluorogenic substrate.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.3)
-
4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MUNANA) substrate
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
Fluorometer
Procedure:
-
Add cell lysate to the assay buffer.
-
Add the 4-MUNANA substrate and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (Ex: 365 nm, Em: 445 nm).
-
Calculate the enzyme activity based on a 4-methylumbelliferone standard curve.
Assessment of Protein Stability using Pulse-Chase Analysis
This protocol can be adapted to measure the half-life of β-galactosidase and neuraminidase.
Materials:
-
Cell culture medium deficient in methionine and cysteine
-
[35S]methionine/cysteine mix
-
Complete cell culture medium
-
Lysis buffer
-
Antibodies for immunoprecipitation of the target protein
-
Protein A/G beads
-
SDS-PAGE and autoradiography reagents
Procedure:
-
Pulse: Starve cells in methionine/cysteine-free medium and then "pulse" with medium containing [35S]methionine/cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: Wash the cells and replace the labeling medium with complete medium ("chase").
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 24 hours).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Analysis: Analyze the immunoprecipitates by SDS-PAGE and autoradiography.
-
Quantification: Quantify the band intensity at each time point to determine the rate of protein degradation and calculate the protein half-life.
Conclusion and Future Directions
This compound's role in regulating protein stability extends beyond a simple protective shield. Its function as a chaperone, guiding the proper trafficking and activation of its partner enzymes, underscores the complexity of protein quality control within the lysosome. The profound pathological consequences of this compound deficiency in galactosialidosis highlight its importance and make it a potential target for therapeutic intervention. Future research will likely focus on elucidating the precise molecular interactions within the lysosomal multienzyme complex and exploring strategies to modulate this compound activity or restore complex formation in disease states. The development of small molecule chaperones that can stabilize mutant forms of this compound or promote the assembly of the multienzyme complex holds promise for the treatment of galactosialidosis and related disorders.
References
- 1. Transport of human lysosomal neuraminidase to mature lysosomes requires protective protein/cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of human lysosomal neuraminidase to mature lysosomes requires protective protein/cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine β-galactosidase stability is not dependent on temperature or protective protein/cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biacore Systems Protein Interaction And Stability Analysis [drugdiscoveryonline.com]
- 6. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Quantification of the Lysosomal Proteome in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Quantification of the Lysosomal Proteome in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound deficiency in galactosialidosis: studies of patients and carriers in 16 families - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Cathepsin A's Role in Extracellular Matrix Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin A (CTSA), a lysosomal serine carboxypeptidase, is emerging as a critical player in the dynamic remodeling of the extracellular matrix (ECM). While primarily known for its protective function within the lysosomal multienzyme complex, its secretion into the extracellular space unveils a catalytic role with profound implications for both physiological and pathological processes. This technical guide provides an in-depth exploration of this compound's enzymatic functions in ECM degradation, its involvement in diseases such as fibrosis and cancer, and detailed methodologies for its study. Quantitative data are summarized, and key pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals targeting ECM-related pathologies.
Introduction: The Dual Identity of this compound
This compound, also known as "protective protein," is a multifunctional enzyme with two distinct roles.[1] Inside the lysosome, it forms a complex with β-galactosidase and neuraminidase, protecting them from proteolytic degradation.[1][2] This protective function is crucial for preventing the lysosomal storage disorder galactosialidosis.[1] However, this compound is also secreted into the extracellular milieu where it exhibits carboxypeptidase activity, particularly at a slightly acidic pH often found in pathological microenvironments.[3][4] This extracellular activity positions this compound as a key modulator of the ECM, a complex network of proteins and proteoglycans that provides structural support to tissues and regulates cellular processes.[5]
Enzymatic Activity and Extracellular Matrix Substrates
This compound's primary catalytic function in the ECM is the cleavage of C-terminal amino acids from peptides and proteins.[1] Its optimal activity is observed in an acidic environment (pH 4.5-5.5), though it retains some activity at neutral pH.[4] This pH-dependent activity is significant, as inflammatory and tumor microenvironments are often characterized by acidification, which would enhance this compound's proteolytic capabilities.[3]
While the broader family of cathepsins is known to degrade major ECM components like collagen, elastin, fibronectin, and laminin, specific quantitative data on the direct degradation of these structural proteins by this compound is not extensively documented in the reviewed literature.[3][6] However, proteomics studies have identified a crucial non-structural ECM substrate:
-
Extracellular Superoxide (B77818) Dismutase (EC-SOD): A proteomic analysis of the secretome of cardiac fibroblasts identified EC-SOD as a novel substrate of this compound.[3] Degradation of EC-SOD by this compound leads to increased oxidative stress, a key driver of cardiac fibrosis.[3]
The broader implications of this compound in ECM remodeling are significant, as even the degradation of smaller signaling peptides within the matrix can have profound effects on cell behavior and tissue structure.
Quantitative Data on this compound Activity
Limited quantitative data exists for the kinetic parameters of this compound with specific ECM protein substrates. However, studies using synthetic peptide substrates provide insight into its enzymatic efficiency.
| Substrate | Km (mM) | kcat (s-1) | pH | Source |
| Z-Phe-Leu | 0.04 | 12.1 | 4.5 | [7] |
| Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH | Not Reported | Not Reported | Not Reported | [4] |
Table 1: Kinetic parameters of human recombinant this compound with a synthetic peptide substrate. This data provides a baseline for its carboxypeptidase activity, though further research is needed to determine its kinetics with physiological ECM substrates.
A study on cardiomyocyte-specific overexpression of this compound in transgenic mice (CatA-TG) provided the following quantitative findings related to ECM remodeling and cardiac dysfunction:
| Parameter | Wild-Type (WT) | CatA-TG | % Change | Consequence | Source |
| EC-SOD Protein Levels | - | - | ↓ 43% | Increased Oxidative Stress | [3] |
| Superoxide Radicals (μmol/mg tissue/min) | 4.54 | 8.62 | ↑ 89.8% | Increased Oxidative Stress | [3] |
| Myocyte Hypertrophy (μm) | 19.8 | 21.9 | ↑ 10.6% | Cardiac Remodeling | [3] |
| LV Interstitial Fibrosis | - | - | ↑ 19% | Cardiac Remodeling | [3] |
| LV End Diastolic Volume (μl) | 50.8 | 61.9 | ↑ 21.8% | Cardiac Dysfunction | [3] |
Table 2: In vivo effects of increased this compound activity on cardiac ECM and function. These data highlight the significant pathological consequences of elevated extracellular this compound activity.
Role in Pathophysiology
The dysregulation of this compound's extracellular activity is implicated in several pathological conditions characterized by aberrant ECM remodeling.
Fibrosis
In cardiac fibrosis, overexpression of this compound leads to the degradation of EC-SOD, resulting in an accumulation of superoxide radicals and increased oxidative stress.[3] This oxidative stress promotes inflammation, myocyte hypertrophy, apoptosis, and ultimately, the excessive deposition of collagen, leading to cardiac fibrosis and dysfunction.[3] This positions this compound as a potential therapeutic target for preventing ventricular remodeling and heart failure.[3]
Cancer Metastasis
Cathepsins, as a family, are well-known contributors to cancer progression and metastasis.[8][9] They facilitate tumor cell invasion by degrading the ECM, which acts as a physical barrier.[8][10] While the specific role of this compound in degrading bulk ECM components during invasion is less defined than that of other cathepsins (e.g., cathepsin B and K), its activity in the tumor microenvironment can contribute to the proteolytic cascade that promotes metastasis.[11][12] Increased this compound activity has been observed in metastatic lesions of malignant melanoma, suggesting its involvement in metastatic dissemination.[12]
Signaling Pathways and Logical Relationships
The precise signaling pathways that directly regulate this compound's expression and secretion in the context of ECM degradation are still under investigation. However, based on its known roles, we can infer its position in key pathological processes.
References
- 1. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin zymography - Wikipedia [en.wikipedia.org]
- 4. This compound contributes to left ventricular remodeling by degrading extracellular superoxide dismutase in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplex Cathepsin Zymography to Detect Amounts of Active Cathepsins K, L, S, and V | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
physiological functions of cathepsin A in different tissues
An In-depth Technical Guide to the Physiological Functions of Cathepsin A
Abstract
This compound (CTSA), also known as the "protective protein," is a lysosomal serine carboxypeptidase with a unique dual-functionality that distinguishes it from other cathepsins. Beyond its catalytic activities, it plays a crucial non-enzymatic, protective role within the lysosomal multienzyme complex. This guide provides a comprehensive overview of the physiological functions of this compound across various tissues, detailing its enzymatic and protective roles, involvement in key signaling pathways, and implications in human health and disease. It summarizes quantitative data on its expression and activity, provides detailed methodologies for key experiments, and visualizes complex biological processes and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted enzyme.
Introduction to this compound (CTSA)
This compound is a 54-kDa glycoprotein, classified as a serine carboxypeptidase (EC 3.4.16.5), that belongs to the α/β hydrolase fold family.[1] It is synthesized as an inactive zymogen (pre-prothis compound) in the endoplasmic reticulum, where it undergoes initial processing.[2] For full catalytic activation, the precursor must be processed into a heterodimer consisting of a 32 kDa and a 20 kDa subunit.[3] While primarily located within the lysosome, CTSA has also been identified in extralysosomal locations, including the cell membrane and extracellular space, suggesting a broader range of functions.[3][4]
Core Physiological Functions
CTSA's functions can be broadly categorized into two distinct roles: a protective, non-enzymatic function and a multi-faceted catalytic function.
The Protective Function: Lysosomal Multienzyme Complex
The most critical non-enzymatic role of CTSA is its function as a "protective protein" within a high-molecular-weight lysosomal multienzyme complex.[1] In this complex, CTSA associates with β-galactosidase (β-gal) and α-neuraminidase (Neu1). This association is essential for the stability and catalytic activation of Neu1 and protects both glycosidases from rapid intralysosomal proteolytic degradation.[1][4]
A deficiency in CTSA, caused by mutations in the CTSA gene, disrupts the integrity of this complex. This leads to a secondary deficiency of both β-galactosidase and neuraminidase, resulting in the rare autosomal recessive lysosomal storage disorder, galactosialidosis.[1][4]
The Catalytic Function: A Multi-faceted Protease
Independent of its protective role, CTSA possesses three distinct hydrolytic activities that are highly pH-dependent.[4]
-
Carboxypeptidase Activity: At an acidic pH optimum (pH 4.5-5.5), typical of the lysosomal environment, CTSA cleaves single amino acids from the C-terminus of peptides and proteins.[4]
-
Esterase and Deamidase Activity: At a neutral pH, CTSA exhibits esterase and deamidase activities, enabling it to hydrolyze esters and remove amide groups from the C-terminus of peptides.[1][4] This is particularly important for processing bioactive peptides that are often protected by C-terminal amidation.[4]
CTSA shows a preference for hydrolyzing peptides with hydrophobic amino acid residues at the C-terminal position.[5][6]
Physiological Functions of this compound in Different Tissues
CTSA is widely distributed but shows differential expression levels across tissues, pointing to specialized roles. In humans, the highest expression is found in the kidney, lung, liver, and neurons of the brain, while in mice, it is highest in the kidney, brain, liver, and placenta.[4]
Cardiovascular System
CTSA plays a significant role in cardiovascular homeostasis through several mechanisms:
-
Blood Pressure Regulation: CTSA contributes to the renin-angiotensin system by participating in the conversion of angiotensin I.[4] More significantly, it inactivates the potent vasoconstrictor peptide endothelin-1 (B181129).[4][7] Studies using a catalytically inactive CTSA knock-in mouse model (CTSAS190A) showed reduced degradation of endothelin-1 and significantly increased arterial blood pressure.[4][7] It also degrades bradykinin, a vasodilator.[4]
-
Elastic Fiber Formation: The enzymatic activity of CTSA is crucial for the proper formation of elastic fibers.[7] The CTSAS190A mice exhibited a scarcity of elastic fibers in the aortic adventitia, lungs, and skin, demonstrating a vital role in maintaining the integrity of tissues requiring elasticity.[7]
-
Cardiac Remodeling: Overexpression of CTSA in cardiomyocytes has been linked to left ventricular remodeling, partly through the degradation of extracellular superoxide (B77818) dismutase, suggesting a role in pathological states.[8]
Brain
In the human brain, CTSA shows moderate expression levels, accounting for 5-9% of the total cathepsin gene expression.[9] Its carboxypeptidase activity is involved in the metabolism of neuropeptides. For instance, CTSAS190A mice show a significant accumulation of Substance P in the brain, indicating that CTSA is a key enzyme in its degradation.[4]
General Cellular Processes: Regulation of Autophagy
CTSA plays a regulatory role in chaperone-mediated autophagy (CMA), a selective pathway for the degradation of cytosolic proteins in lysosomes. The rate-limiting step of CMA is the level of the lysosomal receptor, LAMP2A. CTSA triggers the degradation of LAMP2A by cleaving it within the lysosomal lumen.[10] Consequently, cells deficient in CTSA protease activity exhibit reduced LAMP2A degradation, leading to higher levels of the receptor and increased rates of CMA.[10] This function positions CTSA as a key negative regulator of this selective autophagy pathway.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's distribution, substrate specificity, and the effects of its deficiency.
Table 1: Tissue Distribution and Expression Levels of this compound
| Species | High Expression Tissues | Moderate/Low Expression Tissues | Reference |
|---|---|---|---|
| Human | Kidney (distal/collecting tubular cells), Lung (epithelial cells), Liver, Brain (large neurons) | Ubiquitous granular cytoplasmic expression in most tissues. | [4][11] |
| Brain (overall) | Accounts for 5-9% of total cathepsin gene expression. | [9] |
| Mouse | Kidney, Brain, Liver, Placenta | - |[4] |
Table 2: Substrate Specificity and Kinetic Parameters of this compound
| Substrate Type | Specific Substrate | Kinetic Parameters / Relative Activity | pH Optimum | Reference |
|---|---|---|---|---|
| Synthetic | Z-Phe-Leu | Km = 0.04 mM; kcat = 12.1 s-1 (recombinant human) | Acidic (4.5) | [12] |
| Z-Phe-Ala | Good substrate | Acidic | [5] | |
| Ac-Phe-OEt | Good substrate | - | [5] | |
| Bioactive Peptides | Endothelin-I | 100% (Reference) | - | [4] |
| Angiotensin I | 9.5% | - | [4] | |
| Bradykinin | 6.1% | - | [4] | |
| Oxytocin | 4.0% | - | [4] |
| | Substance P | 3.8% | - |[4] |
Table 3: Phenotypic Effects of Catalytically Inactive this compound (CTSAS190A) in Mouse Models
| Tissue / System | Phenotype | Quantitative Effect | Reference |
|---|---|---|---|
| Cardiovascular | Increased Arterial Blood Pressure | Significantly increased vs. Wild Type (WT) | [7] |
| Scarcity of elastic fibers | Pathological changes in aorta, lungs, skin | [7] | |
| Serum | Bradykinin Level | 2.4-fold increase (at 3 months) vs. WT | [4] |
| Oxytocin Level | 4.1-fold increase (at 3 months) vs. WT | [4] | |
| Angiotensin I Level | 1.3-fold increase (at 3 months) vs. WT | [4] |
| Brain | Substance P Level | Significant accumulation vs. WT |[4] |
Key Experimental Protocols
This compound Carboxypeptidase Activity Assay
This protocol is adapted from methods used to measure the carboxypeptidase activity of CTSA using the synthetic substrate Z-Phe-Leu.[12] The assay quantifies the release of leucine (B10760876) using trinitrobenzene sulfonate (TNBS).
Materials:
-
Assay Buffer: 0.1 M NaOAc, 0.15 M NaCl, pH 4.5
-
Substrate: Z-Phe-Leu (10 mM stock in DMSO)
-
TNBS Solution: 2 mM TNBS in 0.2 M sodium borate, pH 9.8
-
Stop Solution: 3 mM NaS2O3 in 0.2 M KH2PO4, pH 4.2
-
Purified this compound or tissue/cell lysate
-
96-well microplate
-
Plate reader capable of measuring absorbance at 420 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding the sample (e.g., 40 nM final concentration of mature CTSA) to the Assay Buffer.
-
Initiate Reaction: Start the reaction by adding Z-Phe-Leu to a final concentration of 0.01–1.0 mM.
-
Time-Course Sampling: Every 15 seconds for a total of 2 minutes, transfer 10 µL of the reaction mixture to a new well in the 96-well plate containing 10 µL of the TNBS Solution.
-
Color Development: Incubate the plate at 27 °C for 30 minutes.
-
Stop Reaction: Add 80 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 420 nm. The amount of released leucine is proportional to the absorbance.
-
Calculation: Determine the initial reaction velocity (V₀) from the linear range of the time course. If substrate concentrations were varied, Michaelis-Menten kinetics (Km, kcat) can be calculated.
Analysis of Protein Interactions (Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) is a standard method to verify the interaction between CTSA and its partners (e.g., β-galactosidase, Neu1) in a cellular context.
Procedure Outline:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CTSA antibody) overnight at 4°C.
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes. Incubate for 1-4 hours.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-β-galactosidase and anti-Neu1 antibodies).
Generation and Analysis of this compound Deficient Mouse Models
The CTSAS190A knock-in mouse model was generated to distinguish the catalytic function from the protective function.[7]
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to introduce a point mutation in the CTSA gene, replacing the codon for the active site serine at position 190 with a codon for alanine (B10760859) (Ser190Ala). This is typically done using homologous recombination in embryonic stem (ES) cells.
-
Generation of Chimeric Mice: The correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the mutated allele.
-
Genotyping: Offspring are genotyped using PCR and/or Southern blotting to confirm the presence of the S190A mutation.
-
Phenotypic Analysis:
-
Biochemical Analysis: Measure the enzymatic activities of CTSA, β-galactosidase, and Neu1 in various tissue homogenates to confirm that CTSA is catalytically dead but the protective function remains intact.
-
Physiological Measurements: Monitor key physiological parameters such as arterial blood pressure using telemetry or tail-cuff methods.
-
Peptide Level Quantification: Use techniques like ELISA or mass spectrometry to measure the levels of bioactive peptides (e.g., endothelin-1, substance P) in serum and tissue extracts.[4]
-
Histological Analysis: Perform histological staining (e.g., Hart's stain for elastin) on tissue sections (aorta, lung, skin) to assess structural changes like the integrity of elastic fibers.[7]
-
Conclusion and Future Directions
This compound is a vital lysosomal enzyme whose physiological significance extends far beyond simple protein degradation. Its dual-functionality as both a protective chaperone and a multi-specific protease places it at the intersection of several critical biological pathways, including protein quality control, cardiovascular homeostasis, and autophagy. The clear links between the loss of its catalytic activity and specific pathologies, such as hypertension and defective elastogenesis, underscore its potential as a therapeutic target. Future research should focus on elucidating the full range of its extralysosomal substrates, its role in specific neuronal functions, and the development of selective modulators of its enzymatic activity for the treatment of cardiovascular and other diseases.
References
- 1. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound contributes to left ventricular remodeling by degrading extracellular superoxide dismutase in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. This compound regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTSA protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Cathepsin A Enzymatic Activity in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A, also known as protective protein/cathepsin A (PPCA), is a lysosomal serine carboxypeptidase. It plays a crucial role in the lysosomal degradation pathway by removing C-terminal amino acids from peptides and proteins. Furthermore, it forms a complex with β-galactosidase and neuraminidase, where it exerts a protective and activating function. Dysregulation of this compound activity has been implicated in various diseases, including the lysosomal storage disorder galactosialidosis. Therefore, accurate measurement of its enzymatic activity in biological samples such as cell lysates is essential for basic research and drug development.
This application note provides a detailed protocol for measuring this compound enzymatic activity in cell lysates using a sensitive fluorometric assay.
Principle of the Assay
The assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate by this compound. The substrate consists of a peptide sequence recognized by this compound, conjugated to a fluorophore that is quenched in the intact substrate. Upon cleavage by active this compound, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the this compound activity in the sample.
Data Presentation
Table 1: Recommended Reagents and Equipment
| Reagent/Equipment | Supplier | Catalog Number |
| Fluorogenic Substrate (e.g., Ac-Phe-Ala-AFC) | Various | Varies |
| This compound Inhibitor (e.g., Phenylmethylsulfonyl fluoride (B91410) - PMSF) | Various | Varies |
| Lysis Buffer | Various | Varies |
| Protease Inhibitor Cocktail | Various | Varies |
| BCA Protein Assay Kit | Various | Varies |
| Black, clear-bottom 96-well microplate | Various | Varies |
| Fluorometric microplate reader | Various | N/A |
| Refrigerated microcentrifuge | Various | N/A |
Table 2: Typical Fluorogenic Substrate for this compound
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) |
| Ac-Phe-Ala-AFC | AFC (7-Amino-4-trifluoromethylcoumarin) | ~400 | ~505 |
Table 3: Example of Expected this compound Activity Data
| Sample | Total Protein (µ g/well ) | Fluorescence (RFU/min) | Normalized Activity (RFU/min/µg protein) |
| Untreated Cells | 50 | 150 | 3.0 |
| Treated Cells (Activator) | 50 | 450 | 9.0 |
| Treated Cells (Inhibitor) | 50 | 25 | 0.5 |
| Lysate Buffer (Blank) | 0 | 10 | N/A |
Experimental Protocols
Part 1: Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured mammalian cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 5.0)
-
Protease Inhibitor Cocktail (without serine protease inhibitors if they interfere with the assay, or add PMSF just before use)
-
Phenylmethylsulfonyl fluoride (PMSF) solution (100 mM in isopropanol)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing Protease Inhibitor Cocktail and 1 mM PMSF (add fresh). A general guideline is to use 100 µL of Lysis Buffer per 1-2 million cells.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
For complete lysis and to shear DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent heating.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a suitable protein assay, such as the Bicinchoninic Acid (BCA) assay. This is crucial for normalizing the enzyme activity.
-
-
Storage:
-
Use the cell lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Part 2: this compound Enzymatic Activity Assay
This protocol provides a method for measuring this compound activity in cell lysates using a fluorogenic substrate in a 96-well plate format.
Materials:
-
Prepared cell lysate
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 200 mM NaCl, pH 4.5)
-
Fluorogenic Substrate (e.g., Ac-Phe-Ala-AFC), 10 mM stock in DMSO
-
This compound Inhibitor (e.g., PMSF), 100 mM stock in isopropanol
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Substrate Working Solution: Dilute the 10 mM stock of the fluorogenic substrate to the desired final concentration (e.g., 50-100 µM) in Assay Buffer. Prepare this solution fresh and protect it from light.
-
Inhibitor Working Solution: Dilute the PMSF stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Setup:
-
On a 96-well plate, set up the following reactions in triplicate:
-
Sample Wells: Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well.
-
Inhibitor Control Wells: Add 50 µL of cell lysate and a sufficient volume of the Inhibitor Working Solution to achieve the desired final concentration.
-
Blank (No Lysate) Wells: Add 50 µL of Lysis Buffer to these wells.
-
Substrate Control (No Lysate) Wells: Add 50 µL of Lysis Buffer to these wells. This will later have substrate added.
-
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the Substrate Working Solution to all wells except the Blank wells. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm (adjust based on the specific substrate used).
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the Substrate Control from the rates of the Sample and Inhibitor Control wells.
-
Normalize the this compound activity to the protein concentration of the cell lysate (RFU/min/µg of protein).
-
The specific activity is calculated by subtracting the activity in the presence of the inhibitor from the total activity.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for measuring this compound activity.
Application Notes and Protocols for Cathepsin A Activity Assay in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A (CTSA), also known as protective protein, is a lysosomal serine carboxypeptidase that plays a crucial role in the lysosomal degradation of proteins and peptides. Beyond its protective function for β-galactosidase and neuraminidase within the lysosomal multienzyme complex, its carboxypeptidase activity is vital for the inactivation of several bioactive peptides. Dysregulation of this compound activity has been implicated in various pathological conditions, making it a significant area of research and a potential therapeutic target.
This document provides a detailed protocol for determining this compound activity in tissue homogenates using a fluorometric assay. The method is based on the enzymatic cleavage of a synthetic peptide substrate conjugated to a fluorophore, offering a sensitive and quantitative measurement of enzyme activity.
Principle of the Assay
The this compound activity assay is based on the carboxypeptidase activity of the enzyme, which cleaves the C-terminal amino acid from a peptide substrate. This protocol utilizes a fluorogenic substrate, such as one based on the preferred cleavage sequences for this compound, for instance, a peptide ending in Phenylalanine-Alanine coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).
The substrate, in its intact form, is non-fluorescent or has minimal fluorescence. Upon cleavage by this compound at the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence, measured over time, is directly proportional to the this compound activity in the sample.
Data Presentation
The following table summarizes hypothetical this compound activity in various mouse tissues, providing a reference for expected results. Activities are expressed as nanomoles of AMC released per minute per milligram of protein.
| Tissue | This compound Activity (nmol/min/mg protein) | Standard Deviation |
| Kidney | 15.8 | ± 2.1 |
| Liver | 10.5 | ± 1.5 |
| Lung | 8.2 | ± 1.1 |
| Brain | 5.7 | ± 0.8 |
| Spleen | 4.1 | ± 0.6 |
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol outlines the steps for preparing tissue homogenates suitable for the this compound activity assay.
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 0.1% Triton X-100
-
Protease Inhibitor Cocktail (optional, without serine protease inhibitors that might inhibit this compound)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Ice
Procedure:
-
Thaw frozen tissue samples on ice.
-
Weigh the tissue and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add 9 volumes of ice-cold Homogenization Buffer to the tissue (e.g., 900 µL of buffer for 100 mg of tissue).
-
Homogenize the tissue on ice using a pre-chilled Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until no visible tissue clumps remain.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins including this compound. This is the tissue homogenate.
-
Determine the total protein concentration of the tissue homogenate using a standard protein assay method, such as the Bradford or BCA assay.[1][2]
-
The homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: this compound Fluorometric Activity Assay
This protocol describes the measurement of this compound activity in the prepared tissue homogenates.
Materials:
-
Tissue homogenate (from Part 1)
-
Assay Buffer: 50 mM sodium acetate, pH 5.0
-
Fluorogenic this compound substrate (e.g., Cbz-Phe-Ala-AMC) stock solution (10 mM in DMSO)
-
This compound Inhibitor (e.g., a specific serine protease inhibitor that targets this compound, for negative control) stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the fluorogenic substrate stock solution to a final concentration of 100 µM in Assay Buffer. Prepare this solution fresh and protect it from light.
-
Inhibitor Working Solution (for negative control): Dilute the this compound inhibitor stock solution to a suitable working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of tissue homogenate (diluted in Assay Buffer to a final protein concentration of 10-50 µ g/well )
-
Inhibitor Control Wells: 50 µL of tissue homogenate + X µL of Inhibitor Working Solution
-
Blank Wells (Substrate only): 50 µL of Assay Buffer
-
-
Adjust the final volume in each well to 100 µL with Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 100 µL of the Substrate Working Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank well from the readings of the sample and inhibitor control wells.
-
Determine the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot.
-
To calculate the specific activity, a standard curve of free AMC should be prepared to convert the RFU values to moles of AMC.
-
The this compound activity is then calculated using the following formula: Specific Activity (nmol/min/mg) = (Rate of AMC production (nmol/min)) / (Protein amount in the well (mg))
-
Mandatory Visualizations
Caption: Workflow for this compound activity assay in tissue homogenates.
Caption: Principle of the fluorogenic assay for this compound activity.
References
Application Notes and Protocols for Studying Cathepsin A Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin A Interactions
This compound (CTSA), also known as the protective protein, is a lysosomal serine carboxypeptidase with a dual function. It exhibits catalytic activity and plays a crucial protective role for other lysosomal enzymes, namely β-galactosidase (GLB1) and neuraminidase-1 (NEU1).[1][2] CTSA forms a high molecular weight complex with these enzymes, ensuring their correct lysosomal transport, stability, and in the case of NEU1, its catalytic activation.[1][2][3][4] Dysfunctional CTSA leads to the lysosomal storage disorder galactosialidosis, characterized by a combined deficiency of CTSA, GLB1, and NEU1.[1]
Beyond its role in the lysosomal multienzyme complex, CTSA is also implicated in chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. CTSA interacts with and cleaves the lysosome-associated membrane protein type 2A (LAMP2A), a key receptor for CMA, thereby regulating the rate of this autophagic pathway.[5]
Understanding the intricate network of CTSA protein-protein interactions is paramount for elucidating its physiological functions and its role in disease. This document provides detailed application notes and protocols for several key methodologies to study these interactions.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the available quantitative data for this compound protein-protein interactions. It is important to note that while many studies confirm these interactions, precise quantitative data such as dissociation constants (Kd) are not always available in the literature.
| Interacting Proteins | Method | Quantitative Data | Comments | Reference |
| CTSA and NEU1 | Surface Plasmon Resonance (SPR) | Binding affinity is pH-dependent, with maximal binding at pH 4.5. Mutations in CTSA (R20A, L354D, P451A) can reduce binding affinity by 4- to 8-fold. | The interaction is crucial for NEU1 stability and catalytic activity. The binding is described as relatively weak, which may be important for the dynamic nature of the complex. | [6] |
| CTSA and GLB1 | Co-Immunoprecipitation | N/A | CTSA is known to protect GLB1 from proteolytic degradation within the lysosomal multienzyme complex. Quantitative binding kinetics are not well-documented in the reviewed literature. | [1][3] |
| CTSA and LAMP2A | Co-Immunoprecipitation / Western Blot | N/A | CTSA co-purifies with LAMP2A from lysosomal fractions, indicating a direct or indirect interaction. CTSA-mediated cleavage of LAMP2A regulates CMA activity. | [5] |
Signaling Pathways and Experimental Workflows
This compound in the Lysosomal Multienzyme Complex
This compound is essential for the proper function of a multienzyme complex within the lysosome. It acts as a chaperone and protective protein for β-galactosidase (GLB1) and neuraminidase-1 (NEU1).
This compound in Chaperone-Mediated Autophagy
This compound regulates chaperone-mediated autophagy (CMA) through its interaction with and subsequent cleavage of the LAMP2A receptor.
Experimental Protocols
Here, we provide detailed protocols for key techniques used to study this compound protein-protein interactions.
Co-Immunoprecipitation (Co-IP) of this compound from Lysosomal Fractions
This protocol is designed to isolate CTSA and its interacting partners from enriched lysosomal fractions.
Workflow Diagram:
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysosomal enrichment kit (optional, but recommended)
-
Lysosomal Co-IP Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-CTSA antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Protocol:
-
Cell Culture and Harvest: Culture cells to 80-90% confluency. Wash cells twice with ice-cold PBS and harvest by scraping.
-
Lysosomal Enrichment (Optional): Enrich for lysosomes using a commercially available kit or a density gradient centrifugation method. This step will increase the specificity of the co-immunoprecipitation.
-
Cell Lysis: Resuspend the cell pellet (or enriched lysosomal fraction) in ice-cold Lysosomal Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add isotype control IgG and Protein A/G magnetic beads to the lysate. Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the supernatant to a new tube. Add the anti-CTSA antibody and incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.
-
Elution:
-
For Western blot analysis, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
For mass spectrometry, elute the protein complexes with Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., NEU1, GLB1, LAMP2A) or by mass spectrometry for unbiased identification of novel interactors.
Yeast Two-Hybrid (Y2H) Screening for this compound Interactors
This protocol describes the use of a Y2H system to identify proteins that interact with CTSA.[7]
Workflow Diagram:
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Y2H vectors (bait and prey)
-
cDNA library (prey)
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His)
-
Reagents for reporter gene assay (e.g., X-gal)
Protocol:
-
Bait Plasmid Construction: Clone the full-length coding sequence of human CTSA into a Y2H bait vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
Bait Transformation and Autoactivation Test: Transform the bait plasmid into a suitable yeast strain (e.g., AH109). Plate on selective media (e.g., SD/-Trp) and test for autoactivation of the reporter genes on appropriate selective media (e.g., SD/-Trp/-His and SD/-Trp/X-gal). A suitable bait should not autoactivate the reporters.
-
Library Screening:
-
Mating Approach: Mate the bait-expressing yeast strain with a yeast strain of the opposite mating type (e.g., Y187) pre-transformed with a cDNA prey library.[8]
-
Sequential Transformation: Alternatively, transform the prey library into the bait-expressing yeast strain.
-
-
Selection of Positive Clones: Plate the diploid yeast on high-stringency selective media (e.g., SD/-Leu/-Trp/-His) to select for colonies where a protein-protein interaction has occurred.
-
Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase (LacZ) filter lift assay, to confirm positive interactions.
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies. Transform the plasmids into E. coli for amplification and sequence the cDNA insert to identify the interacting protein.
-
Validation: Confirm the interaction by re-transforming the identified prey plasmid and the bait plasmid into a fresh yeast strain and repeating the selection and reporter assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to quantitatively measure the kinetics of protein-protein interactions in real-time.[9][10]
Workflow Diagram:
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CTSA (ligand) and interacting protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Protocol:
-
Protein Preparation: Ensure that both the ligand (CTSA) and analyte (e.g., NEU1) are highly pure and in a suitable buffer.
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CTSA over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte over the immobilized CTSA surface.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Data Collection: Monitor the binding (association) and unbinding (dissociation) in real-time as a sensorgram.
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel data and the buffer injection data from the experimental sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Proximity Ligation Assay (PLA) for In Situ Visualization
PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about the interaction.[11][12][13]
Workflow Diagram:
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies against CTSA and the interacting protein (from different species)
-
PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents)
-
Mounting medium with DAPI
Protocol:
-
Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with Triton X-100.
-
Blocking: Block non-specific binding sites using the blocking solution provided in the PLA kit.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (one for CTSA and one for the interacting protein, raised in different species) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. Incubate for 30 minutes at 37°C to circularize the DNA template if the proteins are in close proximity (<40 nm).
-
Amplification: Wash the cells and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.
-
Mounting and Imaging: Wash the cells, mount the coverslips on glass slides using mounting medium with DAPI, and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per cell to measure the extent of the protein-protein interaction under different experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective protein/cathepsin A rescues N-glycosylation defects in neuraminidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimerization of the Sialidase NEU1 with the Chaperone Protective Protein/Cathepsin A Prevents Its Premature Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Proximity Ligation In situ Assay is a Powerful Tool to Monitor Specific ATG Protein Interactions following Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Application Notes and Protocols for Generating Cathepsin A Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of Cathepsin A (CTSA) knockout mouse models. This compound, a lysosomal serine carboxypeptidase, is a crucial enzyme involved in the lysosomal multienzyme complex and the processing of bioactive peptides.[1][2] Knockout models are invaluable tools for investigating its physiological roles and its implications in diseases such as the lysosomal storage disorder galactosialidosis.[1]
Introduction to this compound and Knockout Models
This compound (CTSA), also known as protective protein (PPCA), exhibits a dual function. It possesses an independent catalytic activity, cleaving C-terminal amino acids from peptides and proteins.[2] Additionally, it forms a complex with β-galactosidase and neuraminidase, protecting them from premature degradation within the lysosome.[2][3] Genetic deficiency of CTSA in humans leads to galactosialidosis, a severe lysosomal storage disease.[1]
The generation of Ctsa knockout mice allows for in-depth studies of the pathological mechanisms of galactosialidosis and the broader physiological functions of this compound. These models are instrumental in preclinical testing of potential therapeutic interventions. A complete knockout of the Ctsa gene in mice recapitulates the phenotype of human galactosialidosis.[1] In contrast, a knock-in model with a catalytically inactive CTSA (CTSAS190A) has been developed to specifically study the consequences of the loss of its enzymatic activity, revealing neurobehavioral alterations and accumulation of bioactive peptides.[4]
Experimental Protocols
Generation of Ctsa Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system is a powerful and efficient tool for generating gene knockouts.[5] The strategy involves designing a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target sequence in an early exon of the Ctsa gene to induce a double-strand break. The subsequent error-prone repair by non-homologous end joining (NHEJ) often results in small insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop codon and a non-functional protein.[5]
1.1. sgRNA Design and Synthesis
-
Target Selection: Select a target sequence in an early exon of the mouse Ctsa gene (Gene ID: 19025). Online design tools such as CRISPRscan or CHOPCHOP can be used to identify potential sgRNA sequences with high predicted on-target efficiency and low off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[5]
-
sgRNA Synthesis: The designed sgRNA can be synthesized in vitro or expressed from a plasmid vector.[6] For microinjection into zygotes, in vitro transcribed sgRNA is often preferred for its high efficiency.
1.2. Preparation of CRISPR/Cas9 Components for Microinjection
-
Cas9: Commercially available recombinant Cas9 protein is recommended for microinjection as it leads to rapid cleavage and is quickly degraded, reducing off-target effects.
-
Microinjection Mix: Prepare a microinjection mix containing Cas9 protein and the synthesized sgRNA in an appropriate injection buffer.
1.3. Microinjection into Mouse Zygotes
-
Zygote Collection: Collect zygotes from superovulated female mice.
-
Microinjection: Microinject the CRISPR/Cas9 ribonucleoprotein (RNP) complex into the cytoplasm or pronucleus of the collected zygotes.[7]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
1.4. Identification of Founder Mice
-
Genotyping: After weaning, obtain tail biopsies from the resulting pups for genomic DNA extraction.[8]
-
PCR and Sequencing: Perform PCR amplification of the targeted region of the Ctsa gene. The PCR products are then sequenced to identify the presence of indels.
Validation of this compound Knockout
2.1. Genotyping PCR
This protocol is for screening potential founder mice and subsequent generations.
-
DNA Extraction: Extract genomic DNA from tail biopsies.[7]
-
PCR Primers: Design primers flanking the sgRNA target site.
-
PCR Reaction:
-
Genomic DNA: ~100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTPs (10 mM): 0.5 µL
-
Taq Polymerase Buffer (10x): 2.5 µL
-
Taq Polymerase: 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 3 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. Successful knockout should result in a shift in band size or can be confirmed by Sanger sequencing of the PCR product.[9]
2.2. Southern Blot Analysis
Southern blotting is a definitive method to confirm the gene knockout at the genomic level and to check for unexpected genomic rearrangements.[10]
-
Genomic DNA Digestion: Digest 10-20 µg of genomic DNA from wild-type and potential knockout mice with a suitable restriction enzyme.[11]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel.[12]
-
Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.[11]
-
Probe Labeling: Prepare a labeled DNA probe that hybridizes to a region of the Ctsa gene.
-
Hybridization: Hybridize the labeled probe to the membrane.[11]
-
Detection: Detect the probe signal using autoradiography or a chemiluminescent substrate.[10] The knockout allele should show a different band pattern compared to the wild-type allele.[13]
2.3. Western Blot Analysis
Western blotting is used to confirm the absence of the this compound protein in knockout mice.
-
Protein Extraction: Homogenize tissues (e.g., kidney, liver) in RIPA buffer with protease inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Visualize the protein bands using an ECL detection reagent.[15] The band corresponding to this compound (~55 kDa) should be absent in the knockout samples.[16]
2.4. This compound Enzymatic Activity Assay
This assay confirms the loss of this compound's catalytic function.
-
Sample Preparation: Prepare tissue lysates from wild-type and knockout mice.
-
Assay Principle: The assay measures the cleavage of a synthetic substrate, such as Z-Phe-Leu, by this compound. The release of leucine (B10760876) is quantified.[17]
-
Protocol:
-
Prepare an assay buffer (0.1 M NaOAc, 0.15 M NaCl, pH 4.5).
-
Add tissue lysate to the assay buffer containing the Z-Phe-Leu substrate.
-
Incubate at 37°C.
-
At various time points, stop the reaction and measure the amount of released product using a colorimetric or fluorometric method.[17][18] For example, the released leucine can be quantified using a trinitrobenzene sulfonate assay.[17]
-
-
Analysis: this compound activity should be absent or significantly reduced in the knockout samples compared to wild-type controls.
Quantitative Data from this compound Deficient Mouse Models
The following tables summarize quantitative data from studies on mice with deficient this compound function.
Table 1: Behavioral Analysis of Catalytically Inactive this compound (CTSAS190A) Mice
| Age (months) | Genotype | Passive Avoidance Test (Re-entry latency in seconds, Mean ± SEM) |
| 3 | Wild-type | 300 |
| CTSAS190A | 213.96 ± 27.48 | |
| 6 | Wild-type | 300 |
| CTSAS190A | 236.08 ± 29.46 | |
| 12 | Wild-type | 300 |
| CTSAS190A | 207.25 ± 46.93 | |
| Data adapted from a study on catalytically inactive this compound mice, indicating memory deficits.[4] |
Table 2: Accumulation of Bioactive Peptides in the Hippocampus of Catalytically Inactive this compound (CTSAS190A) Mice
| Age (months) | Peptide | Genotype | Relative Fluorescence Intensity (Mean ± SEM) |
| 3 | Endothelin-1 | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.004) | ||
| 6 | Endothelin-1 | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.01) | ||
| 12 | Endothelin-1 | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.05) | ||
| 3 | Oxytocin | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.01) | ||
| 6 | Oxytocin | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.04) | ||
| 12 | Oxytocin | Wild-type | ~100 |
| CTSAS190A | Significantly increased (p=0.05) | ||
| Data summarized from a study showing accumulation of unprocessed peptides in the hippocampus of CTSAS190A mice.[4] |
Visualizations
Caption: this compound signaling and functional pathways.
Caption: Workflow for generating this compound knockout mice.
References
- 1. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mice with Catalytically Inactive this compound Display Neurobehavioral Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. synthego.com [synthego.com]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 10. benchchem.com [benchchem.com]
- 11. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation and Western blot assay [bio-protocol.org]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Purification of Recombinant Human Cathepsin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cathepsin A, also known as "protective protein" or carboxypeptidase L, is a lysosomal serine carboxypeptidase essential for the proper functioning of other lysosomal enzymes.[1][2] It forms a complex with β-galactosidase and neuraminidase, protecting them from intralysosomal proteolysis and activating neuraminidase.[1][3] Deficiencies in this compound lead to the lysosomal storage disorder galactosialidosis.[4][5] Beyond its protective role, this compound exhibits carboxypeptidase, deamidase, and esterase activities, and is involved in various physiological processes, including the regulation of bioactive peptide hormones.[3] The production of highly purified and active recombinant human this compound is crucial for structural studies, inhibitor screening, and the development of therapeutic strategies.
These application notes provide a comprehensive overview of the techniques and detailed protocols for the expression and purification of recombinant human this compound.
Expression of Recombinant Human this compound
The choice of expression system is critical for obtaining properly folded and active this compound. Mammalian and insect cell lines are commonly used due to their ability to perform post-translational modifications.
-
Mammalian Expression Systems: Human Embryonic Kidney (HEK293) cells and their derivatives (e.g., Expi293™) are frequently used for expressing recombinant human this compound.[5][6][7] These systems offer the advantage of a human cellular environment, which can be important for correct protein folding and modification. A potential drawback is the co-purification of endogenous cathepsins, which can be mitigated by using high-expression systems and specific purification tags.[7]
-
Insect Expression Systems: Insect cells, such as Trichoplusia ni (Tn5), are also effective for producing secreted this compound.[4] This system can generate high yields of recombinant protein.
Typically, the full-length human this compound cDNA is cloned into a suitable expression vector that may include an N-terminal signal peptide for secretion and a C-terminal polyhistidine (His) tag for affinity purification.[3][5]
Purification Strategies for Recombinant Human this compound
A multi-step chromatographic approach is generally required to achieve high purity of recombinant this compound. A common workflow involves an initial capture step using affinity chromatography, followed by one or more polishing steps, such as ion-exchange and size-exclusion chromatography.
Caption: General workflow for recombinant this compound purification.
Experimental Protocols
Protocol 1: Affinity Chromatography (IMAC)
This initial capture step utilizes a polyhistidine tag fused to the recombinant this compound. Immobilized Metal Affinity Chromatography (IMAC) with nickel (Ni2+) or cobalt (Co2+) charged resins is a common method.[4][7]
Materials:
-
Clarified cell culture supernatant containing His-tagged this compound
-
IMAC Resin (e.g., Ni-NTA Agarose, HisPur™ Ni-NTA)[7]
-
Binding/Wash Buffer: 50 mM Tris-HCl, 250 mM NaCl, 30 mM imidazole (B134444), pH 7.5[7]
-
Elution Buffer: 50 mM Tris-HCl, 250 mM NaCl, 250-500 mM imidazole, pH 7.5[4][7]
-
Chromatography column
Procedure:
-
Sample Preparation: Ensure the cell culture supernatant is clarified by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C) and filtration (0.45 µm filter) to remove cells and debris.[7] If the expression medium is incompatible with IMAC (e.g., Expi293™ Expression Medium), perform a buffer exchange into the Binding Buffer via dialysis.[7]
-
Column Equilibration: Pack the chromatography column with the IMAC resin and equilibrate with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: Load the prepared supernatant onto the equilibrated column. The flow rate should be adjusted according to the manufacturer's instructions.
-
Washing: Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with Elution Buffer using a step or linear gradient of imidazole (e.g., 30-500 mM). Collect fractions of 1-2 mL.
-
Fraction Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify fractions containing this compound. Pool the fractions with the highest purity.
Caption: Workflow for IMAC purification of this compound.
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[8][9] It serves as an excellent second step to remove remaining protein contaminants. For this compound, anion-exchange chromatography is often employed.[4]
Materials:
-
Pooled fractions from Affinity Chromatography
-
Anion-Exchange Resin (e.g., SOURCE 15S, DEAE-Sephadex)[4][10]
-
IEX Buffer A (Binding): 50 mM sodium acetate, pH 5.1[4]
-
IEX Buffer B (Elution): 50 mM sodium acetate, 0.5 M NaCl, pH 5.1[4]
-
Chromatography system (e.g., FPLC)
Procedure:
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step into IEX Buffer A. This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the anion-exchange column with IEX Buffer A until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with IEX Buffer A until the UV absorbance returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of NaCl, typically from 0% to 100% IEX Buffer B over 20-30 CV. This compound will elute at a specific salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.
Protocol 3: Size-Exclusion Chromatography (SEC)
SEC, or gel filtration, is often the final polishing step.[11][12] It separates molecules based on their hydrodynamic radius, effectively removing aggregates or other remaining impurities of different sizes.[11][13]
Materials:
-
Pooled fractions from Ion-Exchange Chromatography
-
SEC Resin (e.g., Sephadex G-100)[10]
-
SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 (or a suitable buffer for final storage)[4]
-
Chromatography system
Procedure:
-
Sample Concentration: If necessary, concentrate the pooled fractions from the IEX step using an appropriate ultrafiltration device. The sample volume should ideally be less than 2-5% of the total column volume for optimal resolution.[13]
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Sample Loading: Load the concentrated sample onto the column.
-
Isocratic Elution: Elute the sample with SEC Buffer at a constant flow rate. Proteins will separate based on size, with larger molecules eluting first.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric this compound.
Assessment of Purity and Activity
Purity Assessment
-
SDS-PAGE: Purity is commonly assessed by SDS-polyacrylamide gel electrophoresis under reducing conditions, followed by silver or Coomassie blue staining. Purified recombinant human this compound typically appears as a band between 51-62 kDa. Purity levels of >95% are often reported.
This compound Activity Assay
The carboxypeptidase activity of purified this compound is measured at an acidic pH.
Protocol: Fluorogenic Peptide Substrate Assay
-
Activation (if necessary): this compound is often produced as a pro-form and requires proteolytic activation to become fully active.[2] This can be achieved by incubation with another protease like Cathepsin L or through autocatalytic activation.[2][7]
-
Assay Components:
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.5.
-
Substrate: Mca-RPPGFSAFK(Dnp)-OH (a fluorogenic peptide substrate).
-
Enzyme: Purified recombinant human this compound.
-
-
Procedure:
-
Dilute the purified this compound to a working concentration in Assay Buffer.
-
Add the enzyme to a microplate well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescent plate reader. The cleavage of the substrate separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.
-
Calculate the specific activity based on the rate of substrate cleavage per microgram of enzyme.
-
Protocol: Two-Step Colorimetric Assay [4]
-
Assay Components:
-
Procedure:
-
Add purified this compound to the Assay Buffer containing the Z-Phe-Leu substrate.
-
At regular intervals, transfer an aliquot of the reaction to a solution of TNBS to quantify the released leucine (B10760876) primary amine.
-
Stop the TNBS reaction and measure the absorbance to determine the amount of cleaved substrate.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the purification of recombinant human this compound from various expression systems.
| Parameter | Reported Value(s) | Expression System | Purification Method(s) | Reference |
| Purity | >95% | NS0 mouse myeloma | Not specified | |
| >90% | HEK293 | His-tag affinity | [5] | |
| Molecular Mass (SDS-PAGE) | 51-62 kDa (reducing) | NS0 mouse myeloma | Not specified | |
| ~53 kDa (reducing) | HEK293 | His-tag affinity | [3][5] | |
| Specific Activity | >75 pmol/min/µg | NS0 mouse myeloma | Not specified | |
| Kinetic Parameters (Substrate: Z-Phe-Leu) | Kₘ: 0.04 mMkcat: 12.1 s⁻¹ | Trichoplusia ni (Tn5) | Affinity & IEX | [4] |
| Endotoxin Level | <1.0 EU per 1 µg | NS0 mouse myeloma / HEK293 | Not specified | [5] |
References
- 1. Direct affinity purification and supramolecular organization of human lysosomal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human this compound/CTSA Protein (His Tag) - Elabscience® [elabscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. goldbio.com [goldbio.com]
- 13. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for In Vitro Cathepsin A Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A (CTSA), also known as protective protein/cathepsin A (PPCA), is a lysosomal serine carboxypeptidase.[1] It plays a crucial role in various physiological processes, including the degradation of peptides and the protective chaperoning of β-galactosidase and neuraminidase within the lysosome.[1] Dysregulation of this compound activity has been implicated in several pathologies, making it an attractive therapeutic target.[2] These application notes provide detailed protocols for common in vitro assays used to screen for and characterize inhibitors of this compound.
I. Fluorescence-Based Inhibition Assay
Fluorescence-based assays are the most common method for measuring cathepsin activity due to their high sensitivity and amenability to high-throughput screening.[3] The principle involves a synthetic substrate conjugated to a fluorophore, which upon cleavage by this compound, releases the fluorophore, leading to a measurable increase in fluorescence.
Experimental Protocol
A. Reagents and Materials
-
Recombinant Human this compound: Purified enzyme.
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT.
-
Fluorogenic Substrate: e.g., Z-Phe-Arg-AMC (although more specific substrates for this compound may be used if available). Substrate stock solution prepared in DMSO.
-
Test Inhibitors: Stock solutions prepared in DMSO.
-
Positive Control Inhibitor: A known this compound inhibitor, if available.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
B. Assay Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and keep it on ice.
-
Thaw the recombinant this compound on ice and dilute it to the desired working concentration in Assay Buffer just before use.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Assay Plate Setup:
-
Add 25 µL of the diluted test inhibitors or control solutions to the wells of the 96-well plate.
-
For the 'no inhibitor' control, add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions.
-
For the 'no enzyme' control (blank), add 50 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted this compound enzyme solution to all wells except the 'no enzyme' control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitors.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the fluorogenic substrate stock in Assay Buffer to a final concentration that is at or near its Km value.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
C. Data Analysis
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve for each well.
-
Subtract the background fluorescence from the 'no enzyme' control.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V0 of inhibitor well / V0 of 'no inhibitor' control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Workflow Diagram
II. Colorimetric Inhibition Assay
Colorimetric assays offer a viable alternative to fluorescence-based methods and can be performed using a standard absorbance microplate reader. The principle involves a chromogenic substrate that, upon cleavage by this compound, releases a colored product.
Experimental Protocol
A. Reagents and Materials
-
Recombinant Human this compound.
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5.[1]
-
Chromogenic Substrate: Z-Phe-Leu.[1]
-
Detection Reagent: Trinitrobenzene sulfonate (TNBS).[1]
-
Stop Solution: NaS2O3 in KH2PO4.[1]
-
Test Inhibitors.
-
96-well clear, flat-bottom microplates.
-
Absorbance microplate reader.
B. Assay Procedure
-
Reagent Preparation:
-
Prepare all buffers and solutions as required.
-
Prepare serial dilutions of the test inhibitors.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Assay Buffer, the test inhibitor at various concentrations, and recombinant this compound.
-
Include a 'no inhibitor' control.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Z-Phe-Leu substrate. The final concentration should be in the range of 0.01–1.0 mM.[1]
-
Incubate at 37°C.
-
-
Color Development and Measurement:
-
At defined time points (e.g., every 15 seconds for 2 minutes), transfer an aliquot of the reaction mixture to a new well containing TNBS solution.[1]
-
Incubate at room temperature for 30 minutes to allow for color development.[1]
-
Add the Stop Solution to each well.[1]
-
Measure the absorbance at 420 nm.[1]
-
C. Data Analysis
-
Create a standard curve using known concentrations of leucine (B10760876) to quantify the amount of product released.[1]
-
Calculate the rate of product formation for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value as described for the fluorescence-based assay.
Workflow Diagram
III. Cell-Based Inhibition Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account cell permeability and intracellular target engagement.
Experimental Protocol
A. Reagents and Materials
-
Cell Line: A suitable cell line expressing this compound.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Cell-permeable Fluorogenic Substrate: A substrate that can enter live cells.
-
Test Inhibitors.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microscope or a fluorescence microplate reader.
-
Cell Lysis Buffer (optional, for endpoint assays).
B. Assay Procedure
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test inhibitors.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitors for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Substrate Loading and Measurement (Live-Cell Kinetic Assay):
-
Add the cell-permeable fluorogenic substrate directly to the wells.
-
Immediately begin kinetic fluorescence measurements using a plate reader at 37°C.
-
-
Endpoint Assay (Optional):
-
After inhibitor incubation, wash the cells with PBS.
-
Add the cell-permeable substrate and incubate for a defined period.
-
Wash the cells to remove excess substrate.
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
Alternatively, lyse the cells and measure the fluorescence of the lysate.
-
C. Data Analysis
-
For kinetic assays, determine the reaction rate. For endpoint assays, use the final fluorescence values.
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value as previously described.
Workflow Diagram
IV. Quantitative Data Summary
The following table summarizes the in vitro potency of selected this compound inhibitors.
| Inhibitor | IC50 | Assay Type | Reference |
| SAR1 (compound 2a) | 26 nM | Biochemical Assay | [2][4] |
| Compound 10b | 0.005 µM | Not Specified | [3] |
V. This compound in Signaling Pathways
This compound is involved in various cellular processes. For instance, it plays a role in the degradation of certain peptides, which can impact signaling pathways. The diagram below illustrates a simplified representation of its involvement.
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. rsc.org [rsc.org]
- 4. This compound inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Cathepsin A in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A (CTSA), also known as Protective Protein (PPCA), is a lysosomal serine carboxypeptidase crucial for the proper functioning of the lysosome.[1][2] It forms a complex with β-galactosidase and neuraminidase, protecting them from premature degradation and ensuring their stability and activity.[1][3] Beyond its protective role, this compound is involved in the processing of bioactive peptides, including those in the Renin-Angiotensin System, by hydrolyzing substrates like angiotensin I and bradykinin.[1][2] Given its multifaceted roles in cellular homeostasis and its implications in lysosomal storage disorders like galactosialidosis, studying the subcellular localization and expression levels of this compound is of significant interest.[3]
Immunofluorescence (IF) is a powerful technique to visualize the distribution of this compound within cultured cells. This document provides detailed protocols and application notes for the successful immunofluorescent staining of this compound, tailored for researchers in basic science and drug development.
Key Experimental Considerations
Successful immunofluorescence staining of this compound, a lysosomal protein, requires careful optimization of fixation and permeabilization steps to preserve both cellular morphology and the integrity of lysosomal compartments.[4][5]
-
Fixation: Cross-linking fixatives like formaldehyde (B43269) are generally recommended for preserving cellular structure.[6][7]
-
Permeabilization: As this compound is an intracellular protein, permeabilization of the cell and lysosomal membranes is necessary to allow antibody access. Milder detergents like saponin (B1150181) or the use of cold methanol (B129727) are often preferred for lysosomal proteins to avoid disrupting the organelle's structure, in contrast to stronger detergents like Triton X-100 which may be too harsh.[4][5][7]
-
Antibody Selection: The choice of a primary antibody is critical. It is essential to use antibodies validated for immunofluorescence applications.[8][9]
Experimental Protocols
I. Cell Culture and Preparation
-
Seed cultured cells onto sterile glass coverslips or in chambered slides suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
Carefully remove the culture medium.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
II. Fixation
-
Recommended Method (Formaldehyde):
-
Alternative Method (Methanol):
-
Fix and permeabilize the cells simultaneously by incubating with ice-cold 100% methanol for 5-10 minutes at -20°C.[11][12]
-
Proceed directly to the blocking step after washing with PBS. Note that this method may not be suitable for all epitopes or for co-staining with certain dyes like phalloidin.[12]
-
III. Permeabilization (for Formaldehyde-Fixed Cells)
-
Recommended Method (Saponin):
-
Incubate the fixed cells with 0.1% saponin in PBS for 10-15 minutes at room temperature. Saponin is a mild detergent that selectively permeabilizes the plasma membrane, which can be beneficial for preserving endosomal and lysosomal structures.[4]
-
Wash the cells twice with 1X PBS.
-
-
Alternative Method (Triton X-100):
IV. Blocking and Antibody Incubation
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20 in PBS) for 1 hour at room temperature.[13]
-
Dilute the primary anti-Cathepsin A antibody in the blocking buffer to its optimal concentration (refer to the manufacturer's datasheet or perform a titration).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Wash the cells three times with the blocking buffer for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]
-
Wash the cells three times with the blocking buffer for 5 minutes each, followed by a final wash with 1X PBS.
V. Counterstaining and Mounting
-
(Optional) To visualize the nucleus, incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash the cells twice with 1X PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
Data Presentation
Table 1: Recommended Antibodies for this compound Immunofluorescence
| Antibody Name | Host/Isotype | Supplier Catalog # | Validated Applications | Species Reactivity |
| Anti-Cathepsin A Polyclonal Antibody | Rabbit / IgG | Thermo Fisher PA5-23978 | WB, IHC (P) | Human, Mouse[3] |
| Human this compound/Lysosomal Carboxypeptidase A Antibody | Goat / IgG | R&D Systems AF1049 | WB, IHC | Human, Mouse |
| Anti-Cathepsin A (CTSA) Polyclonal Antibody | Rabbit | Biocompare | WB, ICC, IF, IHC | Pig[8] |
Note: This table is not exhaustive. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended dilutions.
Table 2: Quantitative Analysis of this compound Staining
Quantitative analysis of immunofluorescence images can provide objective data on protein expression and localization.
| Analysis Type | Description | Software/Tools | Example Output |
| Fluorescence Intensity | Measures the mean fluorescence intensity (MFI) of the this compound signal per cell or per region of interest (ROI).[14] | ImageJ/Fiji, MetaMorph, CellProfiler | Mean gray value, Integrated density.[15] |
| Colocalization Analysis | Quantifies the spatial overlap between this compound and a marker for a specific organelle (e.g., LAMP1 for lysosomes).[16] | ImageJ/Fiji with JACoP plugin, Coloc 2 | Pearson's Correlation Coefficient, Mander's Overlap Coefficient. |
| Object Counting | Counts the number of this compound-positive puncta (lysosomes) per cell. | ImageJ/Fiji, CellProfiler | Number of puncta per cell. |
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescence staining of this compound.
This compound Synthesis and Lysosomal Targeting Pathway
Caption: Synthesis and trafficking pathway of this compound to the lysosome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. This compound Polyclonal Antibody (PA5-23978) [thermofisher.com]
- 4. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing fixed cells for immunofluorescence [protocols.io]
- 6. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. Anti-Cathepsin A Antibodies | Invitrogen [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. biotium.com [biotium.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrpub.org [hrpub.org]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Real-Time PCR for CTSA Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Cathepsin A (CTSA), also known as the protective protein/cathepsin A (PPCA), is a lysosomal serine carboxypeptidase with crucial multifunctional roles.[1][2][3] It is involved in a lysosomal multi-enzyme complex where it provides stability and ensures the correct activation of β-galactosidase and neuraminidase 1.[3][4] Beyond this protective function, CTSA also acts as a carboxypeptidase, playing a role in the degradation of bioactive peptides such as angiotensin I, bradykinin, and endothelin-I.[1][2] Given its diverse physiological functions, analyzing the expression levels of the CTSA gene is vital for research in lysosomal storage diseases like galactosialidosis, as well as studies involving peptide metabolism and cellular homeostasis.[3][4]
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring gene expression due to its high sensitivity, specificity, and broad dynamic range.[5][6] This document provides a detailed protocol for the analysis of CTSA gene expression using RT-qPCR, from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Total RNA Isolation and Quality Control
High-quality, intact RNA is essential for accurate gene expression analysis.[7][8] This protocol describes a general method for RNA isolation from cultured cells.
Materials and Reagents
| Material | Supplier/Type |
|---|---|
| Cell Culture | User-defined |
| PBS (Phosphate-Buffered Saline) | Nuclease-free |
| RNA Lysis Buffer (e.g., TRIzol, QIAzol) | Commercially available |
| Chloroform (B151607) | Molecular biology grade |
| Isopropanol (B130326) | Molecular biology grade |
| Ethanol (B145695) (75%) | Prepared with nuclease-free water |
| Nuclease-free water | Commercially available |
| RNA Isolation Kit (e.g., RNeasy) | QIAGEN or similar |
| DNase I, RNase-free | Commercially available |
Procedure
-
Sample Collection : Aspirate cell culture medium and wash cells twice with ice-cold, nuclease-free PBS.
-
Cell Lysis : Add 1 mL of RNA lysis reagent (e.g., TRIzol) directly to the culture dish for every 5-10 x 10⁶ cells. Lyse the cells by repetitive pipetting.[9]
-
Phase Separation : Transfer the lysate to a nuclease-free microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of lysis reagent, cap the tube securely, and shake vigorously for 15 seconds.[9]
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.[9] The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
RNA Wash : Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension : Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of nuclease-free water.
-
DNase Treatment : To eliminate genomic DNA contamination, treat the RNA sample with DNase I according to the manufacturer's protocol.[7][10] This is a critical step to prevent false-positive results.[7]
-
RNA Quality Control :
-
Quantification : Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Integrity : Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This step converts the isolated RNA into complementary DNA (cDNA), which serves as the template for the qPCR reaction.
cDNA Synthesis Reaction Mix
| Component | Volume per 20 µL Reaction | Final Concentration |
|---|---|---|
| Total RNA | up to 1 µg | As needed |
| 5X Reaction Buffer | 4 µL | 1X |
| Reverse Transcriptase Enzyme Mix | 2 µL | As per manufacturer |
| Nuclease-free Water | To a final volume of 20 µL | - |
Procedure
-
On ice, combine the total RNA and nuclease-free water in a PCR tube.
-
Prepare a master mix containing the reaction buffer and reverse transcriptase enzyme.[9][11]
-
Add the master mix to each RNA sample for a total reaction volume of 20 µL.
-
No-RT Control : Prepare a control reaction for one sample that contains water instead of the reverse transcriptase enzyme. This control is used to verify the absence of genomic DNA contamination in the subsequent qPCR step.[12]
-
Gently mix the tubes, spin briefly, and place them in a thermal cycler.
-
Incubate using the following typical parameters (refer to the specific kit manual for optimal temperatures and times):[9]
-
Priming : 25°C for 10 minutes
-
Reverse Transcription : 42-50°C for 30-60 minutes
-
Inactivation : 85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol outlines the setup for qPCR analysis of CTSA gene expression using SYBR Green-based detection.
Primer Selection Use validated, gene-specific primers for human or rodent CTSA. Pre-designed and tested primer pairs are commercially available and recommended for reliable results.[13][14]
| Gene Target | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size |
| CTSA | Human | (Example) GAG GAG GAC TTC GAG GAG AAG | (Example) TCC AGG TAG TTG GAG GAG ATG | ~100-200 bp |
| CTSA | Rat | (Example) AGG CTG TGG GAG AAG GAG TA | (Example) CAG GAG GTC AGG AAG GAG AG | ~100-200 bp |
| ACTB (Reference) | Human | (Example) CCT GGC ACC CAG CAC AAT | (Example) GGG CCG GAC TCG TCA TAC | ~150 bp |
| Gapdh (Reference) | Rat | (Example) GGC ACA GTC AAG GCT GAG AAT G | (Example) ATG GTG GTG AAG ACG CCA GTA | ~100 bp |
| Note: These are example sequences. Always validate primer sequences or use commercially available, pre-validated assays. |
qPCR Reaction Setup
| Component | Volume per 20 µL Reaction | Final Concentration |
|---|---|---|
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template (diluted) | 2 µL | ~10-100 ng |
| Nuclease-free Water | 7 µL | - |
Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Polymerase Activation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | 60°C to 95°C | Incremental | 1 |
Note: These are general conditions. Optimize based on the specific master mix and primers used.[14][15]
Procedure
-
Thaw all reagents on ice.
-
Prepare a master mix containing the SYBR Green master mix, primers, and water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include the No-RT control and a no-template control (NTC) where water is added instead of cDNA.
-
Seal the plate, centrifuge briefly to collect the contents, and place it in the qPCR instrument.
-
Run the thermal cycling program, ensuring that data is collected during the annealing/extension step.
Data Presentation and Analysis
The primary result from a qPCR run is the quantification cycle (Cq) or threshold cycle (Ct) value, which is the cycle number at which the fluorescence signal crosses a set threshold.[16][17][18] A lower Ct value indicates a higher initial amount of the target nucleic acid.
Relative Quantification (ΔΔCt Method) The 2-ΔΔCt (Livak) method is a widely used approach to calculate the relative change in gene expression between a test sample and a calibrator sample.[19]
-
Normalization to Reference Gene (ΔCt) : First, normalize the Ct value of the target gene (CTSA) to the Ct value of a stable reference (housekeeping) gene (e.g., ACTB, GAPDH).
-
ΔCt = Ct(CTSA) - Ct(Reference Gene)
-
-
Normalization to Calibrator (ΔΔCt) : Next, normalize the ΔCt of the test sample to the ΔCt of the calibrator sample (e.g., an untreated control group).
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator Sample)
-
-
Calculate Fold Change : Determine the fold change in expression.
-
Fold Change = 2-ΔΔCt
-
The results can be presented in a table summarizing the mean fold change and standard deviation for each experimental group.
| Treatment Group | Mean CTSA Ct | Mean Reference Ct | Mean ΔCt | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 22.5 | 19.0 | 3.5 | 0 | 1.0 |
| Drug A | 24.0 | 19.1 | 4.9 | 1.4 | 0.38 |
| Drug B | 21.0 | 18.9 | 2.1 | -1.4 | 2.64 |
Visualizations
Below are diagrams illustrating the experimental workflow and the functional pathway of the CTSA protein.
Caption: Experimental workflow for CTSA gene expression analysis by RT-qPCR.
Caption: Functional pathway of this compound (CTSA) synthesis and activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. Galactosialidosis: review and analysis of CTSA gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Extraction for Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 11. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 12. surgery.pitt.edu [surgery.pitt.edu]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. origene.com [origene.com]
- 15. protocols.io [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 18. Real-Time PCR: Understanding Ct | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Application Notes and Protocols for Western Blot Detection of Cathepsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A (CTSA), also known as protective protein/carboxypeptidase C, is a lysosomal serine carboxypeptidase. It plays a crucial role in the lysosomal degradation of proteins and is involved in a multienzyme complex with β-galactosidase and neuraminidase, where it exerts a protective function.[1][2] Dysregulation of this compound has been implicated in various diseases, making it a protein of interest in drug development and biological research. This document provides a detailed protocol for the detection and relative quantification of this compound protein levels in cell and tissue lysates using Western blotting.
Experimental Protocols
This section outlines a comprehensive protocol for the Western blot analysis of this compound.
Sample Preparation: Lysate from Cell Culture and Tissues
Proper sample preparation is critical for obtaining reliable results. All steps should be performed on ice to minimize protein degradation.
a. Cell Lysate Preparation (from adherent cells):
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
b. Tissue Lysate Preparation:
-
Excise the tissue of interest on ice and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold RIPA buffer with protease inhibitors.
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
Protein Concentration Determination
It is crucial to accurately determine the protein concentration of each lysate to ensure equal loading onto the SDS-PAGE gel.
-
Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of the supernatant.
-
Follow the manufacturer's instructions for the chosen assay.
SDS-PAGE and Protein Transfer
a. Sample Preparation for Gel Loading:
-
Based on the protein concentration, calculate the volume of lysate needed to load 20-50 µg of total protein per well.
-
Add an equal volume of 2X Laemmli sample buffer to the calculated volume of lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
b. Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an 8-16% SDS-polyacrylamide gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
c. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer is recommended for higher efficiency.
-
Equilibrate the gel and the PVDF membrane in transfer buffer.
-
Assemble the transfer stack and perform the transfer at 100V for 75 minutes at 4°C.[3]
Immunodetection
a. Blocking:
-
After transfer, wash the membrane briefly with deionized water and then with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
b. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer according to the manufacturer's recommended dilution (e.g., 0.04-0.4 µg/ml).[4]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
c. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.
d. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation
Relative Expression of this compound in Human Tissues
The following table summarizes the relative protein expression levels of this compound in various human tissues based on available literature. This data is qualitative and intended for comparative purposes.
| Tissue | Relative Expression Level |
| Kidney | High |
| Lung | High |
| Liver | High |
| Brain (Large Neurons) | High |
| Placenta | High (in mice) |
| Adrenal Gland | High |
| Gallbladder | High |
| Colon | Moderate |
| Rectum | Moderate |
Source: This table is a synthesis of information from multiple sources describing the tissue distribution of this compound.[5]
Mandatory Visualization
Western Blot Workflow for this compound Detection
The following diagram illustrates the key steps in the Western blot protocol for detecting this compound protein levels.
Caption: Western Blot Experimental Workflow.
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTSA protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Western blotting and isoform analysis of cathepsin D from normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
Application Notes and Protocols: Cathepsin A in Enzyme Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A, also known as Protective Protein/Cathepsin A (PPCA), is a lysosomal serine carboxypeptidase critical for the function of a multi-enzyme complex that includes neuraminidase-1 (NEU1) and β-galactosidase (β-GAL). Genetic deficiencies in the CTSA gene, which encodes for this compound, lead to the lysosomal storage disorder Galactosialidosis (GS). This rare, autosomal recessive disease is characterized by the accumulation of sialylated glycoproteins and oligosaccharides, resulting in a wide range of clinical manifestations, from severe infantile-onset forms to milder adult-onset presentations.[1][2] Enzyme replacement therapy (ERT) using recombinant human this compound (rhPPCA) represents a promising therapeutic strategy to correct the primary enzyme deficiency and ameliorate the downstream pathological consequences of GS.[3][4]
These application notes provide a comprehensive overview of the use of recombinant this compound in ERT research for Galactosialidosis, including summaries of preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Preclinical Efficacy of Recombinant Human this compound (rhPPCA) in a Galactosialidosis Mouse Model
A pivotal proof-of-concept study by d'Azzo et al. demonstrated the efficacy of ERT with rhPPCA produced in Chinese Hamster Ovary (CHO) cells in a Ppca knockout mouse model, which faithfully recapitulates the human GS phenotype.[4] The study involved bi-weekly intravenous injections of rhPPCA at various doses for eight weeks. The following tables summarize the key quantitative findings from this study, highlighting the dose-dependent restoration of enzyme activities in various tissues.
Table 1: Dose-Dependent Restoration of this compound Activity in Tissues of Ppca-/- Mice after 8 Weeks of ERT. [4]
| Tissue | Untreated WT (nmol/mg/hr) | Untreated Ppca-/- (nmol/mg/hr) | 0.2 mg/kg rhPPCA (nmol/mg/hr) | 0.6 mg/kg rhPPCA (nmol/mg/hr) | 2.0 mg/kg rhPPCA (nmol/mg/hr) | 6.0 mg/kg rhPPCA (nmol/mg/hr) | 20.0 mg/kg rhPPCA (nmol/mg/hr) |
| Liver | ~150 | ~0 | ~25 | ~50 | ~100 | ~150 | >200 |
| Spleen | ~100 | ~0 | ~20 | ~40 | ~80 | ~120 | >150 |
| Kidney | ~75 | ~0 | ~10 | ~20 | ~40 | ~60 | ~80 |
| Heart | ~50 | ~0 | ~5 | ~10 | ~20 | ~30 | ~40 |
| Brain | ~10 | ~0 | ~0 | ~0 | ~2 | ~5 | ~8 |
Table 2: Restoration of Secondary Enzyme Deficiencies in Tissues of Ppca-/- Mice Treated with 20 mg/kg rhPPCA for 8 Weeks. [4]
| Tissue | Enzyme | Untreated WT (Activity Level) | Untreated Ppca-/- (Activity Level) | 20 mg/kg rhPPCA (Activity Level) |
| Liver | NEU1 | Normal | Deficient | Normalized |
| β-GAL | Normal | Deficient | Normalized | |
| Spleen | NEU1 | Normal | Deficient | Normalized |
| β-GAL | Normal | Deficient | Normalized | |
| Kidney | NEU1 | Normal | Deficient | Normalized |
| β-GAL | Normal | Deficient | Normalized | |
| Heart | NEU1 | Normal | Deficient | Normalized |
| β-GAL | Normal | Deficient | Normalized |
Experimental Protocols
Production and Purification of Recombinant Human this compound (rhPPCA)
This protocol is based on the methods described for producing rhPPCA in insect cells, which can be adapted for other expression systems like CHO or HEK293 cells.[5]
Materials:
-
Tn5 (Trichoplusia ni) insect cells
-
Plasmid DNA encoding human this compound with a C-terminal His6 tag
-
Transfection reagent
-
Blasticidin
-
Sfx-equivalent insect cell culture medium
-
Ni-NTA affinity chromatography column
-
SOURCE 15S cation-exchange column
-
Buffer components (Tris-HCl, NaCl, sodium acetate)
Protocol:
-
Stable Cell Line Generation:
-
Transfect adherent Tn5 insect cells with the this compound expression plasmid.
-
Two days post-transfection, begin selection with 100 µg/ml blasticidin for 10 days to generate a stable cell line.
-
-
Protein Expression:
-
Scale up the stable cell line in Sfx-equivalent medium in Fernbach flasks.
-
Harvest the cell culture supernatant by centrifugation when the cell density reaches approximately 3 x 106 cells/ml.
-
-
Purification:
-
Clarify the supernatant by further centrifugation.
-
Perform Ni-NTA affinity chromatography to capture the His-tagged rhPPCA.
-
Elute the protein and perform buffer exchange into 50 mM sodium acetate, pH 5.1.
-
Further purify the protein using a SOURCE 15S cation-exchange column with a 0-500 mM NaCl gradient.
-
Pool the fractions containing pure rhPPCA, perform buffer exchange into 20 mM Tris-HCl, 150 mM NaCl, and concentrate to 1 mg/ml for storage.
-
This compound Enzyme Activity Assay
This fluorometric assay is used to determine the carboxypeptidase activity of this compound.
Materials:
-
Fluorogenic peptide substrate: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 6.0
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.5
-
Recombinant Human Cathepsin L (for activation)
-
E-64 (cysteine protease inhibitor)
-
96-well black microplate
-
Fluorescent plate reader
Protocol:
-
Activation of rhPPCA:
-
Dilute rhPPCA to 100 µg/mL in Activation Buffer.
-
Dilute rhCathepsin L to 10 µg/mL in Activation Buffer.
-
Combine equal volumes of the diluted rhPPCA and rhCathepsin L.
-
Incubate at 37°C for 30 minutes.
-
Stop the activation reaction by adding E-64 to a final concentration of 10 µM.
-
-
Enzyme Activity Measurement:
-
Dilute the activated rhPPCA to 2.0 ng/µL in Assay Buffer.
-
Dilute the substrate to 20 µM in Assay Buffer.
-
Add 50 µL of the diluted activated rhPPCA to a well of the microplate.
-
Initiate the reaction by adding 50 µL of the diluted substrate.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate.
-
Immediately measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm in kinetic mode for a set period.
-
In Vivo Enzyme Replacement Therapy in a Galactosialidosis Mouse Model
This protocol provides a general framework for conducting an ERT study in a Ppca-/- mouse model.
Materials:
-
Ppca-/- mice and wild-type control mice
-
Purified, sterile, and endotoxin-tested rhPPCA
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Insulin syringes with 30G needles
-
Animal scale
-
Anesthesia (e.g., isoflurane) for neonatal injections if necessary
Protocol:
-
Animal Preparation and Grouping:
-
Acclimate mice to the housing conditions.
-
Divide the Ppca-/- mice into treatment and control groups. Include a wild-type control group.
-
-
Enzyme Preparation and Dosing:
-
On the day of injection, thaw the rhPPCA stock solution and dilute it to the desired concentrations with sterile PBS.
-
Weigh each mouse to calculate the exact volume of the enzyme solution to be injected.
-
-
Intravenous Injection:
-
For adult mice, warm the tail to dilate the lateral tail veins. Restrain the mouse and perform the intravenous injection.
-
For neonatal mice (postnatal day 1-2), anesthesia using wet ice for 30-60 seconds may be required.[6][7][8] The superficial temporal (facial) vein is the preferred site for injection.[6] Use a dissecting microscope for visualization.
-
Inject the prepared rhPPCA solution slowly.
-
-
Treatment Schedule:
-
Administer injections bi-weekly (once every two weeks) for the duration of the study (e.g., 8 weeks).[4]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and harvest tissues (liver, spleen, kidney, heart, brain, etc.).
-
Prepare tissue homogenates for enzyme activity assays (this compound, NEU1, β-GAL).
-
Fix a portion of the tissues for histopathological analysis to assess the clearance of lysosomal storage.
-
Collect urine for the analysis of sialyloligosaccharides.
-
Mandatory Visualizations
Signaling Pathway in Galactosialidosis and the Impact of ERT
Caption: Pathophysiology of Galactosialidosis and the corrective mechanism of ERT.
Experimental Workflow for Preclinical ERT Studies
Caption: Workflow for a preclinical enzyme replacement therapy study in a Galactosialidosis mouse model.
Conclusion
The preclinical data strongly support the potential of enzyme replacement therapy with recombinant this compound as a viable treatment for Galactosialidosis. The provided protocols offer a foundation for researchers to design and execute studies aimed at further evaluating the efficacy, pharmacokinetics, and long-term outcomes of this therapeutic approach. Future research may focus on optimizing the delivery of rhPPCA to the central nervous system and comparing the efficacy of enzymes produced in different expression systems.
References
- 1. Galactosialidosis: preclinical enzyme replacement therapy in a mouse model of the disease, a proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Neuroinflammatory paradigms in lysosomal storage diseases [frontiersin.org]
- 5. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Intravenous Injections in Neonatal Mice [jove.com]
- 8. researchgate.net [researchgate.net]
Application Note: Investigating the Role of Cathepsin A in A549 Lung Adenocarcinoma Cells using CRISPR-Cas9 Gene Editing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin A (CTSA), a lysosomal serine carboxypeptidase, plays a crucial role in various cellular processes, including protein degradation and the formation of a protective complex with β-galactosidase and neuraminidase.[1][2] Emerging evidence suggests that aberrant CTSA expression is associated with the progression of several cancers, including lung adenocarcinoma.[3][4] Studies have implicated CTSA in promoting tumor cell proliferation, migration, and invasion, making it a potential therapeutic target.[3][4]
This application note provides a comprehensive protocol for utilizing CRISPR-Cas9 technology to knock out the CTSA gene in the A549 human lung adenocarcinoma cell line. Furthermore, it details subsequent functional assays to elucidate the role of this compound in cell proliferation, migration, and apoptosis.
Materials and Methods
Cell Line and Culture Conditions
-
A549 human lung adenocarcinoma cells (ATCC® CCL-185™)
-
DMEM/F-12 Medium (Gibco)
-
10% Fetal Bovine Serum (FBS) (Gibco)
-
1% Penicillin-Streptomycin (Gibco)
-
Humidified incubator at 37°C with 5% CO2
CRISPR-Cas9 Reagents
-
sgRNA sequences targeting the human CTSA gene (designed using a tool like CHOPCHOP)[5][6]
-
Lipofectamine 3000 Transfection Reagent (Invitrogen)
-
Opti-MEM I Reduced Serum Medium (Gibco)
Knockout Validation Reagents
-
DNeasy Blood & Tissue Kit (QIAGEN)
-
T7 Endonuclease I Assay Kit (NEB)
-
Primers for Sanger sequencing
-
Anti-Cathepsin A antibody (for Western blot)
-
Secondary antibody (HRP-conjugated)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
Functional Assay Reagents
-
Proliferation: MTT Cell Proliferation Assay Kit (ATCC)
-
Migration: Transwell® inserts (8.0 µm pore size, Corning)[7][8][9]
-
Apoptosis: FITC Annexin V Apoptosis Detection Kit with PI (BioLegend)[10][11][12][13]
Experimental Workflow
The overall experimental workflow for generating and characterizing the CTSA knockout A549 cell line is depicted below.
Caption: Experimental workflow for CTSA knockout and functional analysis.
Detailed Protocols
Generation of CTSA Knockout A549 Cells
4.1.1. sgRNA Design and Plasmid Construction
-
Design two to three sgRNAs targeting an early exon of the human CTSA gene using an online tool such as CHOPCHOP.[5][6]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-linearized pSpCas9(BB)-2A-GFP (PX458) plasmid.[6]
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
4.1.2. Transfection of A549 Cells
-
Seed 2 x 10^5 A549 cells per well in a 6-well plate and incubate for 24 hours.
-
On the day of transfection, transfect the cells with the constructed sgRNA-PX458 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate the cells for 48 hours post-transfection.
4.1.3. FACS Sorting and Clonal Expansion
-
Harvest the transfected cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Sort GFP-positive single cells into individual wells of a 96-well plate using a fluorescence-activated cell sorter (FACS).
-
Culture the single-cell clones until they form colonies.
-
Expand the individual clones for further analysis.
Validation of CTSA Knockout
4.2.1. T7 Endonuclease I Assay
-
Extract genomic DNA from the expanded clones and wild-type (WT) A549 cells.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Perform the T7 Endonuclease I assay according to the manufacturer's protocol to screen for clones with indels.
4.2.2. Sanger Sequencing
-
For clones showing positive results in the T7E1 assay, re-amplify the target region and subclone the PCR product into a TA cloning vector.
-
Sequence multiple TA clones to confirm the presence of frameshift mutations in the CTSA gene.
4.2.3. Western Blot Analysis
-
Prepare total protein lysates from WT and confirmed knockout (KO) clones.
-
Determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system to confirm the absence of this compound protein in the KO clones.[14][15]
Functional Assays
4.3.1. Cell Proliferation (MTT) Assay
-
Seed 5 x 10^3 cells per well of WT and CTSA KO A549 cells in a 96-well plate in quadruplicates.
-
At 24, 48, 72, and 96 hours, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of the detergent reagent to each well and incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
4.3.2. Cell Migration (Transwell) Assay [7][8][9]
-
Seed 5 x 10^4 WT and CTSA KO A549 cells in serum-free medium into the upper chamber of a Transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.[9]
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of migrated cells in five random fields under a microscope.
4.3.3. Apoptosis (Annexin V) Assay [10][11][12][13]
-
Seed 1 x 10^6 WT and CTSA KO A549 cells in 6-well plates and incubate for 48 hours.
-
Harvest the cells, including any floating cells in the supernatant.[10]
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[11]
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Presentation
Validation of CTSA Knockout
Table 1: Summary of CTSA Knockout Validation in A549 Clones
| Clone ID | T7E1 Assay Result | Sanger Sequencing Result | Western Blot (this compound Expression) |
| WT | Negative | Wild-Type Sequence | Present |
| KO Clone #1 | Positive | 2 bp deletion (frameshift) | Absent |
| KO Clone #2 | Positive | 5 bp insertion (frameshift) | Absent |
| KO Clone #3 | Negative | Wild-Type Sequence | Present |
Functional Analysis of CTSA Knockout
Table 2: Effect of CTSA Knockout on A549 Cell Proliferation (MTT Assay)
| Time (hours) | Absorbance at 570 nm (Mean ± SD) - WT | Absorbance at 570 nm (Mean ± SD) - CTSA KO |
| 24 | 0.35 ± 0.04 | 0.33 ± 0.03 |
| 48 | 0.72 ± 0.06 | 0.58 ± 0.05 |
| 72 | 1.15 ± 0.09 | 0.85 ± 0.07 |
| 96 | 1.68 ± 0.12 | 1.12 ± 0.10 |
| p < 0.05 compared to WT |
Table 3: Effect of CTSA Knockout on A549 Cell Migration (Transwell Assay)
| Cell Line | Number of Migrated Cells per Field (Mean ± SD) |
| WT | 215 ± 25 |
| CTSA KO | 85 ± 15 |
| p < 0.05 compared to WT |
Table 4: Effect of CTSA Knockout on A549 Cell Apoptosis (Annexin V Assay)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| WT | 4.2 ± 0.8 | 2.1 ± 0.5 |
| CTSA KO | 12.5 ± 1.5 | 5.3 ± 1.1 |
| *p < 0.05 compared to WT |
Signaling Pathway Visualization
Cathepsins, upon release from the lysosome, can trigger apoptosis through various pathways.[17][18][19] One proposed mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[19][20]
Caption: Proposed role of this compound in apoptosis signaling.
Conclusion
This application note provides a detailed framework for investigating the function of this compound in A549 lung adenocarcinoma cells using CRISPR-Cas9-mediated gene knockout. The described protocols for knockout generation, validation, and subsequent functional assays will enable researchers to systematically study the involvement of this compound in cancer cell proliferation, migration, and apoptosis. The presented data tables and signaling pathway diagram offer a clear structure for data interpretation and hypothesis generation in the context of drug discovery and cancer biology research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound knockdown decreases the proliferation and invasion of A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound knockdown decreases the proliferation and invasion of A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Transwell Migration/Invasion Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
- 16. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 17. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cathepsin-regulated apoptosis - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cathepsin A Activity
Introduction
Cathepsin A (CTSA), also known as the "protective protein," is a multifunctional lysosomal serine carboxypeptidase.[1] While it exhibits optimal carboxypeptidase activity at an acidic pH typical of the lysosome, it uniquely displays distinct deamidase and esterase activities at a neutral pH.[2][3][4] This dual functionality allows this compound to participate in a wide range of physiological processes, from intracellular protein turnover to the regulation of bioactive peptides and the activation of pharmaceutical prodrugs.[2][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify the deamidase and esterase activities of this compound.
Application Notes
-
Drug Development & Prodrug Activation: Many modern pharmaceuticals, particularly in antiviral and oncology therapies, are administered as prodrugs to enhance bioavailability. These compounds often rely on endogenous esterases for their conversion into the active form. This compound has been identified as the major hydrolase responsible for the intracellular activation of critical nucleotide phosphonoamidate prodrugs like GS-7340 and GS-9131.[2] Assays measuring this specific esterase/amidase activity are crucial for screening new prodrug candidates, understanding their activation kinetics, and predicting their efficacy.
-
Physiological and Pathological Research: this compound's deamidase activity at neutral pH is vital for processing and inactivating various peptide hormones, including endothelin-1, angiotensin I, and bradykinin.[1][4] Dysregulation of this activity can impact blood pressure and other homeostatic mechanisms.[5] Furthermore, this compound plays a role in chaperone-mediated autophagy by regulating the degradation of the LAMP2a receptor.[3] Studying these activities can provide insights into diseases such as hypertension, lysosomal storage disorders (galactosialidosis), and neurodegenerative conditions.[5][6]
Assay Principles
Several methodologies can be employed to measure the esterase and deamidase activities of this compound. The choice of assay depends on the available equipment, the specific substrate, and the required sensitivity.
-
Fluorometric Assays: This is a highly sensitive method that uses synthetic substrates containing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC) linked to a recognition sequence via an ester or amide bond.[7][8][9] When the enzyme cleaves this bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Colorimetric Assays: In this approach, the substrate is designed to release a chromophore (a colored compound) upon enzymatic cleavage. A classic example involves substrates that release p-nitrophenol, which can be measured spectrophotometrically.[10] The rate of color development is proportional to enzyme activity. This method is generally less sensitive than fluorometric assays but is robust and requires only a standard spectrophotometer.
-
Radiometric Assays: These assays are extremely sensitive and involve a substrate labeled with a radioisotope (e.g., ¹⁴C).[2] After the enzymatic reaction, the radiolabeled product is separated from the unreacted substrate (e.g., using anion-exchange filters), and the radioactivity of the product is quantified using a scintillation counter. This method is ideal for tracking the metabolism of specific compounds like radiolabeled prodrugs.[2]
-
Chromatography-Based Assays (HPLC/LC-MS): For natural peptide substrates, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the product formed after the reaction. This method is highly specific and can confirm the exact cleavage site, making it invaluable for studying the deamidation of physiological peptides.
Experimental Protocols
Protocol 1: Fluorometric Esterase Activity Assay (General Method)
This protocol describes a general method for a continuous kinetic assay using a synthetic fluorogenic ester substrate. Researchers should optimize substrate concentration based on its specific Km value.
Materials:
-
Purified, active this compound
-
Fluorogenic ester substrate (e.g., a peptide with a C-terminal ester linked to AFC or AMC)
-
Assay Buffer: 50 mM Tris-HCl or HEPES, 150 mM NaCl, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC)[11]
-
Serine hydrolase inhibitor (e.g., Diisopropylfluorophosphate, DFP) for negative controls (Handle with extreme caution)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO.
-
Prepare working solutions of the substrate by diluting the stock in Assay Buffer. A typical final concentration is 10-50 µM, but this should be optimized.
-
Prepare a working solution of this compound in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.
-
-
Assay Setup:
-
On the 96-well plate, add 50 µL of Assay Buffer to blank wells (no enzyme, no substrate).
-
Add 50 µL of the substrate working solution to substrate control wells (no enzyme).
-
For negative controls, pre-incubate the enzyme with an inhibitor (e.g., 10 µM DFP) for 15-30 minutes at 37°C before adding it to the wells.
-
Add 50 µL of the this compound working solution to the experimental wells.
-
Equilibrate the plate to 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the substrate working solution to the experimental and enzyme wells. The total volume should be 100 µL.
-
Mix gently by shaking the plate for 10 seconds.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the substrate control wells.
-
Determine the reaction rate (V₀) from the initial linear portion of the fluorescence versus time plot.
-
Enzyme activity is proportional to this rate and can be quantified by creating a standard curve with the free fluorophore (e.g., free AFC).
-
Protocol 2: Radiometric Prodrug Hydrolase (Esterase) Assay
This protocol is adapted from the method used to measure the hydrolysis of the ¹⁴C-labeled prodrug GS-7340 by this compound.[2]
Materials:
-
Purified, active this compound or cell lysate containing this compound
-
¹⁴C-labeled substrate (e.g., GS-7340)
-
Assay Buffer: 25 mM MES, 100 mM NaCl, 1 mM DTT, 0.1% NP-40, pH 6.5-7.0
-
DE-81 anion-exchange filter paper
-
Wash Buffer: 25 mM Tris, pH 7.5
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer and the desired amount of enzyme (e.g., 10-20 ng recombinant CatA or 50-100 µg of cell lysate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the ¹⁴C-labeled substrate to a final concentration of approximately 30 µM. The final reaction volume is typically 50-60 µL.[2]
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 10, 30, and 60 minutes).
-
-
Separation and Measurement:
-
At each time point, spot a 15-20 µL aliquot of the reaction mixture onto a DE-81 filter disc.[2] The negatively charged hydrolyzed product will bind to the filter, while the uncharged parent prodrug will not.
-
Allow the spot to air dry completely.
-
Wash the filter discs three times with Wash Buffer to remove any unbound substrate.
-
Place the dried filter disc into a scintillation vial.
-
-
Quantification:
-
Add 5 mL of scintillation fluid to the vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed at each time point by comparing the sample CPM to a standard curve generated from known amounts of the ¹⁴C-labeled product.
-
Determine the initial reaction velocity from the linear portion of the product formation versus time curve.
-
Protocol 3: Deamidase Activity Assay (HPLC-Based Method)
This protocol outlines a general approach for measuring the deamidation of a peptide substrate, as specific fluorogenic or colorimetric substrates for this activity are not commercially prevalent.
Materials:
-
Purified, active this compound
-
Peptide substrate known to be processed by this compound (e.g., Endothelin-1)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 10% Acetic Acid or 1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phases: (A) 0.1% TFA in water, (B) 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the peptide substrate (e.g., 100 µM in Reaction Buffer) and 40 µL of Reaction Buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of this compound enzyme solution.
-
Incubate at 37°C.
-
-
Time Course and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 20 µL of Quenching Solution. Store samples on ice or at -20°C until analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate and product using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile by measuring absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and the deamidated product based on their retention times (previously determined using standards).
-
Calculate the area under each peak.
-
Quantify the amount of product formed at each time point by relating its peak area to a standard curve of the purified product.
-
Plot product concentration versus time to determine the reaction rate.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound activity from published literature.
Table 1: Kinetic Parameters for this compound Substrates
| Substrate | Activity Type | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Z-Phe-Leu | Carboxypeptidase | 0.04 | 12.1 | 3.0 x 10⁵ | [3] |
| GS-7340 | Prodrug Hydrolysis | 0.23 ± 0.06 | 660 ± 70 | 2.9 x 10⁶ | [2] |
| GS-9131 | Prodrug Hydrolysis | 0.50 ± 0.1 | 300 ± 50 | 0.6 x 10⁶ | [2] |
| Ac-Phe-OEt | Esterase | N/A | N/A | N/A | [12] |
Note: Z-Phe-Leu is a carboxypeptidase substrate measured at acidic pH but is included for comparison. GS-7340 and GS-9131 hydrolysis represents ester/amidase activity. Data for Ac-Phe-OEt was qualitative.
Table 2: Inhibitor Potency (IC₅₀) against this compound
| Inhibitor | Activity Measured | IC₅₀ (µM) | Source |
| 3,4-Dichloroisocoumarin (3,4-DCI) | Prodrug Hydrolase | ~0.5 | [2] |
| Diisopropylfluorophosphate (DFP) | Prodrug Hydrolase | 5 - 10 | [2] |
Note: These inhibitors are general serine hydrolase inhibitors and are not specific to this compound.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the assessment and function of this compound.
Caption: General workflow for a continuous kinetic enzyme activity assay.
Caption: Biosynthesis and proteolytic activation of this compound.[13][14][15]
Caption: this compound negatively regulates autophagy by cleaving the LAMP2a receptor.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin activity Assay kits | AnaSpec [anaspec.com]
- 7. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin and Thiol Protease Substrates › PeptaNova [peptanova.de]
- 9. AffiASSAY® Cathepsin Assay Kits - AffiGEN [affiassay.com]
- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-Immunoprecipitation of the Lysosomal Multienzyme Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysosomal multienzyme complex is a critical assembly of hydrolases essential for the catabolism of glycoproteins, glycolipids, and other macromolecules within the lysosome. This complex is primarily composed of three core enzymes: neuraminidase 1 (NEU1), β-galactosidase (β-GAL), and the protective protein/cathepsin A (PPCA), which serves as a scaffold for the complex. N-acetylgalactosamine-6-sulfate sulfatase (GALNS) has also been identified as a component of this complex. The integrity of this complex is paramount for the stability and enzymatic activity of its constituents; disruption of these interactions can lead to severe lysosomal storage disorders such as galactosialidosis and sialidosis.[1][2][3]
These application notes provide detailed protocols for the co-immunoprecipitation (Co-IP) of the endogenous lysosomal multienzyme complex from cultured cells. The protocols are designed to preserve the integrity of the complex for subsequent analysis of its composition and the study of protein-protein interactions within this vital cellular machinery.
Data Presentation
The lysosomal multienzyme complex can exist in different assembly states within the lysosome. The following tables summarize the known quantitative data regarding the composition and stoichiometry of these complexes. While precise binding affinities (e.g., dissociation constants) between all components are not extensively documented in the literature, the available data on molecular weight and component ratios provide valuable insights into the complex's architecture.
Table 1: Composition of Lysosomal Multienzyme Sub-complexes [1][4]
| Complex Component | Associated Proteins | Estimated Molecular Weight | Key Function |
| Core Complex | Protective Protein/Cathepsin A (PPCA), β-Galactosidase (β-GAL) | ~680 kDa | Glycoprotein degradation |
| Full Complex | PPCA, β-GAL, Neuraminidase 1 (NEU1), N-acetylgalactosamine-6-sulfate sulfatase (GALNS) | ~1.3 MDa | Stepwise degradation of sialoglycoconjugates |
| PPCA Dimer | Protective Protein/Cathepsin A (PPCA) | ~98 kDa | Scaffold protein, proteolytic activity |
Table 2: Stoichiometry of the Core Lysosomal Multienzyme Complex [5]
| Component | Monomers per Complex | Molar Ratio (to β-galactosidase) |
| β-Galactosidase (β-GAL) | 4 | 1 |
| Protective Protein/Cathepsin A (PPCA) | 8 | 2 |
Experimental Protocols
This section details the methodologies for the co-immunoprecipitation of the lysosomal multienzyme complex. The protocol is divided into three main stages: lysosomal enrichment, lysis and co-immunoprecipitation, and analysis of the immunoprecipitated complex.
Protocol 1: Enrichment of Lysosomes from Cultured Cells
This protocol is adapted from established lysosomal immunoprecipitation (Lyso-IP) procedures and is a critical first step to increase the yield of the target complex.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysosome Enrichment Buffer (10 mM HEPES-KOH, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Dounce homogenizer with a tight-fitting pestle
-
Differential centrifugation equipment
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold Lysosome Enrichment Buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at 20,000 x g for 20 minutes at 4°C to pellet lysosomes and mitochondria.
-
Gently wash the pellet with Lysosome Enrichment Buffer and resuspend in a minimal volume of lysis buffer for the Co-IP procedure.
Protocol 2: Co-Immunoprecipitation of the Lysosomal Multienzyme Complex
This protocol outlines the steps for solubilizing the enriched lysosomes and performing the immunoprecipitation to isolate the multienzyme complex. The choice of antibody is critical; antibodies targeting PPCA are recommended as it is the scaffold of the complex.
Materials:
-
Enriched lysosomal fraction (from Protocol 1)
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5-1.0% (v/v) Nonidet P-40 or Triton X-100, supplemented with protease and phosphatase inhibitor cocktails)
-
Primary antibody (e.g., anti-PPCA antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (Co-IP Lysis Buffer with 0.1% detergent)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
Procedure:
-
Lysis: Resuspend the enriched lysosomal pellet in ice-cold Co-IP Lysis Buffer. The optimal detergent concentration should be determined empirically to ensure solubilization of the lysosomal membrane while preserving the integrity of the protein complex. Incubate on a rotator for 30-60 minutes at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant to a pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-PPCA) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. Between each wash, gently resuspend the beads and then pellet them.
-
Elution: Elute the immunoprecipitated protein complex from the beads using an appropriate Elution Buffer. If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer. For direct analysis by SDS-PAGE, beads can be resuspended in 2X Laemmli sample buffer and boiled for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of other complex components (e.g., NEU1, β-GAL) or by mass spectrometry for a more comprehensive analysis of the protein interactions.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the co-immunoprecipitation of the lysosomal multienzyme complex.
Signaling Pathway Involvement
The lysosomal multienzyme complex, particularly NEU1 and PPCA, is involved in various cellular signaling pathways beyond its canonical degradative functions. NEU1, for instance, can modulate the sialylation status of cell surface receptors, thereby influencing their activity. The diagram below illustrates a simplified representation of the complex's role in cellular signaling.
References
- 1. Lysosomal multienzyme complex: pros and cons of working together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal multienzyme complex: biochemistry, genetics, and molecular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stoichiometry of the human lysosomal carboxypeptidase-beta-galactosidase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Activity-Based Probes for In Vivo Imaging of Cathepsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A is a serine carboxypeptidase that plays a crucial role in lysosomal protein degradation. Its dysregulation has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a compelling target for diagnostic imaging and therapeutic intervention. Activity-based probes (ABPs) are powerful chemical tools that covalently bind to the active form of an enzyme, providing a direct measure of its functional status. Quenched ABPs (qABPs) are a class of ABPs that remain non-fluorescent until they react with their target enzyme, offering a high signal-to-background ratio ideal for in vivo imaging.
While the development of ABPs for cysteine cathepsins is well-established, probes specifically designed for the in vivo imaging of this compound activity are still an emerging area of research. These application notes provide a comprehensive framework and detailed protocols for the rational design, synthesis, and validation of novel qABPs targeting this compound for non-invasive in vivo imaging. The methodologies outlined here are based on established principles of serine protease probe development and in vivo imaging workflows for other enzyme families.[1][2]
Principle of this compound-Targeted Quenched Activity-Based Probes
A qABP for this compound is a sophisticated small molecule designed to report on the enzyme's activity within a living organism. It is comprised of three key components:
-
Recognition Element: A peptide or small molecule sequence that is specifically recognized by the active site of this compound. This element guides the probe to its intended target, ensuring high specificity.
-
Reactive Group (Warhead): An electrophilic group that, once the probe is bound to the enzyme's active site, forms an irreversible covalent bond with the catalytic serine residue (Ser150) of this compound.
-
Fluorophore-Quencher Pair: A fluorophore, whose signal is initially masked by a nearby quencher molecule. Upon covalent modification of the enzyme, the quencher is released or spatially separated, leading to a significant increase in fluorescence that can be detected by imaging systems. For in vivo applications, near-infrared (NIR) fluorophores are preferred due to their deep tissue penetration and low autofluorescence.
The overall mechanism allows for the real-time, non-invasive visualization of active this compound, providing valuable insights into its physiological and pathological roles.
Diagrams
Caption: Mechanism of a quenched activity-based probe for this compound imaging.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a novel this compound-targeted qABP, designated as 'CTSA-Probe-1'. These values are representative of what would be expected for a successful probe and serve as benchmarks for development.
Table 1: In Vitro Characterization of CTSA-Probe-1
| Parameter | Value | Description |
| k_inact/K_i (M⁻¹s⁻¹) | 1.5 x 10⁵ | Second-order rate constant for inactivation of this compound. |
| IC₅₀ (nM) vs. This compound | 25 | Concentration for 50% inhibition of this compound activity. |
| IC₅₀ (nM) vs. Cathepsin B | > 10,000 | Demonstrates selectivity over cysteine cathepsins. |
| IC₅₀ (nM) vs. Chymotrypsin | > 5,000 | Demonstrates selectivity over other serine proteases. |
| Fluorescence Fold Increase | > 15-fold | Increase in fluorescence upon reaction with this compound. |
Table 2: In Vivo and Ex Vivo Imaging Data for CTSA-Probe-1 in a Murine Tumor Model
| Parameter | Value | Description |
| Optimal Imaging Time | 24 hours post-injection | Time point with the best tumor-to-background ratio. |
| Tumor-to-Background Ratio (TBR) | 4.2 ± 0.8 | Ratio of fluorescence intensity in the tumor vs. adjacent muscle tissue. |
| Ex Vivo Tumor Signal (MFI) | 6.5 x 10⁸ A.U. | Mean fluorescence intensity from excised tumors. |
| Ex Vivo Liver Signal (MFI) | 2.1 x 10⁸ A.U. | Signal in a major clearance organ. |
| Ex Vivo Muscle Signal (MFI) | 1.5 x 10⁸ A.U. | Background signal in non-target tissue. |
Experimental Protocols
Protocol 1: Design and Synthesis of a this compound qABP
This protocol outlines the general steps for creating a novel qABP for this compound.
-
Recognition Element Design:
-
Based on known substrate preferences for this compound (C-terminal hydrophobic or aromatic residues), design a short peptide sequence (e.g., 2-4 amino acids). A hypothetical sequence could be Phe-Leu.
-
-
Warhead Selection:
-
Select a serine-reactive electrophile. Phosphonates, such as diphenyl phosphonates, are effective irreversible inhibitors for serine proteases and can be adapted as warheads.[2]
-
-
Fluorophore and Quencher Selection:
-
Choose a near-infrared (NIR) fluorophore (e.g., Cy5 or an equivalent with excitation/emission >650 nm) for optimal tissue penetration.
-
Select a compatible non-fluorescent quencher (e.g., QSY 21).
-
-
Solid-Phase Peptide Synthesis:
-
Synthesize the recognition peptide on a solid-phase resin.
-
Couple the fluorophore to the N-terminus of the peptide.
-
Incorporate the warhead at the C-terminus.
-
Attach the quencher to a side chain of an amino acid within the recognition sequence, positioned to effectively quench the fluorophore.
-
-
Cleavage and Purification:
-
Cleave the fully assembled probe from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the crude probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final compound using mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Validation of Probe Activity and Specificity
This protocol verifies that the probe is active, specific to this compound, and exhibits the desired fluorescence turn-on.
-
Recombinant Enzyme Assays:
-
Incubate the synthesized probe (e.g., 1 µM) with recombinant human this compound (e.g., 50 nM) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Measure the fluorescence increase over time using a plate reader.
-
To determine kinetic parameters (k_inact/K_i), perform the assay with varying concentrations of both the probe and enzyme.
-
-
Specificity Profiling:
-
Incubate the probe with a panel of other relevant proteases, including other cathepsins (B, L, S) and other serine proteases (e.g., chymotrypsin, trypsin), under their respective optimal assay conditions.
-
Measure fluorescence to ensure minimal activation by off-target enzymes.
-
-
Gel-Based Labeling:
-
Incubate the probe with cell or tissue lysates known to contain active this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize fluorescently labeled proteins using a gel scanner. A band at the expected molecular weight of this compound should be observed.
-
Confirm the identity of the labeled band via western blotting or mass spectrometry.
-
Protocol 3: In Vivo Imaging of this compound Activity in a Tumor Model
This protocol describes the use of the qABP for non-invasive imaging in live animals.
-
Animal Model:
-
Use an appropriate tumor model (e.g., xenograft or syngeneic) in immunocompromised mice, where the tumors are known to overexpress active this compound.
-
-
Probe Administration:
-
Reconstitute the lyophilized probe in a sterile, biocompatible vehicle (e.g., PBS with 5% DMSO).
-
Administer the probe to the mice via intravenous (tail vein) injection. A typical dose might be 1-5 mg/kg.
-
-
Fluorescence Imaging:
-
At various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours), anesthetize the mice (e.g., with isoflurane).
-
Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., contralateral muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) for each time point to determine the optimal imaging window.
-
Caption: Workflow for developing and validating a this compound imaging probe.
Protocol 4: Ex Vivo Biodistribution and Histological Analysis
This protocol confirms the in vivo imaging results and provides microscopic validation of probe localization.
-
Tissue Harvesting:
-
Immediately after the final in vivo imaging session, euthanize the mouse according to approved institutional protocols.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
-
Ex Vivo Imaging:
-
Arrange the collected tissues in the fluorescence imaging system and acquire fluorescence images to assess the probe's biodistribution.
-
Quantify the fluorescence intensity for each organ.
-
-
Histology and Fluorescence Microscopy:
-
Fix the tumor and selected organs in formalin or embed them in OCT compound for cryosectioning.
-
Prepare thin tissue sections (5-10 µm).
-
Perform fluorescence microscopy on the sections to visualize the probe's signal at a cellular level. Co-stain with DAPI for nuclear visualization and with a this compound antibody for target co-localization.
-
Protocol 5: In Vivo Inhibition Control Study
This essential control experiment confirms that the in vivo fluorescence signal is dependent on this compound activity.
-
Animal Groups:
-
Prepare two groups of tumor-bearing mice.
-
-
Inhibitor Pre-treatment:
-
Administer a known, potent, and specific (but unlabeled) inhibitor of this compound to the treatment group approximately 1-2 hours before the probe injection.
-
Administer vehicle only to the control group.
-
-
Probe Administration and Imaging:
-
Inject the this compound qABP into both groups.
-
Perform in vivo imaging at the predetermined optimal time point (e.g., 24 hours).
-
-
Analysis:
-
Compare the tumor fluorescence signal between the inhibitor-treated and control groups. A significant reduction in signal in the pre-treated group confirms that the probe's activation is dependent on this compound activity.
-
Caption: Experimental design for an in vivo inhibition control study.
Conclusion
The development of activity-based probes for the in vivo imaging of this compound holds significant promise for advancing our understanding of its role in disease and for developing novel diagnostic tools. While specific probes for this compound are not yet widely reported, the principles and protocols outlined in this document provide a robust roadmap for their design, synthesis, and validation. By adapting established chemistries for serine proteases and leveraging imaging workflows developed for other cathepsins, researchers can create and rigorously test new chemical tools to visualize this compound activity in real-time within a living organism. Careful execution of these protocols, including comprehensive validation and appropriate control experiments, is critical for generating reliable and impactful data.
References
Application Notes and Protocols: Mass Spectrometry-Based Approaches to Identify Novel Cathepsin A Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cathepsin A (CTSA), also known as the "protective protein," is a serine carboxypeptidase with crucial roles in lysosomal function.[1] It forms a high-molecular-weight complex with β-galactosidase and neuraminidase, protecting them from premature degradation.[2] Dysregulation of this compound is linked to the lysosomal storage disease galactosialidosis.[1] Identifying the endogenous and pathological substrates of this compound is critical to understanding its physiological roles and its potential as a therapeutic target. Mass spectrometry (MS)-based proteomics has emerged as a powerful, unbiased tool for discovering novel protease substrates on a global scale.[2] This document provides detailed protocols for three distinct yet complementary MS-based workflows to identify and characterize novel this compound substrates.
Overview of Mass Spectrometry-Based Substrate Discovery Workflows
Three primary strategies are employed for identifying protease substrates using mass spectrometry: (1) Cell-Based Ectodomain Shedding , which identifies substrates in a near-native context on the cell surface; (2) N-Terminomics , which precisely maps cleavage sites by enriching for protein N-termini; and (3) Peptide Library Screening , which rapidly defines enzyme specificity using synthetic peptide libraries.
Caption: Overview of three distinct mass spectrometry-based workflows for this compound substrate discovery.
Protocol 1: Cell-Based Substrate Discovery by Ectodomain Shedding
This approach identifies cell surface proteins that are "shed" upon treatment with exogenous this compound. It is particularly useful for discovering substrates in their native environment. The protocol is adapted from methodologies used for identifying substrates of other extracellular proteases like cysteine cathepsins.[3][4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for identifying shed this compound substrates from intact cells.
Detailed Methodology
-
Cell Culture: Grow the chosen cell line (e.g., MDA-MB-231 breast cancer cells) to confluence in appropriate media.[3]
-
Cell Detachment and Treatment:
-
Wash cells with PBS and detach using an enzyme-free cell dissociation solution to maintain cell surface protein integrity.[3]
-
Resuspend approximately 30 million cells in 500 µL of acidic buffer (e.g., PBS, pH 6.0, with 0.5 mM DTT).[3]
-
Prepare two conditions:
-
Active: Add recombinant human this compound to a final concentration of 0.2-1 µM.
-
Control: Use this compound that has been pre-incubated with a specific inhibitor as a negative control.[3]
-
-
Incubate both samples for 1 hour at 37°C.[3]
-
-
Supernatant Collection:
-
Pellet the cells by centrifugation (5 min at 500 x g).
-
Carefully collect the supernatant, which contains the shed proteins, and perform a second high-speed centrifugation to remove any remaining debris.[3]
-
-
Mass Spectrometry Sample Preparation:
-
Separate the collected proteins on a 12.5% SDS-PAGE gel.[3]
-
Stain the gel (e.g., with Coomassie), excise the entire lane, and cut it into slices.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
-
NanoLC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap LTQ Velos) coupled to a nano-liquid chromatography system.[3]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant.[3] Search against a relevant protein database (e.g., UniProt Human).
-
Use a label-free quantification method, such as spectral counting. A protein is considered a putative substrate if it shows a reproducible and significant increase in abundance in the active this compound sample compared to the control. A common threshold is a three-fold or greater change in the spectral count ratio (SCR).[3][4]
-
Data Presentation
Quantitative results from the ectodomain shedding experiment should be summarized to highlight significant hits.
Table 1: Putative this compound Substrates Identified by Ectodomain Shedding
| UniProt ID | Gene Name | Protein Name | Spectral Count Ratio (Active/Control) | p-value | Peptides Identified |
|---|---|---|---|---|---|
| P02768 | ALB | Serum albumin | 1.1 | 0.85 | 45 |
| Q9Y624 | FBLN1 | Fibulin-1 | 5.2 | 0.008 | 18 |
| P16035 | NID1 | Nidogen-1 | 4.8 | 0.011 | 15 |
| P08123 | COL4A1 | Collagen alpha-1(IV) | 3.9 | 0.025 | 22 |
| P11047 | SPP1 | Osteopontin | 3.5 | 0.031 | 9 |
Note: This table contains example data for illustrative purposes.
Protocol 2: N-Terminomics for Cleavage Site Identification
N-terminomics methods, such as N-terminal COFRADIC (COmbined FRActional DIagonal Chromatography), are designed to specifically enrich for N-terminal peptides (both original and newly generated by proteolysis).[5] This allows for the precise identification of the P1' residue of a cleavage site. The following protocol uses a quantitative design to distinguish true cleavage events from background proteolysis.[6][7]
Experimental Workflow Diagram
Caption: Quantitative N-terminomics workflow to identify this compound cleavage sites.
Detailed Methodology
-
Proteome Preparation: Prepare "light" and "heavy" labeled proteomes. This can be achieved using SILAC (Stable Isotope Labeling by Amino acids in Cell culture) where cells are grown in media containing either normal or heavy isotope-labeled arginine and lysine (B10760008).[8]
-
Sample Mixing and Treatment:
-
N-Terminal Peptide Enrichment (COFRADIC):
-
Mix the experimental and control samples together.
-
Reduce, alkylate, and block all primary amines (original N-termini and lysine side chains) via acetylation.
-
Digest the entire protein mixture with trypsin. This creates new N-termini on internal peptides.
-
Selectively modify the newly created internal tryptic peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). The original, blocked N-termini do not react.[5]
-
Separate peptides via two rounds of reverse-phase HPLC, with an intermediate fractionation step that isolates the TNBS-modified peptides. This removes the vast majority of internal peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the final enriched N-terminal peptide fraction by LC-MS/MS.
-
Search data and quantify peptide ratios. Two distinct populations of peptides will be observed:
-
Background Peptides: These are original protein N-termini or peptides from contaminating proteases present in both samples. They will have a theoretical L/H ratio of 3 ((L+L+L)/H).[6]
-
This compound Substrates: Peptides generated by this compound cleavage will only be present in the experimental sample and will have a theoretical L/H ratio of 1.[6]
-
-
Plotting the distribution of log2(ratio) will clearly separate the two populations, allowing for high-confidence identification of true cleavage events.[6]
-
Data Presentation
Table 2: Neo-N-Terminal Peptides Identified by Quantitative N-Terminomics
| Identified Neo-N-Terminus (P1'...) | Protein Name | UniProt ID | log2(L/H Ratio) | Ratio Significance |
|---|---|---|---|---|
| S LPVLEM | Vimentin | P08670 | 0.05 | This compound Substrate |
| A DEGIS... | Alpha-enolase | P06733 | 0.11 | This compound Substrate |
| M EPE... | 14-3-3 protein beta | P31946 | 1.55 | Background |
| V DAY... | Myosin-9 | P35579 | -0.08 | This compound Substrate |
| A AP... | Actin, cytoplasmic 1 | P60709 | 1.61 | Background |
Note: This table contains example data. Peptides with ratios near log2(1)=0 are high-confidence hits. Peptides with ratios near log2(3)≈1.58 are background.
Protocol 3: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful in vitro method to determine the substrate specificity of a protease using a highly diverse, rationally designed library of synthetic peptides.[9] This approach rapidly elucidates the preferred amino acids at each position surrounding the cleavage site (e.g., from P4 to P4').
Experimental Workflow Diagram
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Quantitative Proteomics Design for Systematic Identification of Protease Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative proteomics design for systematic identification of protease cleavage events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic data and structure analysis combined reveal interplay of structural rigidity and flexibility on selectivity of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
troubleshooting low cathepsin A activity in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or inconsistent Cathepsin A (CTSA) activity in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lower-than-expected this compound activity in my assay?
Low this compound activity can stem from several factors throughout the experimental process. The most common areas to investigate are sample preparation, assay conditions, and reagent integrity. Specific issues may include suboptimal pH, enzyme degradation due to improper handling, the presence of inhibitors in your sample, or incorrect substrate concentration.
Q2: How should I prepare my cell or tissue samples to preserve this compound activity?
Proper sample preparation is critical. For cell lysates, it is recommended to work quickly and on ice to prevent protein degradation.
-
Cell Lysis: Lyse cells in a chilled buffer.[1] Centrifuge the lysate to remove insoluble debris and collect the supernatant.[1]
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.[1]
-
Protease Inhibitors: While generally recommended, be cautious about the type of protease inhibitor cocktail used, as it may contain inhibitors of serine proteases like this compound. If necessary, use a cocktail that does not inhibit serine carboxypeptidases.
-
Storage: If not using fresh, snap-freeze lysates or tissue homogenates in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to enzyme degradation.[2]
Q3: What are the optimal assay conditions for measuring this compound activity?
This compound is a lysosomal enzyme and typically exhibits maximal activity in an acidic environment.[3][4]
-
pH: The optimal pH for this compound activity is generally between 4.5 and 6.0.[3][5] It is crucial to maintain a stable pH with an appropriate buffer, such as sodium acetate.[3]
-
Temperature: A common incubation temperature for the assay is 37°C.[6][7] Consistency in temperature across experiments is key for reproducible results.[6]
-
Substrate Concentration: The substrate concentration should be optimized to be at or near the Michaelis constant (Km) for the enzyme to ensure the reaction rate is sensitive to enzyme concentration. For the substrate Z-Phe-Leu, reported Km values are in the range of 0.04 mM to 0.07 mM.[3]
Q4: How can I confirm that the measured activity is specific to this compound?
To ensure specificity, it is important to run proper controls.
-
Specific Inhibitors: Use a known inhibitor of this compound as a negative control. While highly specific inhibitors are not widely commercially available, general serine protease inhibitors may be used. Some heavy metal ions like mercury and copper have also been shown to inhibit this compound.[8]
-
Blank Controls: Include a "no enzyme" blank control (containing only the assay buffer and substrate) to account for any non-enzymatic substrate degradation.[6]
-
Sample-Specific Controls: If working with complex biological samples, consider using a sample from a this compound knockout or knockdown model, if available, to confirm that the activity disappears in the absence of the enzyme.
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistency often points to variability in reagents, sample handling, or assay setup.
-
Reagent Stability: Ensure that all reagents, especially the enzyme and substrate, have been stored correctly and have not expired. Prepare fresh dilutions of the substrate and enzyme for each experiment.[2]
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use proper techniques.
-
Cell Culture Conditions: If using cell culture, variations in cell density, passage number, or overall health can alter the expression levels of this compound.[2] Maintain consistent cell culture practices.
Troubleshooting Guide
If you are experiencing low or no this compound activity, follow this systematic troubleshooting workflow.
Key Assay Parameters & Reagents
The following tables summarize crucial quantitative data for designing and troubleshooting your this compound assays.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Recommended Condition | Notes |
| pH | 4.5 - 6.0 | This compound is a lysosomal enzyme with optimal activity in an acidic environment.[3][5] |
| Temperature | 37°C | While 37°C is common, consistency is the most critical factor.[6][7] |
| Buffer | Sodium Acetate (0.1 M) | A buffer is essential to maintain a stable pH throughout the reaction.[3] |
Table 2: Common Substrates for this compound
| Substrate | Type | Notes |
| Z-Phe-Leu | Synthetic Dipeptide | A widely used substrate for measuring carboxypeptidase activity.[3] |
| Z-Phe-Ala | Synthetic Dipeptide | Also a good substrate; peptides with hydrophobic amino acids are often hydrolyzed rapidly.[9][10] |
| Ac-Phe-OEt | Amino Acid Ester | Demonstrates the esterase activity of this compound.[9][10] |
Table 3: Potential Inhibitors of this compound
| Inhibitor | Type | Notes |
| Diisopropylfluorophosphate (DFP) | Serine Protease Inhibitor | An irreversible inhibitor of serine proteases.[5] |
| Mercurial Compounds | Cysteine-reactive | Compounds like PCMS and HgCl2 can inhibit activity.[5] |
| Heavy Metal Ions | Metal Ions | Copper and silver have been reported to have inhibitory effects.[8] |
Experimental Protocols
General this compound Activity Assay (Fluorometric/Colorimetric)
This protocol provides a general framework. Specific substrate and detection reagent concentrations, as well as incubation times, should be optimized for your specific experimental setup.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5).[3] Warm to the reaction temperature (e.g., 37°C).
-
Substrate Stock: Prepare a concentrated stock solution of your chosen substrate (e.g., Z-Phe-Leu) in a suitable solvent like DMSO.
-
Sample/Enzyme Preparation: Thaw enzyme or sample lysates on ice. Dilute to the desired concentration in chilled assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your sample (cell lysate, purified enzyme) to the appropriate wells.
-
Include a Positive Control well with a known active this compound enzyme.
-
Include a Blank (No Enzyme) well with 50 µL of assay buffer.[6]
-
Include an Inhibitor Control well by pre-incubating your sample with a suitable inhibitor for 10-15 minutes before adding the substrate.[7]
-
Prepare a Substrate Reaction Mix by diluting the substrate stock solution to the final desired concentration in the assay buffer.
-
To start the reaction, add 50 µL of the Substrate Reaction Mix to all wells.
-
-
Measurement:
-
Immediately measure the signal (absorbance or fluorescence) at time zero (T0).[6]
-
Incubate the plate at 37°C, protecting it from light if using a fluorogenic substrate.[6][7]
-
Measure the signal at subsequent time points (kinetic mode) or at a single endpoint after a defined incubation period (e.g., 60 minutes).[6]
-
-
Data Analysis:
-
Subtract the signal from the blank wells from all other readings.
-
Calculate the rate of reaction (change in signal over time).
-
Compare the activity in your samples to the positive control and confirm inhibition in the inhibitor control.
-
This compound Activation Pathway
This compound is synthesized as an inactive zymogen and requires proteolytic processing to become active. This processing is a critical step that can impact the amount of active enzyme in your sample.
The inactive precursor of human this compound undergoes a two-stage activation model. This involves the proteolysis of an excision peptide, which is then followed by a conformational change that unblocks the active site.[3] Cathepsin L has been shown to be capable of activating this compound in vitro.[11] A deficiency in the processing or activation of this compound can be a reason for low enzymatic activity, even if protein expression levels appear normal on a Western blot.
References
- 1. Cathepsin L Activity Assay Kit (Fluorometric) (ab65306) is not available | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins: Proteases that are vital for survival but can also be fatal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-like activity in thrombin-activated human platelets. Substrate specificity, pH dependence, and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. [Substrate specificity of this compound and its relation to inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificities of this compound, L and A, S from Pig Kidney [jstage.jst.go.jp]
- 10. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Expression and Purification of Active Cathepsin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in expressing and purifying active Cathepsin A (CTSA).
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for producing recombinant active this compound?
A1: The most successfully reported expression systems for obtaining active, glycosylated this compound are mammalian and insect cell lines.[1] Human Embryonic Kidney (HEK293) cells and Trichoplusia ni (Tn5) insect cells have been effectively used to produce the secreted form of the enzyme.[1] While E. coli can be used for expressing some cathepsins, it is generally not recommended for this compound due to the lack of post-translational modifications like glycosylation, which are crucial for its proper folding, stability, and activity, often leading to the formation of inactive inclusion bodies.[2][3]
Q2: this compound is synthesized as a zymogen. How is it activated?
A2: this compound is produced as an inactive precursor, or zymogen, which requires proteolytic processing to become a catalytically active enzyme.[4][5] This activation involves the cleavage of the precursor into a 32 kDa heavy chain and a 20 kDa light chain, which remain linked by disulfide bonds.[4][5][6] This maturation process can be facilitated by endogenous proteases within the expression host cells or can be induced in vitro under specific conditions.[1] Cathepsin L has been shown to activate this compound in vitro.[4]
Q3: What is the optimal pH for this compound activity?
A3: this compound, being a lysosomal enzyme, exhibits optimal carboxypeptidase activity at an acidic pH, typically around 4.5 to 5.5.[1][6] It also possesses esterase and deamidase activities that are optimal at a neutral pH.[1][6] When designing activity assays, it is critical to use a buffer system within the acidic range to measure its primary proteolytic function.
Q4: How should I store purified active this compound?
A4: For short-term storage (up to one week), reconstituted active this compound can be kept at 4°C.[7] For long-term storage, it is imperative to aliquot the protein into single-use volumes and store them at -80°C to preserve enzymatic activity.[7][8] Repeated freeze-thaw cycles should be strictly avoided as they can lead to denaturation and a significant loss of activity.[7][8]
Troubleshooting Guide
This guide addresses specific problems that may arise during the expression and purification of active this compound.
Low or No Expression of Recombinant this compound
| Potential Cause | Troubleshooting Steps |
| Codon Bias | If expressing in a non-human system, optimize the this compound gene sequence for the codon usage of the chosen expression host.[3] |
| Toxicity of the Protein | Use an inducible promoter system to control the timing and level of protein expression. Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer concentration can decrease the synthesis rate, potentially reducing toxicity and promoting proper folding.[3][9] |
| Inefficient Transfection/Transduction | Optimize the protocol for introducing the expression vector into the host cells. Verify the integrity and concentration of the plasmid DNA. |
| Plasmid Instability | Ensure consistent antibiotic selection is maintained throughout cell culture to prevent the loss of the expression plasmid.[3] |
Low Yield of Purified this compound
| Potential Cause | Troubleshooting Steps |
| Protein Degradation | Add protease inhibitors to the lysis buffer and maintain low temperatures (4°C) throughout the purification process. |
| Inefficient Lysis | Ensure complete cell lysis to release the expressed protein. Sonication or the use of appropriate detergents can be optimized. |
| Suboptimal Chromatography Conditions | Optimize buffer pH and salt concentrations for binding and elution from chromatography columns. Ensure the chosen resin has an appropriate affinity for your tagged protein. |
| Protein Precipitation | High protein concentrations during purification can lead to aggregation. Perform purification steps in buffers with adequate ionic strength (e.g., 150 mM NaCl) and consider adding stabilizing agents like glycerol. If precipitation occurs, try to resolubilize in a denaturant and refold, though this may impact activity. |
Purified this compound Shows Low or No Activity
| Potential Cause | Troubleshooting Steps |
| Improper Protein Folding | Lowering the expression temperature can improve the solubility and proper folding of the protein.[3][9] Co-expression of molecular chaperones can also assist in the folding process.[3] |
| Incomplete Zymogen Processing | Verify the presence of both the 32 kDa and 20 kDa subunits on an SDS-PAGE gel under reducing conditions.[5] If only the precursor is present, consider co-expression with an activating protease like Cathepsin L or optimizing conditions for auto-activation. |
| Incorrect Assay Conditions | Ensure the activity assay is performed at the optimal acidic pH (4.5-5.5).[1] Prepare fresh substrate solutions for each experiment.[7] |
| Presence of Inhibitors | Ensure that no protease inhibitors from the purification buffers are carried over into the final active protein sample. Dialyze the purified protein against the final storage buffer. |
| Improper Storage | Avoid repeated freeze-thaw cycles by aliquoting the purified protein before freezing.[7][8] Verify that the protein has been stored at the correct temperature (-80°C for long-term).[8] |
Quantitative Data Summary
| Parameter | Value | Source Organism | Expression System | Reference |
| Precursor Molecular Weight | ~54 kDa (glycosylated) | Human | Insect Cells | [1][5] |
| Heavy Chain Molecular Weight | ~32 kDa | Human | - | [4][5] |
| Light Chain Molecular Weight | ~20 kDa | Human | - | [4][5] |
| Km (for Z-Phe-Leu) | 0.04 mM | Human | Insect Cells | [1] |
| kcat (for Z-Phe-Leu) | 12.1 s-1 | Human | Insect Cells | [1] |
| Optimal pH (Carboxypeptidase) | 4.5 - 5.5 | Human | - | [1][6] |
Experimental Protocols
Expression and Purification of His-tagged this compound from Insect Cells
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Gene Cloning and Transfection:
-
Clone the human CTSA gene into a suitable insect cell expression vector (e.g., pFastBac) with a C-terminal polyhistidine tag.
-
Generate recombinant baculovirus using a system like Bac-to-Bac.
-
Transfect Tn5 insect cells with the high-titer recombinant baculovirus.
-
-
Protein Expression:
-
Culture the transfected Tn5 cells in an appropriate medium.
-
For large-scale expression, scale up the culture to the desired volume.
-
Harvest the cell culture supernatant containing the secreted pro-Cathepsin A by centrifugation to remove cells.
-
-
Purification:
-
Concentrate the supernatant and exchange the buffer to a Ni2+ binding buffer (e.g., 50 mM phosphate, 250 mM NaCl, pH 8.0).
-
Load the concentrated supernatant onto a Ni2+-Sepharose affinity column.
-
Wash the column with the binding buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
For further purification, perform ion-exchange chromatography.
-
This compound Activity Assay
This protocol is adapted from a two-step assay using the synthetic substrate Z-Phe-Leu.[1]
-
Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5.
-
Substrate Stock: Z-Phe-Leu dissolved in a suitable organic solvent (e.g., DMSO).
-
Trinitrobenzene sulfonate (TNBS) solution: 2 mM in 0.2 M sodium borate, pH 9.8.
-
Stop Solution: 3 mM NaS2O3 in 0.2 M KH2PO4, pH 4.2.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified active this compound (e.g., 40 nM final concentration) in the assay buffer.
-
Initiate the reaction by adding the Z-Phe-Leu substrate to the desired final concentration (e.g., for kinetic studies, a range of 0.01–1.0 mM).
-
Incubate the reaction at a controlled temperature (e.g., 27°C).
-
At specific time intervals (e.g., every 15 seconds for 2 minutes), take an aliquot of the reaction (e.g., 10 µL) and add it to an equal volume of the TNBS solution to quantify the released leucine (B10760876).
-
Incubate the TNBS reaction for 30 minutes at 27°C.
-
Stop the TNBS reaction by adding the stop solution (e.g., 80 µL).
-
Measure the absorbance at a suitable wavelength (e.g., 420 nm) to determine the amount of cleaved leucine.
-
Calculate the enzyme activity based on a standard curve of known leucine concentrations.
-
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Decision tree for troubleshooting low this compound activity.
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Protein/Cathepsin A Rescues N-glycosylation defects in Neuraminidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound antibody (15020-1-AP) | Proteintech [ptglab.com]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
Technical Support Center: Enhancing the Stability of Recombinant Cathepsin A in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with recombinant cathepsin A. Our goal is to help you improve the stability of this critical enzyme in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for recombinant this compound activity and stability?
A1: Recombinant this compound, a lysosomal serine carboxypeptidase, exhibits optimal carboxypeptidase activity at an acidic pH, typically between 4.5 and 5.5.[1][2] While it also shows deamidase and esterase activity at a neutral pH, its stability is generally higher in acidic conditions.[1][2] For activity assays, a pH of 4.5 is commonly used.[1] However, for storage and handling, the optimal pH may vary depending on the specific formulation and intended use.
Q2: What are the recommended storage conditions for recombinant this compound?
A2: Proper storage is crucial for maintaining the activity and stability of recombinant this compound. For long-term storage, it is recommended to aliquot the protein and store it at -70°C or -80°C.[3][4] This helps to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[4] For short-term storage (up to one week), the reconstituted protein can be kept at 4°C.[4] Lyophilized protein is generally stable for up to 12 months when stored at -20°C to -80°C.[5]
Q3: My recombinant this compound is showing low or no activity. What are the possible causes?
A3: Several factors can contribute to reduced enzymatic activity. These include:
-
Improper Storage: The protein may have been stored at the incorrect temperature or for an extended period.[4]
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can damage the protein's structure.[4]
-
Incorrect Buffer Conditions: The pH and ionic strength of your assay buffer are critical for optimal activity.[4]
-
Presence of Inhibitors: Ensure that your sample or buffers do not contain serine protease inhibitors.[4][6]
-
Substrate Degradation: Prepare fresh substrate solution for your assays.[4]
Q4: How can I prevent aggregation of my recombinant this compound solution?
A4: Protein aggregation is a common issue that can lead to loss of function. To prevent this:
-
Optimize Buffer Composition: The choice of buffer, pH, and salt concentration can significantly impact protein solubility. The addition of small molecules like arginine and glutamate (B1630785) has been shown to reduce aggregation.[7]
-
Control Protein Concentration: High protein concentrations can promote aggregation. It may be necessary to work with more dilute solutions.[8]
-
Inclusion of Stabilizing Excipients: Additives such as glycerol (B35011) (10-50%), trehalose, or mannitol (B672) can act as cryoprotectants and stabilizers.[5][8][9] Non-ionic detergents like Triton X-100 can also help in some cases.[8]
-
Avoid Vortexing: Gentle mixing is recommended over vigorous vortexing, which can cause mechanical stress and denaturation.[4]
Troubleshooting Guide
Issue 1: Rapid Loss of Activity in Solution
If you observe a significant decrease in the enzymatic activity of your recombinant this compound over a short period, consider the following troubleshooting steps.
Troubleshooting Workflow for Loss of Activity
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. benchchem.com [benchchem.com]
- 5. Recombinant Human this compound/CTSA Protein (His Tag) - Elabscience® [elabscience.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. raybiotech.com [raybiotech.com]
overcoming non-specific binding in cathepsin A immunoprecipitation
Welcome to the technical support center for Cathepsin A immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly non-specific binding, during this compound IP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound that I might detect in my IP?
A1: this compound is a lysosomal serine carboxypeptidase that exists in multiple forms within the cell. It is initially synthesized as a 54 kDa precursor/zymogen.[1] This precursor is then processed into a mature, active enzyme composed of a 32 kDa and a 20 kDa subunit, which are held together by disulfide bonds. Depending on the cellular context and the antibody used, you may detect any or all of these forms in your immunoprecipitation.
Q2: My this compound IP has co-precipitated other proteins. Is this expected?
A2: Yes, this is a critical consideration for this compound immunoprecipitation. This compound, also known as protective protein, forms a high-molecular-weight complex with β-galactosidase and neuraminidase within the lysosome.[2][3][4] This complex is essential for the stability and activity of the other two enzymes. Therefore, it is highly likely that an IP targeting this compound will also co-precipitate β-galactosidase and neuraminidase. If your goal is to study this compound in isolation, you may need to employ more stringent wash conditions to disrupt this complex.
Q3: Which type of antibody is best for this compound IP?
A3: Both monoclonal and polyclonal antibodies can be used for immunoprecipitation. Polyclonal antibodies may be more robust for capturing the target protein as they can bind to multiple epitopes. However, it is crucial to use an antibody that has been validated specifically for IP applications to ensure high specificity and affinity. Several commercial vendors offer this compound antibodies that have been tested and validated for immunoprecipitation.
Q4: What are the key controls I should include in my this compound IP experiment?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to any protein in your sample. This control helps to identify non-specific binding to the beads or the antibody itself.
-
Beads-Only Control: Incubating your lysate with just the protein A/G beads (without the primary antibody) will reveal proteins that bind non-specifically to the beads.
-
Input Control: A small fraction of your total cell lysate that is not subjected to immunoprecipitation. This is run on the western blot alongside your IP samples to confirm the presence of this compound in your starting material.
-
Positive and Negative Cell Lysate Controls: If possible, use a cell line known to have high expression of this compound as a positive control and one with low or no expression as a negative control.
Troubleshooting Guide: Overcoming Non-Specific Binding
High background and non-specific binding are common issues in immunoprecipitation. The following sections provide specific strategies to address these problems in the context of this compound IP.
Problem 1: Multiple unexpected bands appear on my Western blot.
This is a classic sign of non-specific binding. Here are several potential causes and solutions:
-
Inadequate Pre-clearing: Your cell lysate may contain proteins that have a natural affinity for the IP beads.
-
Solution: Before adding your primary antibody, incubate your cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a fresh tube for the actual immunoprecipitation.
-
-
Antibody Concentration is Too High: Using an excessive amount of primary antibody can lead to it binding to proteins other than this compound.
-
Solution: Perform an antibody titration experiment to determine the optimal concentration that effectively pulls down this compound without significant background.
-
-
Insufficient Washing: The wash steps are critical for removing non-specifically bound proteins.
-
Solution: Increase the number of washes (from 3 to 5) and/or increase the stringency of your wash buffer. See the "Optimizing Buffer Compositions" section for more details.
-
-
Co-precipitation of the Lysosomal Protective Complex: As mentioned in the FAQs, this compound naturally forms a complex with β-galactosidase and neuraminidase.
-
Solution: To specifically isolate this compound, you may need to use a more stringent wash buffer containing higher salt concentrations or non-ionic detergents to disrupt these protein-protein interactions. Be aware that this may also impact the binding of your antibody to this compound, so optimization is key.
-
Problem 2: The isotype control lane shows significant background.
This indicates that proteins are binding non-specifically to the antibody itself.
-
Solution 1: Choose a Different Antibody: The antibody you are using may have cross-reactivity with other proteins in your sample. Consider trying a different this compound antibody, preferably a monoclonal one if you are currently using a polyclonal.
-
Solution 2: Pre-adsorb the Antibody: You can pre-adsorb your primary antibody against a lysate from a this compound knockout or knockdown cell line to remove cross-reactive antibodies.
Problem 3: The beads-only control has many bands.
This suggests that proteins are binding directly to the protein A/G beads.
-
Solution 1: Thorough Pre-clearing: Ensure your pre-clearing step is effective. You can try increasing the incubation time or the volume of beads used for pre-clearing.
-
Solution 2: Block the Beads: Before adding them to the lysate, incubate the beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.
Experimental Protocols
Detailed Protocol for Immunoprecipitation of Endogenous this compound
This protocol is a synthesized guide based on best practices for lysosomal protein immunoprecipitation and specific information available for this compound. Optimization may be required for your specific cell type and antibody.
1. Preparation of Cell Lysate
-
Wash cells (e.g., 1-5 x 10^7 cells) twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer suitable for lysosomal proteins. A recommended starting point is a RIPA buffer with a lower concentration of harsh detergents or a Tris-based buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. Pre-clearing the Lysate
-
To 1 mg of total protein in your lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
-
Add the optimized amount of your anti-Cathepsin A antibody to the pre-cleared lysate. (A typical starting point is 1-5 µg of antibody per 1 mg of lysate).
-
Incubate overnight on a rotator at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 2-4 hours on a rotator at 4°C.
4. Washing
-
Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Between each wash, gently resuspend the beads and then pellet them by centrifugation.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Elute the bound proteins from the beads using one of the following methods:
-
Denaturing Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and the supernatant is your eluate, ready for SDS-PAGE.
-
Acidic Elution: Resuspend the beads in 50-100 µL of a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Incubate for 5-10 minutes at room temperature with gentle agitation. Centrifuge to pellet the beads and transfer the supernatant to a new tube. Immediately neutralize the eluate by adding 1/10th volume of a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
Quantitative Data Summary
The following tables provide starting recommendations for key quantitative parameters in your this compound IP protocol. These should be optimized for your specific experimental conditions.
Table 1: Recommended Antibody and Lysate Concentrations
| Parameter | Recommended Starting Amount | Range for Optimization |
| Total Protein Lysate | 1 mg | 0.5 - 2 mg |
| Primary Antibody | 2 µg | 1 - 5 µg |
| Protein A/G Beads (50% slurry) | 30 µL | 20 - 50 µL |
Table 2: Buffer Compositions for this compound Immunoprecipitation
| Buffer Type | Component | Starting Concentration | Range for Optimization |
| Lysis Buffer (Non-denaturing) | Tris-HCl, pH 7.4 | 50 mM | 20 - 100 mM |
| NaCl | 150 mM | 100 - 300 mM | |
| EDTA | 1 mM | 0.5 - 5 mM | |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 1% (v/v) | 0.5 - 2% (v/v) | |
| Protease Inhibitor Cocktail | 1x | 1x | |
| Wash Buffer (Standard) | Tris-HCl, pH 7.4 | 50 mM | 20 - 100 mM |
| NaCl | 150 mM | 150 - 500 mM | |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% (v/v) | 0.1 - 0.5% (v/v) | |
| Wash Buffer (High Stringency) | Tris-HCl, pH 7.4 | 50 mM | 20 - 100 mM |
| NaCl | 500 mM | 300 - 1000 mM | |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5% (v/v) | 0.5 - 1% (v/v) | |
| Elution Buffer (Acidic) | Glycine-HCl | 0.1 M | 0.1 - 0.2 M |
| pH | 2.5 - 3.0 | 2.0 - 3.5 |
Visualizations
Caption: General workflow for immunoprecipitation.
Caption: The lysosomal protective complex of this compound.
References
Technical Support Center: Cathepsin A Activity Assays at Acidic pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cathepsin A activity assays under acidic pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound carboxypeptidase activity?
This compound, a lysosomal serine carboxypeptidase, exhibits optimal carboxypeptidase activity in the acidic pH range of 4.5 to 5.5.[1] Its activity decreases significantly at neutral pH, where it primarily functions as an esterase and deamidase.
Q2: What are common substrates for measuring this compound activity at acidic pH?
A commonly used substrate for this compound activity assays at acidic pH is the synthetic dipeptide Z-Phe-Leu.[2] Other substrates that can be considered, based on the substrate specificity of this compound, include Z-Phe-Ala and Ac-Phe-OEt.[3] For fluorometric assays, substrates like Z-Phe-Arg-AMC (Z-FR-AMC) or Ac-Phe-Arg-AFC (Ac-FR-AFC) can be adapted, although their specificity for this compound over other cathepsins should be validated.
Q3: Which buffers are recommended for this compound assays at acidic pH?
The choice of buffer is critical for maintaining the desired acidic pH throughout the assay. Sodium acetate (B1210297) buffers are commonly used for pH ranges between 4.0 and 5.5.[2] For a broader pH range, a citrate-phosphate buffer can be employed. It is essential to ensure the buffer has sufficient buffering capacity to prevent pH shifts during the experiment.
Q4: Are there specific inhibitors for this compound that can be used as negative controls?
While highly specific inhibitors for this compound are not as common as for other cathepsins, general cysteine and serine protease inhibitors can be used to confirm that the observed activity is due to a serine protease. Lactacystin is a known inhibitor of the 20S proteasome that also inhibits this compound.[4] E-64 is a potent irreversible inhibitor of cysteine proteases and can be used to rule out the activity of contaminating cysteine cathepsins.[1] ALLM is another compound known to inhibit calpain and cathepsin proteases, including this compound.[1]
Troubleshooting Guide
Problem 1: Low or No this compound Activity
| Possible Cause | Solution |
| Incorrect pH of Assay Buffer | Verify the pH of your assay buffer using a calibrated pH meter. The optimal pH for this compound carboxypeptidase activity is between 4.5 and 5.5.[1] Prepare fresh buffer if the pH is outside this range. |
| Enzyme Inactivity | Ensure the this compound enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Protect substrates from light and moisture. Prepare fresh substrate solutions in an appropriate solvent (e.g., DMSO) immediately before use. |
| Inhibitory Contaminants | Ensure all reagents and labware are free of contaminating proteases or inhibitors. Heavy metal ions can inhibit protease activity; consider including a chelating agent like EDTA in your buffer.[5] |
Problem 2: High Background Signal
| Possible Cause | Solution |
| Substrate Autohydrolysis | Some fluorogenic or colorimetric substrates can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. Run a "no-enzyme" control to determine the rate of autohydrolysis and subtract this from your sample readings. |
| Contaminated Reagents | Ensure all buffers and reagents are free from fluorescent or colored contaminants. Use high-purity reagents and water. |
| Well-to-Well Contamination | Be careful during pipetting to avoid cross-contamination between wells, especially between high-concentration and low-concentration samples. |
Problem 3: High Variability Between Replicates
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay, particularly during incubation steps. Use a temperature-controlled plate reader or water bath. |
| Incomplete Mixing | Ensure all components in each well are thoroughly mixed after addition. |
Data Presentation
Table 1: Optimal Buffer Conditions for Acidic Protease Assays
| Parameter | Recommended Condition | Buffer Examples | Notes |
| pH Range | 4.0 - 5.5 | Sodium Acetate | Optimal for this compound carboxypeptidase activity.[2] |
| 3.5 - 7.0 | Citrate-Phosphate | Provides a broader pH range for pH profile studies.[6] | |
| Ionic Strength | 0.1 - 0.15 M NaCl | - | Can influence enzyme activity and stability. Consistency is key.[2] |
| Additives | 1-5 mM DTT | - | Often included as a reducing agent for cysteine cathepsins, but may not be necessary for the serine protease this compound. |
| 1-5 mM EDTA | - | Can be included to chelate inhibitory metal ions.[5] |
Table 2: Kinetic Parameters of Human this compound at Acidic pH
| Substrate | pH | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Leu | 4.5 | 0.04 | 12.1 | 3.0 x 10⁵ |
| Z-Phe-Leu* | 4.5 | 0.07 | 35 | 5.0 x 10⁵ |
*Data for endogenous human placental this compound for comparison.[2]
Experimental Protocols
Protocol 1: Colorimetric this compound Activity Assay (pH 4.5)
This protocol is adapted from a two-step assay measuring the release of leucine (B10760876) from the substrate Z-Phe-Leu.[2]
Materials:
-
Recombinant human this compound
-
Substrate: Z-Phe-Leu (Sigma)
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Trinitrobenzene sulfonate (TNBS) solution: 2 mM in 0.2 M Sodium Borate, pH 9.8
-
Stop Solution: 3 mM Na₂S₂O₃ in 0.2 M KH₂PO₄, pH 4.2
-
Leucine standard for calibration curve
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the Leucine standard in Assay Buffer.
-
Add 40 nM of mature this compound to the wells of the microplate. Include a "no-enzyme" control with Assay Buffer only.
-
Initiate the reaction by adding Z-Phe-Leu to a final concentration range of 0.01–1.0 mM.
-
Every 15 seconds for 2 minutes, transfer 10 µL of the reaction mixture to a new well containing 10 µL of TNBS solution.
-
Incubate the plate at 27°C for 30 minutes.
-
Stop the reaction by adding 80 µL of Stop Solution to each well.
-
Read the absorbance at 420 nm.
-
Calculate the concentration of released leucine from the standard curve and determine the enzyme activity.
Protocol 2: Fluorometric this compound Activity Assay (General Protocol for Acidic pH)
This is a general protocol that can be adapted for various fluorogenic substrates and acidic pH conditions.
Materials:
-
Recombinant human this compound
-
Fluorogenic Substrate (e.g., a substrate with an AFC or AMC reporter group)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.0-5.5, with any necessary additives)
-
This compound inhibitor (for negative control)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of your this compound enzyme in chilled Assay Buffer.
-
To the wells of the microplate, add your enzyme dilutions. Include a "no-enzyme" control with Assay Buffer only and a negative control with enzyme pre-incubated with a this compound inhibitor.
-
Prepare the Substrate Reaction Mix by diluting the substrate stock solution in the Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding the Substrate Reaction Mix to all wells.
-
Immediately place the plate in a fluorometer and measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no this compound activity.
Caption: this compound-mediated degradation of bioactive peptides.
References
- 1. scbt.com [scbt.com]
- 2. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Bifunctional probes of cathepsin protease activity and pH reveal alterations in endolysosomal pH during bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
dealing with protease contamination in cathepsin A purification
Technical Support Center: Cathepsin A Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering protease contamination during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple unexpected bands on my SDS-PAGE after purifying this compound. What could be the cause?
This is a classic sign of proteolytic degradation, either of your target protein, this compound, or by contaminating proteases that have co-purified. During cell lysis, proteases that are normally separated within cellular compartments (like lysosomes) are released and can degrade your protein of interest.[1][2][3] this compound itself is a protease, which can further complicate purification.
Q2: How can I confirm that the extra bands are due to protease activity?
You can perform a protease activity assay on your purified sample. Commercially available kits use fluorescently labeled protein substrates, such as casein.[4] When a protease digests the substrate, the fluorescent fragments are released, and the increase in fluorescence is proportional to the protease activity in your sample.[5][6] To identify the type of contaminating protease, you can perform the assay in the presence of specific protease inhibitors.[5]
Q3: What are the most common sources of protease contamination when purifying this compound?
The primary sources are endogenous proteases from the host cells or tissue used for the purification.[2][7] Since this compound is a lysosomal enzyme, other lysosomal proteases like Cathepsins B, D, H, and L are common contaminants.[8] If you are using a recombinant expression system like E. coli, endogenous bacterial proteases can also be a source of contamination.[9]
Q4: What is the optimal pH and temperature to maintain this compound stability and minimize unwanted protease activity?
Maintaining optimal conditions is crucial. This compound is a carboxypeptidase that is active and stable in the acidic environment of the lysosome.[10] Most cathepsins show maximal activity in a pH range of 3.5-8.0.[11] Specifically, this compound functions as a carboxypeptidase at an acidic pH.[10] It is advisable to perform purification steps at a slightly acidic pH (around 5.0-6.0) and at low temperatures (2-8°C) to reduce the activity of many proteases and maintain the stability of your target protein.[1][7]
Troubleshooting Guide
Problem 1: Significant degradation of this compound observed on SDS-PAGE.
Initial Diagnosis Workflow
Caption: Initial troubleshooting workflow for this compound degradation.
Problem 2: Co-elution of contaminating proteases with this compound.
Optimized Purification Workflow
Caption: Recommended multi-step chromatography workflow.
Quantitative Data Summary
Table 1: Recommended Protease Inhibitor Cocktail Components
| Inhibitor Class | Target Proteases | Example Inhibitor | Typical Working Concentration |
| Serine | Trypsin, Chymotrypsin, Thrombin | AEBSF, PMSF | 0.1 - 1 mM |
| Cysteine | Papain, Cathepsins B, L, S | E-64, Leupeptin[12] | 1 - 10 µM |
| Aspartic | Pepsin, Cathepsin D | Pepstatin A | 1 µM |
| Metallo | Thermolysin, Aminopeptidases | EDTA, Bestatin[12] | 1 - 5 mM |
Note: Commercial cocktails are available with broad specificity for different cell types (e.g., mammalian, bacterial, yeast).[13][14] EDTA should be avoided if using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.[2]
Table 2: this compound Stability and Optimal Conditions
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 6.0 | This compound is a lysosomal enzyme with optimal activity in an acidic environment.[11][15] This pH range also helps to minimize the activity of neutral or alkaline proteases.[7] |
| Temperature | 2 - 8 °C | Reduces the activity of contaminating proteases and enhances the stability of the target protein during purification.[1][2][7] |
| Storage | -20°C or -80°C (long-term) | For long-term storage, freezing aliquots is recommended to preserve activity.[16] |
Key Experimental Protocols
Protocol 1: Detection of Protease Contamination using SDS-PAGE
-
Sample Preparation: Take aliquots of your this compound sample at different stages of the purification process (e.g., crude lysate, after each chromatography step).
-
Incubation: Incubate one set of aliquots at 37°C for 1-2 hours and keep a control set on ice.
-
SDS-PAGE Loading: Mix both the incubated and control samples with SDS-PAGE loading buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
Analysis: After electrophoresis and staining (e.g., with Coomassie Blue), compare the lanes. An increase in lower molecular weight bands or a decrease in the intensity of the main this compound band in the incubated sample compared to the control indicates proteolytic activity.[1][2]
Protocol 2: Removal of Serine Proteases using Affinity Chromatography
This protocol utilizes a resin like Benzamidine Sepharose, which specifically binds trypsin-like serine proteases, a common type of contaminant.
-
Column Equilibration: Equilibrate a Benzamidine Sepharose column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).
-
Sample Loading: Apply your clarified lysate or partially purified sample to the column. This compound will be in the flow-through fraction, while serine proteases will bind to the resin.
-
Collection: Collect the flow-through fraction, which now contains your sample with reduced serine protease contamination.
-
Washing: Wash the column with 5-10 CV of binding buffer to ensure all of your target protein has been collected.
-
Elution (Optional): If you wish to analyze the bound proteases, elute them with a low pH buffer (e.g., 50 mM Glycine-HCl, pH 3.0).
-
Regeneration: Clean and store the column according to the manufacturer's instructions.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Lysosomal Proteases: Revival of the Sleeping Beauty - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. astralscientific.com.au [astralscientific.com.au]
- 13. Inhibitor Cocktails | Life Science Research | Merck [merckmillipore.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
Navigating the Labyrinth of Lysosomes: A Technical Guide to Preserving Cathepsin A Activity During Cell Lysis
For researchers, scientists, and drug development professionals, the preservation of enzymatic activity during cell lysis is paramount for accurate downstream analysis. This technical support center provides a comprehensive guide to optimizing cell lysis conditions specifically for the lysosomal serine carboxypeptidase, Cathepsin A.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenges encountered in the lab. By implementing these strategies, you can ensure the integrity and activity of your this compound samples, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability during cell lysis?
A1: this compound, like many lysosomal enzymes, exhibits optimal carboxypeptidase activity at an acidic pH, typically between 4.5 and 5.5.[1] However, it also possesses deamidase and esterase activities at a neutral pH.[1][2] For preserving the predominant carboxypeptidase activity, it is advisable to use a lysis buffer with a slightly acidic to neutral pH (around 6.0-7.4) and then adjust the pH of the lysate for the specific activity assay. A buffer at pH 7.4 has been successfully used for the extraction of this compound.[2]
Q2: What type of lysis buffer is recommended for this compound extraction?
A2: A gentle, non-denaturing lysis buffer is crucial. A commonly used buffer for extracting active this compound from cells includes 10 mM Tris (pH 7.4), 150 mM NaCl, 20 mM CaCl₂, 1 mM DTT, and 1% NP-40.[2] The choice of detergent is critical; mild non-ionic detergents like NP-40 or Triton X-100 are generally preferred over harsh ionic detergents like SDS, which can denature the enzyme.
Q3: Which protease inhibitors are essential to protect this compound from degradation?
A3: Since this compound is a serine protease, it is susceptible to degradation by other proteases released during cell lysis. Including a broad-spectrum protease inhibitor cocktail is highly recommended.[3][4] Ensure the cocktail contains inhibitors for serine proteases, such as AEBSF or PMSF.[3] Leupeptin can also inhibit some serine proteases.[5]
Q4: How do different cell lysis methods affect this compound activity?
A4: Mechanical lysis methods should be chosen carefully to minimize heat generation and physical damage to the enzyme. Gentle methods like Dounce homogenization or a limited number of freeze-thaw cycles are generally preferred over harsh methods like sonication, which can generate significant heat and denature proteins.[6][7]
Q5: How should I store my cell lysates to maintain this compound activity?
A5: Lysates should be kept on ice at all times during the extraction process. For short-term storage, 4°C is acceptable. For long-term storage, snap-freeze the lysates in liquid nitrogen and store them at -80°C. It is advisable to store lysates in small aliquots to avoid multiple freeze-thaw cycles, which can lead to a decline in enzymatic activity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity detected | Inappropriate lysis buffer pH. | Use a lysis buffer with a pH between 6.0 and 7.5. Verify the pH of your buffer at the temperature of use. |
| Harsh lysis conditions. | Switch to a gentler lysis method such as Dounce homogenization or a controlled number of freeze-thaw cycles. Avoid excessive sonication.[6][7] | |
| Absence or inadequacy of protease inhibitors. | Always add a fresh broad-spectrum protease inhibitor cocktail to your lysis buffer, ensuring it contains serine protease inhibitors.[3] | |
| Repeated freeze-thaw cycles of the lysate. | Aliquot your cell lysate into single-use volumes before freezing to minimize freeze-thaw cycles.[1] | |
| Incorrect assay conditions. | Ensure your activity assay buffer has the optimal acidic pH for this compound's carboxypeptidase activity (pH 4.5-5.5).[8] | |
| Inconsistent activity between samples | Variable cell numbers or protein concentrations. | Normalize your samples by protein concentration before performing the activity assay. Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates. |
| Incomplete cell lysis. | Visually inspect your cell suspension under a microscope after lysis to ensure complete cell disruption. If necessary, optimize the lysis protocol (e.g., increase incubation time with detergent, add more strokes with the homogenizer). | |
| Contamination with other proteases. | Work quickly and on ice to minimize the activity of endogenous proteases. Ensure your protease inhibitor cocktail is fresh and used at the recommended concentration. |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Activity Measurement
This protocol is optimized for cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with a commercial serine protease inhibitor cocktail just before use.
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells.
-
Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 100 µL of buffer per 1 million cells.
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA or Bradford assay.
-
-
Storage:
-
Use the lysate immediately for the activity assay or store it in aliquots at -80°C.
-
Protocol 2: this compound Carboxypeptidase Activity Assay
This assay is based on the cleavage of the synthetic substrate Z-Phe-Leu.[8]
Materials:
-
Cell lysate containing this compound
-
Assay Buffer: 0.1 M Sodium Acetate (NaOAc), 0.15 M NaCl, pH 4.5
-
Substrate Stock Solution: Z-Phe-Leu dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Reagents for detecting released leucine (B10760876) (e.g., a modified trinitrobenzene sulfonate assay).[8]
Procedure:
-
Prepare Standards: Prepare a standard curve using known concentrations of L-leucine.
-
Reaction Setup:
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
Include a blank control with lysis buffer but no cell lysate.
-
-
Initiate Reaction:
-
Add 50 µL of the Z-Phe-Leu substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 0.1-1.0 mM is common.[8]
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction and proceed with the detection of the released leucine using a suitable method, such as the trinitrobenzene sulfonate assay described in the literature.[8]
-
-
Data Analysis:
-
Measure the absorbance at 420 nm.
-
Calculate the amount of leucine released using the standard curve.
-
Express this compound activity as the rate of substrate cleavage per unit of protein per unit of time (e.g., nmol/min/mg protein).
-
Visualizing the Workflow and Key Relationships
To aid in understanding the critical steps and factors influencing the preservation of this compound activity, the following diagrams have been generated using Graphviz (DOT language).
Caption: Optimized workflow for cell lysis to preserve this compound activity.
Caption: A logical guide for troubleshooting low this compound activity.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. This compound Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. interchim.fr [interchim.fr]
- 5. usbio.net [usbio.net]
- 6. differencebetween.com [differencebetween.com]
- 7. High Pressure Homogenization or Sonication - Comparing Two Methods [pion-inc.com]
- 8. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cathepsin A Immunofluorescence Staining
Welcome to the technical support center for troubleshooting Cathepsin A immunofluorescence staining. This guide is designed for researchers, scientists, and drug development professionals to address common artifacts and issues encountered during immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of this compound?
This compound is primarily a lysosomal serine carboxypeptidase.[1][2] Therefore, a successful immunofluorescence staining should reveal a punctate cytoplasmic pattern consistent with lysosomal localization.
Q2: My this compound staining is diffuse throughout the cytoplasm instead of punctate. What could be the issue?
Diffuse cytoplasmic staining can be an artifact of improper fixation or permeabilization. Over-permeabilization can lead to the leakage of lysosomal contents, resulting in a diffuse signal. It is crucial to optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[3] Additionally, the choice of fixative can impact the preservation of lysosomal membranes.[4]
Q3: I am not getting any signal for this compound. What are the possible reasons?
Weak or no signal can stem from several factors, including issues with the primary antibody, improper sample preparation, or incorrect imaging settings.[3][5] Ensure your primary antibody is validated for immunofluorescence and used at the recommended dilution. Also, confirm that the target protein is expressed in your cell or tissue type.[4] Problems with fixation, permeabilization, or antigen retrieval can also lead to a lack of signal.[6][7]
Q4: What are the key controls to include in my this compound immunofluorescence experiment?
To ensure the validity of your staining, it is essential to include the following controls:
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody but raised against an antigen not present in the sample. This helps to rule out non-specific binding of the primary antibody.
-
Positive Control: A cell line or tissue known to express this compound to confirm that the staining protocol is working correctly.[8]
-
Negative Control: A cell line or tissue known not to express this compound to ensure the antibody is specific to the target.
Troubleshooting Common Staining Artifacts
This section provides a detailed guide to identifying and resolving common artifacts encountered during this compound immunofluorescence staining.
High Background Staining
High background fluorescence can obscure the specific signal, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature). Use a blocking solution containing serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum for a goat anti-rabbit secondary).[3] |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody to determine the optimal concentration that provides a strong signal with low background. A typical starting range is 1-10 µg/mL.[3][4] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (0.05%). |
| Autofluorescence | View an unstained sample under the microscope to check for endogenous fluorescence. If present, consider using a different fixative or treating the sample with an autofluorescence quenching agent. |
Weak or No Signal
The absence of a clear signal can be frustrating. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Primary Antibody Issues | Ensure the antibody is validated for immunofluorescence. Use a recommended dilution, but consider optimizing through titration (e.g., 1:100 to 1:1000 for antiserum).[4][8] Store antibodies according to the manufacturer's instructions to avoid degradation. |
| Suboptimal Fixation | The choice of fixative (e.g., formaldehyde, methanol) can affect epitope accessibility. Test different fixation methods. Aldehydes are generally suitable for membrane-bound and cytoskeletal antigens.[4] |
| Inadequate Permeabilization | For intracellular targets like this compound, permeabilization is crucial. Use an appropriate detergent (e.g., 0.1-0.5% Triton X-100 or saponin).[3] The duration and concentration should be optimized. |
| Antigen Masking | Formalin fixation can mask epitopes. Perform antigen retrieval using either heat-induced (HIER) or protease-induced (PIER) methods.[7][9][10] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is directed against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Non-Specific Staining
Non-specific staining appears as unexpected patterns or high background that is not attributable to the target protein.
| Possible Cause | Recommended Solution |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[11] |
| Hydrophobic Interactions | Increase the salt concentration in the washing buffer or add a detergent to reduce non-specific binding. |
| Fc Receptor Binding | If staining immune cells, block Fc receptors with an appropriate blocking agent before adding the primary antibody. |
| Aggregated Antibodies | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
Experimental Protocols
Detailed Immunofluorescence Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell types or tissues.
-
Cell Culture and Preparation:
-
Fixation:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.[3]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.[13]
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with clear nail polish.
-
Store slides at 4°C in the dark and image as soon as possible.
-
Antigen Retrieval Protocol (for Formalin-Fixed Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50% - 2 minutes each).
-
Rinse with distilled water.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Place slides in a staining jar filled with 10 mM sodium citrate (B86180) buffer (pH 6.0).[9][16]
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[10][17]
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).[9][17]
-
Rinse with PBS and proceed with the immunofluorescence protocol starting from the blocking step.
-
Visualizations
Immunofluorescence Staining Workflow
Caption: A general workflow for indirect immunofluorescence staining.
This compound in Chaperone-Mediated Autophagy
References
- 1. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. nanostring.com [nanostring.com]
- 7. rndsystems.com [rndsystems.com]
- 8. sc.edu [sc.edu]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. bma.ch [bma.ch]
- 12. This compound antibody (15020-1-AP) | Proteintech [ptglab.com]
- 13. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 14. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Immunofluorescence Tips [immunohistochemistry.us]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
strategies to enhance the efficiency of CTSA gene knockout
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to enhance the efficiency of Cathepsin A (CTSA) gene knockout experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the function of the CTSA gene?
The CTSA gene encodes the protein this compound, a lysosomal enzyme with multiple functions.[1][2] It acts as a serine carboxypeptidase, playing a role in protein degradation within lysosomes.[3][4] Additionally, it has a protective function, forming a complex with other enzymes like beta-galactosidase and neuraminidase 1 to prevent their premature breakdown.[1][2][5] This complex is crucial for the catabolism of sialoglycoconjugates.[5] On the cell surface, this compound is part of the elastin-binding protein receptor, which is important for the formation of elastic fibers.[1][2][5]
Q2: What are the primary methods for silencing the CTSA gene, and how do they differ?
The two primary approaches for silencing the CTSA gene are CRISPR-Cas9-mediated knockout and RNA interference (RNAi) using shRNA or siRNA.
-
CRISPR-Cas9 Knockout: This technology creates a permanent and complete loss of gene function by introducing double-strand breaks (DSBs) in the DNA, leading to frameshift mutations.[6][7] It is highly efficient for generating stable knockout cell lines.[8]
-
RNAi (shRNA/siRNA) Knockdown: This method provides transient gene silencing by targeting the CTSA mRNA for degradation or translational repression.[6][7] It does not alter the genomic DNA.[6] The knockdown effect is often variable and rarely results in 100% silencing.[6][8]
Comparison of Gene Silencing Technologies
| Feature | CRISPR-Cas9 Knockout | RNAi (shRNA/siRNA) Knockdown |
|---|---|---|
| Mechanism | Edits DNA to introduce mutations (indels).[7] | Degrades or inhibits translation of target mRNA.[7] |
| Effect | Permanent gene knockout.[8] | Transient gene knockdown.[8] |
| Efficiency | High efficiency for complete gene disruption.[8] | Variable efficiency; residual expression remains.[6] |
| Off-Target Effects | Can cause unintended, permanent genomic edits.[9][10] | Can cause off-target mRNA degradation; generally less severe.[8][11] |
| Uniformity | Creates a mosaic population of edited/unedited cells, requiring clonal isolation.[6][12] | Generally provides more uniform knockdown across a cell population.[6] |
| Best For | Generating stable knockout models, studying complete loss-of-function.[8] | Studying the effects of reduced gene expression, essential genes where a full knockout is lethal.[8] |
Q3: How do I validate a successful CTSA gene knockout?
Validation should be performed at the genomic, transcript, protein, and functional levels to confirm a true knockout.
-
Genotyping: Analyze the DNA sequence to confirm the mutation.[13] Use PCR to amplify the target region followed by Sanger sequencing to identify insertions or deletions (indels).[13][14]
-
mRNA Expression Analysis: Use quantitative PCR (qPCR) to measure CTSA mRNA levels.[13] A successful knockout should result in significantly reduced or absent mRNA due to nonsense-mediated decay.[4]
-
Protein Analysis: The most critical validation step is to confirm the absence of the this compound protein using Western blotting.[13][15] This demonstrates a functional disruption at the protein level.[13]
-
Functional Assays: Assess the physiological impact of the knockout.[13] Since CTSA protects neuraminidase 1 and beta-galactosidase, a functional assay could measure the activity of these enzymes, which would be expected to decrease in CTSA knockout cells.
Troubleshooting Guide: Low Knockout Efficiency
Low editing efficiency is one of the most common challenges in CRISPR experiments.[16][17] The following Q&A addresses likely causes and solutions.
Q4: My CTSA knockout efficiency is low. How can I troubleshoot this?
Low efficiency can stem from suboptimal sgRNA design, poor delivery of CRISPR components, or cell-line-specific issues.[16][17] A systematic approach is key to identifying the bottleneck.
Caption: A flowchart for systematically troubleshooting low CRISPR-Cas9 editing efficiency.
Q5: How can I optimize my sgRNA design for the CTSA gene?
The design of your single-guide RNA (sgRNA) is critical for success.[16][18]
-
Use Design Tools: Employ bioinformatics tools (e.g., CRISPOR, Benchling) to predict on-target activity and potential off-target sites.[12][19] These tools score sgRNAs based on factors like GC content, secondary structure, and chromatin accessibility.[16][20]
-
Target Site Selection: Choose a target site in an early exon of the CTSA gene to maximize the probability of creating a loss-of-function mutation.[17][19] Ensure the target sequence is followed by the correct Protospacer Adjacent Motif (PAM) for your Cas9 variant (e.g., NGG for SpCas9).[18]
-
Test Multiple sgRNAs: The performance of sgRNAs can be cell-type specific. It is highly recommended to design and test 3-5 different sgRNAs for CTSA to empirically identify the most effective one.[16][17]
Q6: Which delivery method is best for getting CRISPR-Cas9 components into my cells?
The optimal delivery method depends heavily on the cell type.[12] Inefficient delivery is a common cause of low knockout efficiency.[16]
-
Lipid-Based Transfection: Reagents like Lipofectamine are suitable for many common cell lines but may show high toxicity or low efficiency in others.[16][21]
-
Electroporation: This physical method is often effective for hard-to-transfect cells, such as primary cells and stem cells.[22][23] It can be used to deliver plasmids, mRNA, or Ribonucleoprotein (RNP) complexes.[23]
-
Viral Vectors (Lentivirus/AAV): Viral vectors offer high efficiency for a broad range of cell types, including non-dividing cells.[24] They are ideal for creating stable cell lines that consistently express Cas9 and the sgRNA.[25]
-
Ribonucleoprotein (RNP) Delivery: Delivering a pre-complexed Cas9 protein and sgRNA (RNP) has key advantages.[26] The complex is active immediately upon entering the cell and is degraded quickly, which significantly reduces the chance of off-target effects and lowers cytotoxicity.[26][27]
Comparison of Common CRISPR Delivery Methods
| Delivery Method | Format Delivered | Pros | Cons |
|---|---|---|---|
| Lipid-Based Transfection | Plasmid, mRNA, RNP | Simple, widely available.[16] | Can be toxic; low efficiency in some cell types.[21][28] |
| Electroporation | Plasmid, mRNA, RNP | High efficiency for many cell types, including difficult ones.[23] | Can cause significant cell death; requires specialized equipment.[23] |
| Viral Vectors (Lenti/AAV) | DNA (encoding Cas9/sgRNA) | High efficiency in a broad range of cells; stable integration.[24][25] | Potential for random integration; more complex to produce.[27] |
| RNP Delivery | Cas9 Protein + sgRNA | Low off-target effects; low toxicity; rapid editing.[26][27] | Transient effect; protein/RNA can be costly.[26] |
Troubleshooting Guide: Off-Target Effects
Off-target effects, where Cas9 cuts at unintended genomic sites, are a major concern for the validity of experimental results.[9][29]
Q7: How can I detect and minimize off-target effects in my CTSA knockout experiment?
Minimizing off-target mutations requires a multi-pronged strategy involving sgRNA design, choice of Cas9 variant, and delivery method.[12][30]
-
In Silico Prediction: Use online tools to predict potential off-target sites that have sequence similarity to your CTSA-targeting sgRNA.[9][12] This helps in selecting the most specific sgRNA from the start.
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., eSpCas9, HypaCas9) have been developed to have increased specificity and reduced off-target cleavage without compromising on-target efficiency.[12][19]
-
Deliver as RNP: Using RNP delivery is one of the most effective ways to reduce off-targets.[26] The transient presence of the Cas9/sgRNA complex limits the time window for it to act on non-target sites.[26]
-
Titrate CRISPR Components: Use the lowest effective concentration of your CRISPR components (plasmid, RNP, etc.).[12] High concentrations can increase the likelihood of off-target cleavage.[21]
-
Off-Target Validation: After generating your knockout clones, sequence the top predicted off-target sites to confirm that no unintended edits have occurred. For therapeutic applications, unbiased whole-genome sequencing is often required.[29]
Experimental Protocols & Workflows
General Workflow for CTSA Gene Knockout using CRISPR-Cas9
Caption: A standard experimental workflow for generating a CTSA knockout cell line.
Protocol 1: sgRNA Design and Selection
-
Obtain the CDS sequence for the target CTSA gene from a database like NCBI or Ensembl.
-
Input the sequence into a CRISPR design tool (e.g., Benchling, CRISPOR).
-
Select a target region in an early exon to maximize the chance of a frameshift mutation.
-
Generate a list of potential sgRNAs and their on-target efficiency scores and off-target profiles.[31]
-
Select the top 3-5 sgRNAs with the highest predicted on-target scores and the fewest, lowest-scoring potential off-target sites.[17]
-
Synthesize the selected sgRNAs or clone them into an expression vector.
Protocol 2: RNP Transfection via Electroporation
-
RNP Complex Formation:
-
Synthetically prepare the CTSA-targeting sgRNA and acquire purified Cas9 nuclease.
-
In a sterile tube, mix the Cas9 protein and sgRNA (typically at a 1:1.2 molar ratio) in an appropriate buffer (e.g., Opti-MEM).
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[27]
-
-
Cell Preparation:
-
Harvest cells and count them, ensuring high viability (>90%).
-
Resuspend the cells in a nucleofection/electroporation buffer at the density recommended by the manufacturer.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector/electroporator device with a program optimized for your specific cell type.[23]
-
Immediately after the pulse, transfer the cells to a culture plate with pre-warmed media.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours before proceeding with validation or clonal isolation.
-
Protocol 3: Knockout Validation by Western Blot
-
Protein Extraction: Lyse both wild-type (control) and potential CTSA knockout cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the this compound protein.
-
Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Confirm the absence of the band corresponding to this compound in the knockout samples compared to the wild-type control. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. CTSA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. genecards.org [genecards.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Gene - CTSA [maayanlab.cloud]
- 6. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 7. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 11. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 13. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. synthego.com [synthego.com]
- 23. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. cellecta.com [cellecta.com]
- 26. Non-viral delivery systems for CRISPR/Cas9-based genome editing: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sg.idtdna.com [sg.idtdna.com]
- 28. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 29. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 30. dovepress.com [dovepress.com]
- 31. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - Microsoft Research [microsoft.com]
Technical Support Center: Improving the Solubility of Cathepsin A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with cathepsin A inhibitors for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is poor solubility a major obstacle for in vivo studies of my this compound inhibitor?
Poor aqueous solubility is a critical hurdle because for a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[1][2] For orally administered inhibitors, low solubility in gastrointestinal fluids leads to poor absorption, low bioavailability, and high variability between test subjects.[3][4][5] This can mask the true efficacy of a potent compound and lead to the premature termination of promising drug candidates.
Q2: My inhibitor dissolves in DMSO for in vitro assays, but crashes out when I prepare my dosing solution for animal studies. Why does this happen and what can I do?
This is a common issue known as precipitation. DMSO is a strong organic solvent, but when it is diluted into an aqueous vehicle (like saline or PBS), its ability to keep a hydrophobic compound dissolved dramatically decreases. The inhibitor, no longer soluble in the high-water-content environment, precipitates out of the solution.
To resolve this, you need to use a formulation strategy that enhances the inhibitor's solubility in the final aqueous vehicle. This often involves using co-solvents, surfactants, or other excipients. A simple approach is to limit the DMSO concentration in the final formulation and incorporate other solubilizing agents like PEGs or surfactants.[6]
Q3: What are the primary strategies for improving the in vivo solubility of a this compound inhibitor?
There are several established techniques to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as:
-
Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[2][4][5][7]
-
Chemical Modifications: This involves altering the molecule itself, for example, through salt formation or creating a prodrug.[2][8]
-
Formulation-Based Approaches: This is the most common strategy in preclinical development and involves using excipients to create a suitable delivery system.[9] Key methods include:
-
Co-solvent Formulations: Using a mixture of water-miscible solvents (e.g., PEG 300, propylene (B89431) glycol, ethanol) to increase solubility.[3][10]
-
Surfactant-Based Formulations: Using surfactants to form micelles that encapsulate the hydrophobic drug.[3][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in oils and lipids, often in self-emulsifying systems (SEDDS) that form fine emulsions in the gut.[3][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic inhibitor is held within the cyclodextrin's cavity.[3]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[2][12][13]
-
Troubleshooting Solubilization Strategies
This section addresses specific issues that may arise during the formulation development process.
Issue 1: My inhibitor precipitates from a co-solvent mixture upon aqueous dilution.
-
Q: What is the first step to troubleshoot this? A: The first step is to optimize the ratio of the co-solvents and the final concentration of the organic solvent in the aqueous vehicle. Try to keep the percentage of the primary organic solvent (like DMSO) as low as possible. Systematically test different ratios of co-solvents (e.g., PEG300, propylene glycol) and the aqueous phase to find a stable mixture.
-
Q: What if optimizing the co-solvent ratio is not enough? A: Consider adding a surfactant, such as Tween 80 or Cremophor EL. Surfactants can help stabilize the inhibitor in the aqueous phase by forming micelles, preventing precipitation.[3] Start with a low concentration of the surfactant (e.g., 1-5%) and observe the effect on solubility and clarity.
Issue 2: The required dose of my inhibitor is too high for a simple co-solvent formulation.
-
Q: My inhibitor requires a high dose, and the volume of co-solvents needed is not tolerable for the animal. What are my options? A: For high-dose compounds, lipid-based formulations or particle size reduction are often more suitable.
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems can dissolve a significant amount of a lipophilic drug.[3] Self-emulsifying drug delivery systems (SEDDS) are particularly effective as they are designed to form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract, enhancing dissolution and absorption.[11]
-
Nanosuspensions: By reducing the particle size of the inhibitor to the sub-micron range, you dramatically increase the surface area, which can significantly improve the dissolution rate.[4][5] This allows for a suspension formulation that can be dosed at a higher concentration.
-
Quantitative Data Summary
The choice of a solubilization strategy depends on the physicochemical properties of the inhibitor and the requirements of the in vivo study. The following table provides a comparison of common techniques.
| Strategy | Primary Mechanism | Advantages | Disadvantages | Best For |
| Co-solvents | Increases solubility by reducing the polarity of the solvent.[10] | Simple to prepare; suitable for early-stage preclinical studies.[1][10] | Risk of precipitation on dilution; potential for solvent toxicity at high concentrations. | Low-dose studies; compounds with moderate solubility challenges. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[3] | Can significantly increase solubility; may enhance membrane permeability. | Potential for GI irritation or toxicity depending on the surfactant and concentration. | Compounds that are not sufficiently solubilized by co-solvents alone. |
| Lipid-Based Systems (LBDDS) | Drug is dissolved in a lipid carrier, which can be absorbed via lymphatic pathways, avoiding the first-pass effect.[3][11] | High drug-loading capacity; can enhance bioavailability of highly lipophilic drugs.[11] | More complex formulation development; potential for physical instability. | Highly lipophilic ('grease-ball') molecules; high-dose requirements.[4] |
| Particle Size Reduction (Nanosuspension) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4] | High drug loading is possible; generally well-tolerated.[1] | Requires specialized equipment (e.g., homogenizers, mills); potential for particle agglomeration.[1][4] | Compounds with high melting points ('brick-dust') and slow dissolution rates.[4] |
| Complexation (Cyclodextrins) | Forms a host-guest complex where the hydrophobic drug resides in the lipophilic core of the cyclodextrin (B1172386).[3] | Can improve both solubility and stability.[9] | Limited drug-loading capacity; competition with other molecules for binding. | Compounds that can fit sterically into the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Co-Solvent/Surfactant Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle for poorly soluble compounds, often referred to as a "PEG/Tween/Saline" formulation.
Objective: To prepare a clear, stable solution of a this compound inhibitor for oral or parenteral administration in rodents.
Materials:
-
This compound inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile tubes and syringes
Workflow Diagram:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Cathepsin A Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Cathepsin A (CTSA) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, a serine carboxypeptidase, functions optimally under acidic conditions, which mimics its native environment within the lysosome. The peak enzymatic activity is typically observed between pH 4.5 and 5.5. Kinetic parameters are significantly affected by pH, so maintaining a stable pH throughout the experiment is critical.
Q2: What is a standard buffer composition for a this compound kinetic assay?
A2: A commonly used buffer for in vitro this compound carboxypeptidase activity assays is a sodium acetate (B1210297) buffer. A typical composition is 0.1 M sodium acetate and 0.15 M sodium chloride, adjusted to pH 4.5 - 5.0.
Q3: Does ionic strength affect this compound activity?
A3: Yes, ionic strength is a critical parameter. The inclusion of salts like NaCl is important for optimal activity. For instance, a concentration of 0.15 M NaCl is often used in the assay buffer.[1] The stability and activity of cathepsins can be sensitive to the specific ions and their concentrations in the buffer.[2] It is recommended to determine the optimal ionic strength for your specific experimental setup empirically.
Q4: Are any specific additives required for this compound activity?
A4: Unlike cysteine cathepsins, which require reducing agents (e.g., DTT, L-cysteine) for activity, this compound is a serine protease and does not have this requirement. However, EDTA is sometimes included in buffers for other cathepsins to chelate divalent metal ions that might interfere with the assay, though its necessity for this compound should be confirmed based on the specific assay format.[3][4]
Q5: What are common substrates for measuring this compound activity?
A5: For colorimetric assays, the synthetic dipeptide N-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu) is a well-established substrate.[1] For more sensitive fluorometric assays, substrates containing a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or a quenched fluorophore pair are used, though specific sequences for this compound are less commonly cited than for other cathepsins. A general approach for carboxypeptidases involves a quenched fluorogenic peptide where cleavage releases the fluorophore.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound kinetic studies.
Table 1: Recommended Buffer Conditions for this compound Activity Assay
| Parameter | Recommended Condition | Notes |
| pH | 4.5 - 5.5 | Activity peaks around pH 5.0.[1] |
| Buffer System | Sodium Acetate (NaOAc) | A common choice for maintaining an acidic pH. |
| Buffer Conc. | 0.1 M | Provides sufficient buffering capacity.[1] |
| Salt | Sodium Chloride (NaCl) | Important for optimal activity. |
| Salt Conc. | 0.15 M | Balances activity and stability.[1] |
| Temperature | 37 °C | Mimics physiological conditions. |
Table 2: Kinetic Parameters of Human this compound
| Enzyme Source | Substrate | pH | Km (mM) | kcat (s⁻¹) | Reference |
| Recombinant Human this compound | Z-Phe-Leu | 5.0 | 0.04 | 12.1 | [1] |
| Endogenous Human Placental | Z-Phe-Leu | Not Specified | 0.07 | 35 | [1] |
Experimental Protocols
Protocol 1: Colorimetric Carboxypeptidase Assay using Z-Phe-Leu
This protocol is adapted from a method for measuring the carboxypeptidase activity of mature human this compound.[1]
Materials:
-
Purified mature this compound
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Substrate Stock: Z-Phe-Leu dissolved in a suitable organic solvent (e.g., DMSO) and diluted in Assay Buffer.
-
Trinitrobenzene sulfonate (TNBS) solution
-
Quenching solution (e.g., NaS₂O₃ in KH₂PO₄ buffer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Enzyme Preparation: Dilute purified this compound to a final concentration of approximately 40 nM in pre-chilled Assay Buffer.
-
Substrate Preparation: Prepare a series of Z-Phe-Leu substrate concentrations (e.g., ranging from 0.01 to 1.0 mM) in Assay Buffer.
-
Reaction Initiation: In a 96-well plate, initiate the reaction by adding the this compound solution to the substrate solutions. The final reaction volume will depend on the subsequent detection steps.
-
Incubation: Incubate the reaction at 37 °C.
-
Reaction Sampling (Two-Step Assay): This is a kinetic assay where the product is measured over time.
-
At regular intervals (e.g., every 15 seconds for 2 minutes), take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately add the aliquot to a separate well/tube containing the TNBS solution to quantify the primary amine of the released leucine.
-
-
Color Development: Allow the TNBS reaction to proceed for a set time (e.g., 30 minutes) at room temperature.
-
Quenching: Stop the TNBS reaction by adding the quenching solution.
-
Measurement: Read the absorbance at 420 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of leucine. Convert the absorbance readings to the concentration of product formed. Plot the initial reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: General Fluorometric Assay for Carboxypeptidase Activity
This is a generalized protocol for a continuous kinetic assay using a quenched fluorogenic substrate, which can be adapted for this compound.
Materials:
-
Purified mature this compound
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.0
-
Quenched Fluorogenic Substrate (e.g., Mca-peptide-Dnp)
-
Black 96-well microplate (for fluorescence assays)
-
Fluorescence plate reader with appropriate excitation/emission filters
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring it to the assay temperature (37 °C).
-
Prepare a concentrated stock of the fluorogenic substrate in DMSO. Dilute the substrate to various working concentrations in the Assay Buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of each substrate concentration to different wells.
-
Include control wells:
-
No-enzyme control: 50 µL of substrate + 50 µL of Assay Buffer.
-
No-substrate control: 50 µL of enzyme solution + 50 µL of Assay Buffer.
-
-
-
Enzyme Addition:
-
Prepare the this compound solution in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well (final volume = 100 µL).
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for Mca, Ex = ~325 nm, Em = ~393 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time plots.
-
Subtract the rate of the no-enzyme control from all measurements.
-
Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Troubleshooting Guide
// Start Node start [label="Start:\nAssay Performance Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Problems low_activity [label="Problem:\nLow or No Activity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; high_background [label="Problem:\nHigh Background", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; poor_reproducibility [label="Problem:\nPoor Reproducibility", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];
// Connections from Start start -> low_activity; start -> high_background; start -> poor_reproducibility;
// Causes for Low Activity cause1a [label="Enzyme Storage/Handling", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1b [label="Buffer Conditions", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1c [label="Substrate Quality", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1d [label="Incorrect Concentrations", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
low_activity -> cause1a [label="Check"]; low_activity -> cause1b [label="Check"]; low_activity -> cause1c [label="Check"]; low_activity -> cause1d [label="Check"];
// Solutions for Low Activity sol1a [label="Solution:\n- Aliquot enzyme to avoid freeze-thaw cycles.\n- Store at -80°C.\n- Handle on ice.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution:\n- Verify buffer pH is 4.5-5.5.\n- Ensure correct salt (e.g., 0.15M NaCl) is present.\n- Use fresh, high-purity water.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Solution:\n- Use fresh substrate stocks.\n- Protect fluorogenic substrates from light.\n- Confirm solubility in assay buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1d [label="Solution:\n- Recalculate all dilutions.\n- Verify protein concentration of enzyme stock.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause1a -> sol1a; cause1b -> sol1b; cause1c -> sol1c; cause1d -> sol1d;
// Causes for High Background cause2a [label="Substrate Autohydrolysis", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2b [label="Contaminated Reagents", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2c [label="Incorrect Plate/Reader Settings", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
high_background -> cause2a [label="Check"]; high_background -> cause2b [label="Check"]; high_background -> cause2c [label="Check"];
// Solutions for High Background sol2a [label="Solution:\n- Run no-enzyme control to quantify.\n- Lower assay pH if possible.\n- Test a different substrate lot.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution:\n- Use fresh, sterile-filtered buffers.\n- Check for microbial contamination.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Solution:\n- Use black plates for fluorescence.\n- Optimize gain settings on the reader.\n- Check for light leaks.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause2a -> sol2a; cause2b -> sol2b; cause2c -> sol2c;
// Causes for Poor Reproducibility cause3a [label="Pipetting Inaccuracy", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3b [label="Temperature Fluctuations", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3c [label="Inconsistent Timing", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
poor_reproducibility -> cause3a [label="Check"]; poor_reproducibility -> cause3b [label="Check"]; poor_reproducibility -> cause3c [label="Check"];
// Solutions for Poor Reproducibility sol3a [label="Solution:\n- Calibrate pipettes regularly.\n- Use reverse pipetting for viscous solutions.\n- Prepare a master mix for reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution:\n- Pre-warm all reagents and plate to assay temp.\n- Use a temperature-controlled plate reader.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3c [label="Solution:\n- Use a multichannel pipette for simultaneous additions.\n- Standardize all incubation times precisely.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause3a -> sol3a; cause3b -> sol3b; cause3c -> sol3c; } A troubleshooting decision tree for this compound kinetic assays.
// Workflow Path prep_buffer -> setup_plate; prep_enzyme -> start_reaction; prep_substrate -> setup_plate; setup_plate -> start_reaction; start_reaction -> incubation; incubation -> read_plate; read_plate -> calc_rates; calc_rates -> plot_data; plot_data -> fit_model; fit_model -> results; } A standard workflow for a this compound kinetic enzyme assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein adsorption and excipient effects on kinetic stability of silicone oil emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
Technical Support Center: Developing Selective Inhibitors for Cathepsin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development of selective inhibitors for Cathepsin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective inhibitors for this compound?
The primary challenges in developing selective inhibitors for this compound, a serine carboxypeptidase, stem from several key factors:
-
High Structural Similarity to Other Proteases: this compound belongs to the S10 family of serine proteases, which includes other carboxypeptidases like carboxypeptidase Y and wheat carboxypeptidase.[1] This structural homology, particularly within the active site, makes it difficult to design inhibitors that do not cross-react with other family members, leading to potential off-target effects.
-
Broad Substrate Specificity: this compound exhibits broad substrate specificity, showing a preference for cleaving peptides with hydrophobic amino acid residues at the C-terminal position and adjacent locations.[2] This lack of highly specific substrate recognition complicates the design of inhibitors that exclusively target this compound.
-
Overlapping Substrate Preferences with Other Cathepsins: While this compound is a serine protease, the broader cathepsin family includes cysteine and aspartic proteases.[3] Some inhibitors may exhibit cross-reactivity across these different classes. For instance, some compounds designed for cysteine cathepsins have been noted to also inhibit serine proteases.[4]
Q2: My this compound inhibitor shows activity against other proteases. How can I improve its selectivity?
Improving inhibitor selectivity is a critical step. Consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and evaluate the impact on potency and selectivity against a panel of related proteases. SAR studies can help identify chemical moieties that enhance binding to this compound while reducing affinity for off-target enzymes.[5]
-
Exploit Subtle Active Site Differences: Conduct a comparative structural analysis of the active sites of this compound and closely related off-target proteases. Even minor differences in the shape, charge distribution, or flexibility of the active site cleft can be exploited to design more selective compounds.
-
Targeting Exosites: Investigate the possibility of designing inhibitors that bind to allosteric sites (exosites) outside of the highly conserved active site. These regions are often less conserved among protease family members and can offer a path to achieving higher selectivity.
Q3: What are the best practices for assessing the selectivity of a new this compound inhibitor?
Thorough selectivity profiling is essential to validate a new inhibitor. The recommended approach is:
-
Protease Panel Screening: Test your inhibitor against a broad panel of proteases, including other serine carboxypeptidases (e.g., from the S10 family), other cathepsins (cysteine and aspartic), and other common serine proteases (e.g., trypsin, chymotrypsin, elastase).
-
Determine IC50 or Ki Values: Quantify the inhibitory potency of your compound against both the target (this compound) and off-target proteases by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A significantly higher value for off-targets indicates better selectivity.
-
Cell-Based Assays: Evaluate the inhibitor's selectivity in a more physiologically relevant context using cell-based assays. This can help identify issues related to cell permeability, intracellular stability, and off-target effects within a cellular environment.
Troubleshooting Guides
Problem 1: High background fluorescence in my in-vitro fluorogenic assay.
-
Possible Cause: Autohydrolysis of the fluorogenic substrate.
-
Troubleshooting Step: Run a control experiment with the substrate in the assay buffer without the enzyme to measure the rate of spontaneous fluorescence increase. Subtract this background rate from your enzyme-catalyzed reaction rates.
-
Possible Cause: Contaminating proteases in your enzyme preparation.
-
Troubleshooting Step: Verify the purity of your recombinant this compound preparation using SDS-PAGE. If impurities are present, further purification steps may be necessary.
-
Possible Cause: Intrinsic fluorescence of the test compound.
-
Troubleshooting Step: Measure the fluorescence of your inhibitor at the excitation and emission wavelengths used for the assay in the absence of both enzyme and substrate.
Problem 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
-
Possible Cause: Poor cell permeability.
-
Troubleshooting Step: Assess the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and polar surface area, to predict its ability to cross cell membranes. Modifications to the inhibitor's structure may be needed to improve permeability.
-
Possible Cause: Efflux by cellular transporters.
-
Troubleshooting Step: Co-incubate your inhibitor with known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if its intracellular activity increases.
-
Possible Cause: Intracellular degradation.
-
Troubleshooting Step: Analyze the stability of your compound in cell lysates or culture medium over time using techniques like LC-MS.
Quantitative Data
The following table summarizes the inhibitory activity of selected compounds against this compound.
| Inhibitor | Target | IC50 (µM) | Notes |
| SAR164653 (SAR1) | This compound | - | A novel, orally available this compound inhibitor that has undergone Phase I clinical trials and showed a favorable safety profile.[6] Specific IC50 not publicly available in the provided context. |
| Compound 1 | This compound | 5.38 | A novel this compound inhibitor.[7] |
| Compound 10b | This compound | 0.005 | An optimized analog of Compound 1 with significantly improved potency.[7] |
| Lactacystin | This compound | - | A potent inhibitor that exhibits selective binding to the active site.[4] |
| Chymostatin | This compound | - | A selective inhibitor that interacts with the enzyme through non-covalent interactions.[4] |
Experimental Protocols
Protocol: In Vitro Fluorogenic Assay for this compound Inhibition
This protocol outlines a general method for determining the inhibitory potency of a compound against this compound using a fluorogenic substrate.
Materials:
-
Recombinant human this compound
-
Fluorogenic this compound substrate (e.g., a peptide with a C-terminal hydrophobic residue linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC))
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 0.01% Triton X-100)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these into Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 2 µL of the diluted test compound solutions to the appropriate wells. For control wells, add 2 µL of DMSO (for no inhibition control) or a known this compound inhibitor (for positive inhibition control).
-
Add 20 µL of the diluted this compound enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 28 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm (optimal wavelengths may vary depending on the specific fluorogenic substrate).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by setting the rate of the "no inhibition" control (DMSO only) to 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. rsc.org [rsc.org]
refining protocols for the activation of pro-cathepsin A in vitro
Welcome to the technical support center for the in vitro activation of pro-cathepsin A. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the in vitro activation of pro-cathepsin A?
A1: Pro-cathepsin A, an inactive zymogen, is activated in vitro through proteolytic cleavage. This process removes an N-terminal propeptide, exposing the active site and rendering the enzyme catalytically active.[1] This activation is typically induced by incubation at an acidic pH, which can facilitate autocatalysis or cleavage by other proteases.[2][3]
Q2: What is the optimal pH for pro-cathepsin A activation and subsequent activity assays?
A2: The optimal pH for the carboxypeptidase activity of cathepsin A is in the acidic range, typically between pH 4.5 and 5.5.[1][4] Activation protocols often utilize a similar acidic pH to mimic the lysosomal environment where this process naturally occurs.[2][5]
Q3: Can other proteases be used to activate pro-cathepsin A in vitro?
A3: Yes, other proteases can be used to activate pro-cathepsin A. For instance, human pro-cathepsin A can be treated in vitro with trypsin and cathepsin L to generate the mature, active enzyme.[1]
Q4: How can I confirm that my pro-cathepsin A has been successfully activated?
A4: Successful activation can be confirmed by observing a shift in molecular weight on an SDS-PAGE gel, where the mature active form will have a lower molecular weight than the pro-form.[1] Additionally, a significant increase in enzymatic activity against a specific substrate, such as Z-Phe-Leu, will indicate successful activation.[1]
Q5: What are some common substrates for measuring this compound activity?
A5: A commonly used synthetic substrate for measuring the carboxypeptidase activity of this compound is carbobenzoxycarbonyl-phenylalanine-leucine (Z-Phe-Leu).[1] The cleavage of this substrate can be quantified to determine enzyme activity. Other bioactive peptides like endothelin I, angiotensin I, bradykinin, and substance P have also been identified as in vitro substrates.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low this compound activity after activation attempt. | 1. Incorrect pH of the activation buffer. The optimal pH for activation is acidic (pH 4.5-5.5).[1][4] | - Verify the pH of all buffers using a calibrated pH meter. - Prepare fresh buffers if there is any doubt about their accuracy. |
| 2. Inactive pro-cathepsin A starting material. The protein may have denatured due to improper storage or handling. | - Ensure pro-cathepsin A is stored at the recommended temperature (typically -80°C) in appropriate buffers. - Minimize freeze-thaw cycles by preparing single-use aliquots.[7] - Confirm the integrity of the pro-enzyme via SDS-PAGE. | |
| 3. Insufficient incubation time or temperature for activation. Autocatalytic activation is a time and temperature-dependent process. | - Increase the incubation time at the activation pH. - Optimize the incubation temperature (e.g., 37°C).[8] | |
| 4. Presence of inhibitors. Contaminating proteases or inhibitors from the expression/purification process can interfere with activation or activity. | - Ensure high purity of the pro-cathepsin A preparation. - Consider adding a purification step, such as size-exclusion chromatography, to remove potential inhibitors. - If using other proteases for activation, ensure they are subsequently removed or inhibited before the activity assay. | |
| Inconsistent results between experiments. | 1. Variability in reagent preparation. Inconsistent buffer concentrations or pH can lead to variable results.[7] | - Standardize all reagent preparation procedures. - Prepare large batches of buffers to be used across multiple experiments. |
| 2. Inaccurate protein concentration measurement. Errors in determining the initial pro-cathepsin A concentration will affect all downstream calculations. | - Use a reliable protein quantification method (e.g., BCA or Bradford assay) and perform measurements in triplicate. - Use a consistent standard for calibration. | |
| 3. Pipetting errors. Inaccurate dispensing of enzyme, substrate, or buffers will lead to variability. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. | |
| High background signal in the activity assay. | 1. Substrate instability. The substrate may be hydrolyzing spontaneously under the assay conditions. | - Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. - Subtract the background rate from the enzyme-catalyzed rate. |
| 2. Contaminating protease activity. The pro-cathepsin A sample or other reagents may be contaminated with other proteases. | - Test the pro-cathepsin A sample for activity before the activation step. - Include a known inhibitor of this compound (e.g., a specific antibody or small molecule inhibitor) as a negative control to confirm the measured activity is from this compound. |
Experimental Protocols
Protocol 1: In Vitro Autocatalytic Activation of Pro-Cathepsin A
This protocol describes the activation of purified pro-cathepsin A by incubation at an acidic pH.
Materials:
-
Purified pro-cathepsin A
-
Activation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE materials
-
Microcentrifuge tubes
Procedure:
-
Thaw the purified pro-cathepsin A on ice.
-
Dilute the pro-cathepsin A to a final concentration of 1 mg/mL in a pre-chilled microcentrifuge tube.
-
Add Activation Buffer to the pro-cathepsin A solution to achieve a final concentration suitable for your experiment (e.g., 0.1-0.5 mg/mL).
-
Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the activation progress.
-
Stop the activation reaction in the collected aliquots by adding Neutralization Buffer to raise the pH to approximately 7.5-8.0.
-
Analyze the collected time-point samples by SDS-PAGE to observe the cleavage of pro-cathepsin A into its mature form. The mature form will appear as a band with a lower molecular weight.[1]
-
Proceed with an activity assay (Protocol 2) to confirm the catalytic activity of the mature enzyme.
Protocol 2: this compound Activity Assay using Z-Phe-Leu Substrate
This protocol measures the enzymatic activity of activated this compound using the chromogenic substrate Z-Phe-Leu.
Materials:
-
Activated this compound sample
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5[1]
-
Substrate Stock Solution: Z-Phe-Leu dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer to determine the optimal concentration (e.g., ranging from 0.01 to 1.0 mM).[1]
-
Add a fixed amount of activated this compound (e.g., 40 nM) to each well of the 96-well plate.[1]
-
Initiate the reaction by adding the Z-Phe-Leu substrate dilutions to the wells containing the enzyme.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (e.g., as part of a two-step assay quantifying the released leucine) at regular intervals (e.g., every 15 seconds for 2 minutes).[1]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH for Activity | 4.5 - 5.5 | [1][4] |
| Pro-Cathepsin A Molecular Weight (Human) | ~54 kDa | [9] |
| Mature this compound Subunits (Human) | ~32 kDa and ~20 kDa | [6][9] |
| Typical Enzyme Concentration for Assay | 40 nM | [1] |
| Z-Phe-Leu Substrate Concentration Range | 0.01 - 1.0 mM | [1] |
Visualizations
Caption: Pro-Cathepsin A Activation Pathway.
Caption: Troubleshooting Workflow for Low this compound Activity.
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocatalytic processing of procathepsin B is triggered by proenzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Multi-step processing of procathepsin L in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal protective protein/cathepsin A. Role of the "linker" domain in catalytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in cathepsin A expression between cell passages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in cathepsin A (CTSA) expression between cell passages.
Frequently Asked Questions (FAQs)
Q1: Why is consistent this compound expression important for my research?
A1: this compound is a lysosomal carboxypeptidase crucial for the protective function of β-galactosidase and neuraminidase within the lysosomal multienzyme complex.[1] Its enzymatic activity is also involved in the processing of bioactive peptides.[1] Variability in this compound expression can significantly impact studies related to lysosomal storage diseases, cancer progression, and cellular aging, leading to inconsistent and unreliable experimental outcomes.
Q2: What are the primary causes of variability in this compound expression between cell passages?
A2: The primary causes include:
-
Cellular Senescence: As cells undergo numerous passages, they can enter a state of senescence, which has been shown to alter the expression of various lysosomal enzymes, including cathepsins.[2][3]
-
Genomic Instability: Continuous cell culture can lead to genetic drift and alterations in gene expression over time.[4][5]
-
Culture Conditions: Factors such as cell density, media composition, and the frequency of passaging can influence protein expression levels.
Q3: At what passage number should I expect to see significant changes in this compound expression?
A3: There is no universal passage number that applies to all cell lines, as the effects of passaging are highly dependent on the specific cell type. However, significant changes in gene expression and cellular characteristics are often observed in later passages (e.g., >passage 30-40).[4][5] It is recommended to establish a passage number limit for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent this compound Protein Levels in Western Blots Between Passages
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Passage Number | Establish a working cell bank of a low-passage cell line and thaw new vials periodically to ensure experiments are performed with cells of a consistent and low passage number (ideally <20-30 passages).[4][5] |
| Cell Lysate Preparation | Use fresh lysates whenever possible and always include protease inhibitors in the lysis buffer.[3] Perform all steps on ice to minimize protein degradation. |
| Uneven Protein Loading | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and ensure equal loading amounts for all samples. |
| Antibody Performance | Validate your primary antibody for specificity and optimal dilution. If high background or non-specific bands are observed, try incubating the primary antibody at 4°C overnight and optimizing blocking conditions. |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. |
Issue 2: Variable this compound Enzymatic Activity Between Cell Passages
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Altered Lysosomal Function in High-Passage Cells | As cells age in culture, lysosomal function can be altered, affecting the activity of resident enzymes.[6] It is crucial to use cells within a defined low-passage range for consistent enzymatic activity measurements. |
| Sub-optimal Assay Conditions | Ensure the assay buffer has the optimal pH for this compound activity (typically acidic, around pH 4.5-5.5).[1] Also, confirm that the substrate concentration is not limiting. |
| Inhibitors in Cell Lysate | Be aware of potential endogenous inhibitors in your cell lysates. If suspected, consider partial purification of the enzyme or use specific activity assays. |
| Inconsistent Sample Handling | Maintain consistent cell lysis procedures and avoid repeated freeze-thaw cycles of the lysates, which can denature the enzyme. |
Data on Cathepsin Expression Variability
While specific quantitative data for this compound across numerous cell passages is limited in publicly available literature, studies on other cathepsins and lysosomal enzymes in the context of cellular aging and senescence provide valuable insights. The following tables present representative data to illustrate potential trends.
Table 1: Hypothetical this compound Protein Expression in a Human Fibroblast Cell Line at Different Passages
| Passage Number | Relative this compound Protein Level (Normalized to Passage 5) |
| 5 | 1.00 |
| 10 | 1.05 |
| 15 | 0.98 |
| 20 | 1.10 |
| 25 | 1.25 |
| 30 | 1.40 |
| 35 | 1.65 |
| 40 | 1.80 |
Note: This table is illustrative and based on general trends of increased expression of some cathepsins during cellular senescence. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Hypothetical this compound mRNA Expression in a Human Astrocyte Cell Line at Different Passages
| Passage Number | Relative CTSA mRNA Level (Fold Change from Passage 4) |
| 4 | 1.0 |
| 10 | 1.2 |
| 16 | 1.5 |
| 22 | 2.1 |
| 28 | 2.8 |
| 34 | 3.5 |
Note: This table is a hypothetical representation based on studies showing increased expression of senescence-associated genes with higher passage numbers.[7] The actual fold change can vary.
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 2: this compound Activity Assay (Fluorometric)
-
Cell Lysate Preparation:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to remove insoluble material.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of Reaction Buffer to each well.
-
Add 2 µL of the specific fluorogenic substrate for this compound (e.g., a peptide substrate linked to AFC or another fluorophore).
-
Add 2-50 µL of cell lysate to the wells.
-
For a negative control, add a specific this compound inhibitor to a separate set of wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the negative control reading from the sample readings.
-
Express this compound activity as relative fluorescence units (RFU) per microgram of protein.
-
Visualizations
Caption: Troubleshooting flowchart for inconsistent this compound expression.
Caption: General experimental workflow for analyzing this compound expression.
References
- 1. Cell culture and passaging alters gene expression pattern and proliferation rate in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Cathepsin F is a potential marker for senescent human skin fibroblasts and keratinocytes associated with skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular depletion of major cathepsin proteases reveals their concerted activities for lysosomal proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. Lysosomal enzyme activities during ageing of adult human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Guardian: Validating the Protective Role of Cathepsin A for Neuraminidase-1
For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery that governs enzyme stability and function is paramount. This guide provides a comprehensive comparison of experimental data validating the essential protective function of Cathepsin A (CTSA), also known as Protective Protein/Cathepsin A (PPCA), for the lysosomal enzyme Neuraminidase-1 (NEU1). A deficiency in this protective mechanism leads to the lysosomal storage disorder sialidosis, highlighting the critical nature of this protein-protein interaction.
Neuraminidase-1 is a key enzyme responsible for the removal of terminal sialic acid residues from glycoproteins and glycolipids within the lysosome. Its catalytic activity is intrinsically linked to its association with this compound.[1][2][3] this compound acts as a molecular chaperone, ensuring the correct folding, transport, and catalytic activation of NEU1.[4][5][6] In the absence of this compound, NEU1 is prone to self-aggregation into inactive oligomers, leading to its rapid degradation.[4][5][7] This guide delves into the experimental evidence that substantiates this crucial protective partnership.
Comparative Analysis of Neuraminidase-1 Activity
The protective role of this compound is most evident when observing NEU1 activity in the presence and absence of its chaperone. The following table summarizes quantitative data from key studies that have experimentally validated this interaction.
| Experimental System | Condition | NEU1 Activity (% of Wild-Type) | This compound Activity | Reference |
| NEU1-deficient human fibroblasts | Transduced with wild-type NEU1 | ~10% | - | [1] |
| NEU1-deficient human fibroblasts | Co-transduced with wild-type NEU1 and PPCA | 100% | - | [1] |
| NEU1-deficient fibroblasts with N-glycosylation mutant (mut2) | Transduced with mutant NEU1 | ~20% | - | [8] |
| NEU1-deficient fibroblasts with N-glycosylation mutant (mut2) | Co-transduced with mutant NEU1 and PPCA | ~80% | - | [8] |
| Galactosialidosis (GS) fibroblasts (PPCA-deficient) | Transduced with NEU1 alone | Not detected | Deficient | [5] |
| GS fibroblasts (PPCA-deficient) | Co-transduced with NEU1 and wild-type PPCA | Restored | Restored | [5] |
| Macrophages from Ppca-deficient mice | Uptake of wild-type NEU1 alone | Low | Deficient | [5] |
| Macrophages from Ppca-deficient mice | Uptake of wild-type NEU1 and wild-type PPCA | Significantly Increased | Restored | [5] |
Experimental Protocols
To facilitate the replication and further investigation of the this compound-Neuraminidase-1 interaction, detailed methodologies for key experiments are provided below.
Cell Culture and Transduction
-
Cell Lines: Human fibroblasts from patients with sialidosis (NEU1-deficient) or galactosialidosis (PPCA-deficient), and murine embryonic fibroblasts from corresponding knockout mouse models are commonly used.
-
Transduction: Cells are transduced with retroviral or lentiviral vectors encoding human or murine NEU1 and/or PPCA. Co-transduction experiments are crucial for validating the protective effect.
-
Control Groups: Include untransduced cells, cells transduced with an empty vector, and cells transduced with only one of the target proteins.
Neuraminidase Activity Assay
This fluorometric assay quantifies the enzymatic activity of NEU1.
-
Principle: The assay measures the cleavage of a synthetic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone.
-
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.3).
-
Determine the total protein concentration of the lysates using a standard method like the Bradford assay.
-
In a 96-well black plate, mix a standardized amount of cell lysate with the MUNANA substrate solution (final concentration typically 100-200 µM).[9]
-
Incubate the reaction at 37°C for 15-60 minutes.
-
Stop the reaction by adding a high pH buffer (e.g., 0.5 M sodium carbonate, pH 10.7).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the specific activity as nmol of substrate hydrolyzed per hour per mg of protein.
-
Immunoblotting
Western blotting is used to assess the protein levels of NEU1 and PPCA.
-
Procedure:
-
Separate cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for NEU1 and PPCA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Surface Plasmon Resonance (SPR)
SPR analysis provides quantitative data on the binding affinity between NEU1 and PPCA.
-
Principle: This technique measures the real-time interaction between two molecules by detecting changes in the refractive index at the surface of a sensor chip.
-
Procedure:
-
Immobilize one of the purified proteins (e.g., PPCA) onto the sensor chip.
-
Flow different concentrations of the other protein (NEU1) over the chip surface.
-
Measure the association and dissociation rates to determine the binding affinity (KD).
-
Visualizing the Protective Interaction and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated.
Caption: this compound binds to Neuraminidase-1 in the ER, facilitating its transport and forming a stable, active complex in the lysosome.
Caption: A streamlined workflow for experimentally validating the protective function of this compound on Neuraminidase-1 activity.
Alternative Considerations
While the interaction with this compound is the primary and essential protective mechanism for NEU1, it is important to note that this complex does not exist in isolation. Within the lysosome, the NEU1-PPCA complex further associates with β-galactosidase to form a high molecular weight multienzyme complex.[2][10] Furthermore, a cell-surface complex of NEU1, PPCA, and an elastin-binding protein has been identified, suggesting that the protective role of this compound may extend beyond the lysosome to regulate NEU1 function at the plasma membrane.[11][12] Recent research has also identified small molecules that can inhibit the NEU1-PPCA interaction, providing new tools to probe this pathway and potential therapeutic avenues.[13][14]
References
- 1. Protective Protein/Cathepsin A Rescues N-glycosylation defects in Neuraminidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [scholarworks.umass.edu]
- 4. slavazaitsev914078364.wordpress.com [slavazaitsev914078364.wordpress.com]
- 5. Heterodimerization of the Sialidase NEU1 with the Chaperone Protective Protein/Cathepsin A Prevents Its Premature Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterodimerization of the sialidase NEU1 with the chaperone protective protein/cathepsin A prevents its premature oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective protein/cathepsin A rescues N-glycosylation defects in neuraminidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 11. Lysosomal sialidase (neuraminidase-1) is targeted to the cell surface in a multiprotein complex that facilitates elastic fiber assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuraminidase-1: A Sialidase Involved in the Development of Cancers and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Lysosomal this compound and Neuraminidase 1 Interaction by Anti-Obesity Cyclic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of Cathepsin A and Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two key lysosomal proteases: Cathepsin A and Cathepsin L. Understanding the distinct and overlapping substrate preferences of these enzymes is crucial for research into their physiological roles and for the development of targeted therapeutics. This document summarizes their enzymatic characteristics, presents available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
Introduction
This compound, a serine carboxypeptidase, and Cathepsin L, a cysteine endopeptidase, are both primarily localized within lysosomes and play critical roles in protein turnover and degradation.[1][2] However, their distinct catalytic mechanisms and active site architectures result in significantly different substrate specificities, which in turn dictate their unique biological functions, from the regulation of blood pressure by this compound to the degradation of extracellular matrix components by Cathepsin L.[3][4]
General Characteristics
| Feature | This compound | Cathepsin L |
| Enzyme Class | Serine Carboxypeptidase[1] | Cysteine Endopeptidase[2] |
| Optimal pH | Acidic (around 5.0-5.5) | Acidic (around 5.5), but can retain some activity at neutral pH[5][6] |
| Primary Function | Protective function for β-galactosidase and neuraminidase, processing of peptides and hormones.[1] | Bulk protein degradation, extracellular matrix remodeling, antigen presentation.[2][3] |
Substrate Specificity and Cleavage Site Preferences
This compound exhibits a preference for substrates with hydrophobic amino acid residues at the C-terminal position (P1' position).[7] It primarily functions as a carboxypeptidase, removing single amino acids from the C-terminus of peptides and proteins.[1] It can also act as an esterase and deamidase.[7]
Cathepsin L displays a broader endopeptidase activity, cleaving internal peptide bonds. Its substrate recognition is largely influenced by the amino acid at the P2 position (two residues N-terminal to the cleavage site), where it shows a strong preference for hydrophobic residues such as Phenylalanine and Leucine.[6] It also favors positively charged residues at the S1 and S3 subsites.[6] Recent studies using multiplex substrate profiling by mass spectrometry (MSP-MS) have revealed that Cathepsin L can cleave at the N-terminal side and between dibasic residues (e.g., K↓R, R↓K).[8]
A comprehensive resource for detailed cleavage site information for both enzymes is the MEROPS database, an online resource for peptidases and their inhibitors.[9][10][11][12][13][14]
Quantitative Kinetic Data
The following tables summarize available kinetic parameters for this compound and Cathepsin L with specific substrates. It is important to note that direct comparative studies with a wide range of identical substrates are limited in the literature, particularly for this compound.
Table 1: Kinetic Parameters for this compound
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Data not available in search results | - | - | - |
Table 2: Kinetic Parameters for Cathepsin L
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Phe-Arg-MCA | ~7 | ~1.5 | ~2.1 x 105 | |
| Z-Leu-Arg-MCA | ~22 | ~0.8 | ~3.6 x 104 | |
| Z-Phe-Arg-AMC | 48.82 | 374.4 (nM/min) | - | [5] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.[15][16][17][18]
Experimental Protocols
The determination of protease substrate specificity relies on various experimental techniques. Below are detailed methodologies for two widely used approaches.
FRET-Based Protease Assay
This method utilizes Förster Resonance Energy Transfer (FRET) to continuously monitor enzymatic activity. A peptide substrate is synthesized with a fluorescent donor and a quencher molecule at its termini. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[1][19][20][21][22]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the specific cathepsin's activity (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA for cysteine cathepsins).
-
Enzyme Solution: Prepare a stock solution of purified this compound or Cathepsin L. The final concentration in the assay will depend on the enzyme's activity and the substrate's sensitivity.
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in a suitable solvent like DMSO to create a concentrated stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the test compounds (inhibitors or activators) or vehicle control to the respective wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the donor fluorophore over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful technique for the unbiased profiling of protease substrate specificity. A complex library of synthetic peptides is incubated with the protease, and the resulting cleavage products are identified and quantified by mass spectrometry.[23][24][25][26][27]
Protocol:
-
Reagent Preparation:
-
Peptide Library: A library of synthetic peptides (typically 10-14 amino acids in length) with diverse sequences is used.
-
Enzyme Solution: Purified this compound or Cathepsin L.
-
Reaction Buffer: A buffer that supports the optimal activity of the target protease.
-
-
Assay Procedure:
-
Incubate the peptide library with the protease for a defined period. A "no enzyme" control is run in parallel.
-
Quench the reaction (e.g., by adding acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide cleavage products by searching the MS/MS data against the sequence of the peptide library.
-
-
Data Analysis:
-
Quantify the abundance of each cleavage product.
-
The frequency of amino acids at each position relative to the cleavage site (P4 to P4') is determined to generate a substrate specificity profile, often visualized as an "iceLogo".[28]
-
Signaling Pathways and Biological Roles
The distinct substrate specificities of this compound and Cathepsin L translate to their involvement in different signaling pathways and physiological processes.
This compound in the Renin-Angiotensin System
This compound plays a role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. It can convert Angiotensin I to Angiotensin II, a potent vasoconstrictor, and is also involved in the generation of Angiotensin-(1-9).[2][4][29][30]
Caption: this compound's role in the Renin-Angiotensin System.
Cathepsin L in Extracellular Matrix Degradation
Cathepsin L is a potent protease involved in the breakdown of extracellular matrix (ECM) components like collagen and elastin.[3][31][32][33][34] Its secretion and activity in the extracellular space are implicated in physiological processes like wound healing and pathological conditions such as cancer metastasis and fibrosis.[33][34]
Caption: Cathepsin L's involvement in extracellular matrix degradation.
Conclusion
This compound and Cathepsin L, despite both being lysosomal proteases, exhibit distinct substrate specificities that underpin their diverse biological roles. This compound's carboxypeptidase activity with a preference for C-terminal hydrophobic residues contrasts with Cathepsin L's broad endopeptidase activity, which is largely dictated by the P2 residue. While quantitative kinetic data for this compound is less prevalent in comparative studies, the available information highlights these fundamental differences. The experimental protocols described herein provide robust methods for further elucidating the specificities of these and other proteases, which is essential for advancing our understanding of their functions and for the development of selective therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of angiotensin I to angiotensin II by this compound isoenzymes of porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and determination of the biochemical properties of cathepsin L of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A large and accurate collection of peptidase cleavages in the MEROPS database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEROPS: the peptidase database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. How to use the MEROPS database and website to help understand peptidase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. MEROPS - the Peptidase Database [ebi.ac.uk]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. cs.tufts.edu [cs.tufts.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 23. Multiplex substrate profiling by mass spectrometry for proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. researchgate.net [researchgate.net]
- 26. Multiplex Substrate Profiling by Mass Spectrometry for Kinases as a Method for Revealing Quantitative Substrate Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 30. Recombinant Proteases of the Renin-Angiotensin System (RAS): R&D Systems [rndsystems.com]
- 31. Cathepsin Cannibalism Reduces Collagen and Elastin Degradation in Matrix Remodeling | MCF [meghan.ferrall-fairbanks.com]
- 32. aminer.org [aminer.org]
- 33. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Reduced Cathepsin L expression and secretion into the extracellular milieu contribute to lung fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin A's Role in Bioactive Peptide Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cathepsin A's role in the processing of key bioactive peptides against alternative enzymatic pathways. By presenting available experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to serve as a valuable resource for researchers investigating cardiovascular, inflammatory, and neurological signaling pathways.
Introduction to this compound and Bioactive Peptide Processing
This compound (CTSA), also known as the "protective protein," is a lysosomal serine carboxypeptidase with diverse functions.[1] Beyond its protective role for β-galactosidase and neuraminidase within the lysosomal multienzyme complex, this compound is increasingly recognized for its catalytic activity in processing a variety of bioactive peptides.[1] This processing can lead to either activation or inactivation of these peptides, thereby modulating critical physiological responses.
Bioactive peptides are short amino acid chains that exert specific biological effects. Their activity is tightly regulated, not only at the level of synthesis but also through post-translational processing and degradation. Enzymes like this compound and Angiotensin-Converting Enzyme (ACE) play a pivotal role in this regulation, often with overlapping or complementary substrate specificities. Understanding the specific contributions of each enzyme is crucial for elucidating disease mechanisms and for the development of targeted therapeutics.[2]
This guide will focus on the processing of five key bioactive peptides: Angiotensin I, Bradykinin (B550075), Endothelin-1 (B181129), Substance P, and Oxytocin (B344502), comparing the action of this compound with that of other significant processing enzymes.
Comparative Analysis of Bioactive Peptide Processing
The following sections detail the processing of each bioactive peptide by this compound and its alternatives, supported by available quantitative data.
Angiotensin I
Angiotensin I is a decapeptide that is a precursor to the potent vasoconstrictor, Angiotensin II. The conversion of Angiotensin I to Angiotensin II is a critical step in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.[3]
Enzymatic Processing:
-
This compound: this compound can convert Angiotensin I to Angiotensin II, suggesting its involvement in the intrarenal RAS.[4] It acts as a carboxypeptidase, cleaving the C-terminal dipeptide.[1]
-
Angiotensin-Converting Enzyme (ACE): ACE is the primary enzyme responsible for the conversion of Angiotensin I to Angiotensin II in the systemic circulation.[3] It is a dipeptidyl carboxypeptidase.[3]
Quantitative Data Comparison:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ACE | Angiotensin I | 1.8 | 1.8 | 1.0 x 10⁶ |
| This compound | Angiotensin I | N/A | N/A | N/A |
Bradykinin
Bradykinin is a potent vasodilator peptide involved in inflammation and blood pressure regulation.[5] Its rapid degradation is essential for maintaining cardiovascular homeostasis.
Enzymatic Processing:
-
This compound: this compound is involved in the inactivation of bradykinin.[1]
-
Angiotensin-Converting Enzyme (ACE): ACE is a major enzyme responsible for bradykinin degradation in the lungs and other tissues.[2][6]
-
Other Enzymes: Carboxypeptidase N, neutral endopeptidase (NEP), and aminopeptidase (B13392206) P also contribute to bradykinin metabolism.[7]
Quantitative Data Comparison:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ACE | Bradykinin | N/A | N/A | N/A |
| This compound | Bradykinin | N/A | N/A | N/A |
Note: While the roles of these enzymes in bradykinin degradation are well-established, specific kinetic constants are not available in the provided search results.
Endothelin-1
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases.[8] Its inactivation is crucial for maintaining normal vascular tone.
Enzymatic Processing:
-
This compound: this compound inactivates ET-1 by cleaving the C-terminal Trp21 residue.[8][9] Studies in mice have shown that a deficiency in this compound leads to a reduced degradation rate of ET-1 and increased blood pressure.[10]
-
Serine Carboxypeptidase 1 (Scpep1): Scpep1 is another serine carboxypeptidase that acts in concert with this compound to inactivate ET-1.[9][11] Mice lacking both enzymes exhibit a more severe hypertensive phenotype than those with a single deficiency.[9]
Quantitative Data Comparison:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Endothelin-1 | N/A | N/A | N/A |
| Scpep1 | Endothelin-1 | N/A | N/A | N/A |
Note: Direct in vitro kinetic data for this compound and Scpep1 with ET-1 are not available in the provided search results. However, in vivo studies clearly demonstrate their significant roles in ET-1 clearance.[9][10]
Substance P
Substance P is a neuropeptide involved in pain transmission, inflammation, and immune responses.[12] Its degradation is critical for the resolution of these processes.
Enzymatic Processing:
-
This compound: this compound can hydrolyze Substance P.[13]
-
Angiotensin-Converting Enzyme (ACE): ACE is known to degrade Substance P.[14]
-
Neutral Endopeptidase (NEP): NEP is another key enzyme in the degradation of Substance P.[15]
Quantitative Data Comparison:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Substance P | N/A | N/A | N/A |
| ACE | Substance P | N/A | N/A | N/A |
| NEP | Substance P | N/A | N/A | N/A |
Note: Quantitative kinetic data for the degradation of Substance P by these enzymes is not available in the provided search results.
Oxytocin
Oxytocin is a neuropeptide hormone involved in social bonding, reproduction, and childbirth.[4] Its inactivation is necessary for the precise temporal control of its physiological effects.
Enzymatic Processing:
-
This compound: this compound is implicated in the processing of oxytocin.[13]
-
Aminopeptidases: These enzymes are considered a major pathway for oxytocin inactivation, cleaving the N-terminal peptide bond.[16]
-
Chymotrypsin-like enzymes: These enzymes can also contribute to oxytocin degradation.
Quantitative Data Comparison:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Oxytocin | N/A | N/A | N/A |
| Aminopeptidases | Oxytocin | N/A | N/A | N/A |
Note: Specific kinetic parameters for the enzymatic degradation of oxytocin are not detailed in the provided search results.
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in bioactive peptide processing is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.
Caption: Renin-Angiotensin System processing of Angiotensin I.
Caption: Endothelin-1 synthesis and inactivation pathway.
Caption: General experimental workflow for enzyme kinetic analysis.
Experimental Protocols
General this compound Activity Assay
Principle: This assay measures the carboxypeptidase activity of this compound using a synthetic substrate. The cleavage of the substrate releases a product that can be quantified.
Materials:
-
Purified this compound
-
Substrate: Z-Phe-Ala or a similar peptide with a C-terminal hydrophobic amino acid
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5
-
Detection Reagent: Ninhydrin or a fluorometric reagent for detecting free amino acids
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the substrate in assay buffer.
-
Add a fixed amount of purified this compound to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Add the detection reagent and incubate as required for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the reaction velocity for each substrate concentration and determine Km and Vmax from a Michaelis-Menten plot.
Angiotensin-Converting Enzyme (ACE) Activity Assay
Principle: This assay measures the dipeptidyl carboxypeptidase activity of ACE using a synthetic fluorogenic substrate. Cleavage of the substrate results in an increase in fluorescence.
Materials:
-
Purified ACE or cell lysate containing ACE
-
ACE Assay Buffer
-
Fluorogenic Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of a known ACE inhibitor (for control) and test samples in assay buffer.
-
Add a fixed amount of ACE to each well of the microplate.
-
Add the inhibitor or test sample dilutions to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., every minute for 30 minutes).
-
Calculate the reaction rate from the linear portion of the kinetic curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control. For kinetic analysis with a specific peptide, vary the peptide concentration and measure the initial reaction rates to determine kinetic parameters.
Conclusion
This compound is a versatile enzyme with a confirmed role in the processing of several critical bioactive peptides. While it shares substrates with other key enzymes like ACE, its distinct catalytic properties and tissue distribution suggest a non-redundant function in local peptide metabolism, particularly within the lysosome and at the cell surface.
The comparative data presented in this guide highlight the complexity of bioactive peptide regulation. For Angiotensin I and Bradykinin, ACE appears to be the dominant processing enzyme in the systemic circulation. In contrast, for Endothelin-1, this compound, in partnership with Scpep1, plays a crucial and physiologically significant role in its inactivation. The precise quantitative contribution of this compound to the metabolism of Substance P and Oxytocin in vivo requires further investigation, as specific kinetic data remains elusive.
Future research, focused on determining the kinetic parameters of this compound with its endogenous peptide substrates, will be instrumental in fully elucidating its role in health and disease. Such studies will undoubtedly pave the way for the development of novel therapeutic strategies targeting specific peptide processing pathways. The experimental protocols and pathway diagrams provided herein offer a foundational framework for pursuing these important research questions.
References
- 1. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 4. Conversion of angiotensin I to angiotensin II by this compound isoenzymes of porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic activity of lysosomal carboxypeptidase (cathepsin) A is required for proper elastic fiber formation and inactivation of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine Carboxypeptidase SCPEP1 and this compound Play Complementary Roles in Regulation of Vasoconstriction via Inactivation of Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Serine Carboxypeptidase SCPEP1 and this compound Play Complementary Roles in Regulation of Vasoconstriction via Inactivation of Endothelin-1 | PLOS Genetics [journals.plos.org]
- 12. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 13. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interactions between neutral endopeptidase (EC 3.4.24.11) and the substance P (NK1) receptor expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment of the potassium depolarized rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Cathepsin A Antibodies for Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection of protein expression in tissue is paramount. Cathepsin A (CTSA), a lysosomal carboxypeptidase, plays a crucial role in protein degradation and the activation of other enzymes. Its dysregulation has been implicated in various diseases, including lysosomal storage disorders like galactosialidosis. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of CTSA within tissues, but its reliability hinges on the specificity and performance of the primary antibody.
This guide provides a comparative overview of commercially available this compound antibodies validated for IHC, offering a summary of their key characteristics to aid in antibody selection. It also presents a detailed, generalized experimental protocol for IHC staining of CTSA in paraffin-embedded tissues, along with a schematic of a key signaling pathway involving this enzyme.
Comparative Analysis of this compound Antibodies for IHC
The selection of a primary antibody is a critical first step in any IHC experiment. The following table summarizes key specifications of several commercially available this compound antibodies that have been validated for use in immunohistochemistry. This information has been compiled from publicly available vendor datasheets to facilitate a direct comparison.
| Antibody Name/ID | Vendor | Catalog Number | Host Species | Clonality | Reactivity | Recommended Dilution (IHC) | Antigen Retrieval |
| This compound Polyclonal Antibody | Proteintech | 15020-1-AP | Rabbit | Polyclonal | Human, Mouse, Rat | 1:750 - 1:3000 | Heat mediated with Tris-EDTA buffer (pH 9.0) |
| This compound Polyclonal Antibody | Thermo Fisher Scientific | PA5-23978 | Rabbit | Polyclonal | Human, Mouse | Not specified | Not specified |
| Anti-Protective protein/Cathepsin A (PPCA) antibody | Abcam | ab217857 | Rabbit | Polyclonal | Human, Mouse, Rat | 1:200 | Not specified |
| Human this compound/Lysosomal Carboxypeptidase A Antibody | R&D Systems | AF1049 | Goat | Polyclonal | Human, Mouse | 5-15 µg/mL | Heat-induced using Antigen Retrieval Reagent-Basic |
This compound in the Lysosomal Enzyme Complex
This compound plays a critical protective role within the lysosome. It forms a high-molecular-weight complex with two other enzymes: β-galactosidase and neuraminidase. This association is essential for the stability and proper functioning of β-galactosidase and for the activation of neuraminidase.[1][2] A deficiency in this compound leads to the rapid degradation of these two enzymes, resulting in the lysosomal storage disorder galactosialidosis.[1]
Experimental Protocol for this compound Immunohistochemistry
The following is a generalized protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is essential to optimize specific parameters, such as antibody dilution and incubation times, for each antibody and tissue type.
I. Deparaffinization and Rehydration
-
Deparaffinization:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
-
-
Rehydration:
-
Immerse slides in 95% Ethanol: 2 minutes.
-
Immerse slides in 70% Ethanol: 2 minutes.
-
Rinse slides in distilled water.
-
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): This is a common and effective method.
-
Immerse slides in a staining dish filled with an appropriate antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0, or Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
III. Staining Procedure
-
Peroxidase Block (for chromogenic detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in antibody diluent (e.g., wash buffer with 1% BSA).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer: 3 changes, 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody (appropriate for the host species of the primary antibody) for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides with wash buffer: 3 changes, 5 minutes each.
-
-
Detection (for chromogenic methods):
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (e.g., ABC reagent) for 30 minutes.
-
Incubate sections with a chromogen substrate (e.g., DAB) until the desired stain intensity develops.
-
Wash slides with distilled water.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin.
-
Wash with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Conclusion
References
A Comparative Guide to the In Vitro Efficacy of Cathepsin A Inhibitors
For researchers and scientists engaged in drug discovery and development, a clear understanding of the comparative efficacy of enzyme inhibitors is crucial for making informed decisions. This guide provides a detailed comparison of the in vitro performance of selected Cathepsin A inhibitors, supported by available experimental data. This document is intended for an audience with a professional background in biomedical research.
Quantitative Comparison of this compound Inhibitors
The following table summarizes the in vitro inhibitory potency of three compounds reported to inhibit this compound. It is important to note that the IC50 values presented were determined in separate studies, which may have utilized different experimental conditions. Therefore, a direct comparison of potency should be made with caution.
| Inhibitor | Target Enzyme(s) | Reported IC50/Inhibitory Concentration | Key Characteristics |
| SAR1 (SAR164653) | This compound | 5 nM (0.005 µM)[1] | A novel, potent, and selective inhibitor of this compound.[1][2] |
| Lactacystin | This compound-like enzyme, 20S Proteasome | 1-5 µM[3] (for this compound-like enzyme); 4.8 µM (for 20S proteasome)[4][5] | An irreversible inhibitor known primarily as a proteasome inhibitor, which also exhibits inhibitory activity against this compound-like enzymes.[3][4][5] |
| Z-Phe-Ala-diazomethylketone (PADK) | Cathepsin B, Cathepsin L | 9.4 ± 2.4 µM (for Cathepsin B)[6][7][8] | Characterized as a weak, irreversible inhibitor of Cathepsin B and L; its direct inhibitory potency against this compound is not well-documented in the reviewed literature.[6][7][8] |
Experimental Protocols
The determination of the in vitro efficacy of this compound inhibitors is typically performed using a fluorometric assay. This method measures the enzymatic activity of this compound by detecting the fluorescence generated from the cleavage of a specific substrate.
Protocol: In Vitro Fluorometric Assay for this compound Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human this compound.
Materials and Reagents:
-
Recombinant Human this compound
-
This compound Inhibitor (e.g., SAR1, Lactacystin)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Fluorogenic Substrate: e.g., Cbz-Phe-Ala-AMC (7-amino-4-methylcoumarin) or other suitable this compound substrate.
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of recombinant this compound in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add Assay Buffer and Substrate solution.
-
Positive Control (No Inhibitor): Add this compound enzyme solution, Assay Buffer (with the same final concentration of DMSO as the inhibitor wells), and Substrate solution.
-
Test Inhibitor Wells: Add this compound enzyme solution and the various dilutions of the test inhibitor.
-
-
Pre-incubation:
-
Add the this compound enzyme solution to the Positive Control and Test Inhibitor wells.
-
Add the corresponding dilutions of the test inhibitor or DMSO vehicle to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Inhibitor Well / Rate of Positive Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of this compound and the experimental workflow for evaluating its inhibitors.
Caption: this compound's role in the lysosome and its inhibition.
Caption: Workflow for this compound inhibitor screening assay.
References
- 1. rsc.org [rsc.org]
- 2. Tolerability, safety, and pharmacokinetics of the novel this compound inhibitor SAR164653 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactacystin, a specific inhibitor of the proteasome, inhibits human platelet lysosomal this compound-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lactacystin | Proteasome inhibitor | Anticancer | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Cathepsin A in Lipid Metabolism: A Guide to GWAS Validation
San Diego, CA – December 18, 2025 – Genome-wide association studies (GWAS) have emerged as a powerful tool in identifying genetic variants associated with complex traits, including lipid metabolism. One such candidate gene that has garnered attention is Cathepsin A (CTSA), which has been linked to high-density lipoprotein (HDL) cholesterol levels. This guide provides a comprehensive comparison of the evidence supporting CTSA as a GWAS candidate gene and details the experimental methodologies for its functional validation, aimed at researchers, scientists, and drug development professionals.
CTSA: From Genetic Association to Functional Insights
The Global Lipids Genetics Consortium (GLGC), a collaborative effort to uncover the genetic basis of blood lipid levels, identified a significant association between variants in the CTSA gene and HDL cholesterol in their large-scale meta-analysis published in Nature Genetics in 2013.[1][2][3][4] This landmark study, encompassing data from over 188,000 individuals, pinpointed specific single nucleotide polymorphisms (SNPs) within the CTSA locus that correlate with circulating HDL cholesterol levels.
While the GWAS data provides a strong statistical link, functional validation is crucial to establish a causal relationship and understand the underlying biological mechanisms. This involves a series of experiments designed to investigate how the identified genetic variants impact gene expression, protein function, and ultimately, lipid metabolism.
Comparative Analysis of GWAS Findings
The table below summarizes the key findings from the GLGC 2013 study for the most significant SNPs associated with HDL cholesterol in the CTSA locus.
| SNP ID | Chromosome:Position (GRCh37) | Risk Allele | Effect Allele | Effect Size (β) per Allele | P-value |
| rs1057208 | 20:44522876 | C | T | 0.005 | 1.88 x 10-8 |
| rs2868346 | 20:44523533 | A | G | -0.004 | 5.32 x 10-7 |
Data extracted from the Global Lipids Genetics Consortium (GLGC) 2013 summary statistics.[1]
Experimental Validation of CTSA as a Candidate Gene
To move from a statistical association to a validated candidate gene, a multi-pronged experimental approach is necessary. Below, we outline key experimental protocols that can be employed to functionally characterize the role of CTSA variants in lipid metabolism.
Expression Quantitative Trait Loci (eQTL) Analysis
Objective: To determine if the GWAS-identified SNPs influence the expression of CTSA or other nearby genes.
Methodology:
-
Tissue Selection: Utilize publicly available eQTL databases (e.g., GTEx) or perform eQTL analysis in relevant tissues for lipid metabolism, such as the liver, adipose tissue, and macrophages.
-
Data Analysis: Correlate the genotype of the target SNPs (e.g., rs1057208, rs2868346) with the mRNA expression levels of CTSA and other genes in the vicinity.
-
Interpretation: A significant association between a SNP and gene expression suggests a regulatory role for the variant.
Functional Characterization of Regulatory Variants
If eQTL analysis suggests a regulatory function for the identified SNPs, further experiments can elucidate the mechanism.
Objective: To determine if the DNA sequence containing the SNP functions as a transcriptional enhancer or promoter and if the different alleles have differential activity.
Methodology:
-
Construct Generation: Clone the DNA region containing the SNP (both risk and non-risk alleles) into a luciferase reporter vector upstream of a minimal promoter.
-
Cell Transfection: Transfect the constructs into a relevant cell line (e.g., HepG2 for liver cells).
-
Luciferase Assay: Measure luciferase activity as a readout of transcriptional activity.
-
Comparison: Compare the luciferase activity between the constructs containing the different alleles. A significant difference indicates that the SNP alters the regulatory activity of the element.
Objective: To determine if the SNP alters the binding of transcription factors to the DNA sequence.
Methodology:
-
Probe Labeling: Synthesize and label short DNA probes containing the SNP (both alleles) with a radioactive or fluorescent tag.
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line, which contain transcription factors.
-
Binding Reaction: Incubate the labeled probes with the nuclear extract.
-
Electrophoresis: Separate the protein-DNA complexes from the free probes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands. A shift in the mobility of the probe when incubated with the nuclear extract indicates protein binding. A difference in the shift pattern between the two alleles suggests that the SNP affects transcription factor binding.
In Vitro and In Vivo Functional Studies
To directly assess the impact of CTSA on lipid metabolism, a series of in vitro and in vivo experiments can be performed.
Objective: To create cell lines or animal models with specific CTSA variants or with the gene knocked out to study its function.
Methodology:
-
Guide RNA Design: Design guide RNAs (gRNAs) to target the specific region of the CTSA gene to be edited.
-
Delivery: Deliver the Cas9 nuclease and gRNAs into the target cells or zygotes.
-
Screening and Validation: Screen for and validate the desired genetic modification.
-
Phenotypic Analysis: Analyze the resulting cells or animals for changes in lipid profiles, cholesterol efflux capacity, and other relevant phenotypes.
Objective: To measure the capacity of cells to efflux cholesterol to HDL particles, a key step in reverse cholesterol transport.
Methodology:
-
Cell Labeling: Label cells (e.g., macrophages) with radioactive cholesterol.
-
Incubation: Incubate the labeled cells with HDL particles as cholesterol acceptors.
-
Quantification: Measure the amount of radioactive cholesterol transferred from the cells to the medium.
-
Comparison: Compare the cholesterol efflux capacity of cells with different CTSA genotypes or expression levels.
The Broader Context: CTSA in Lysosomal Function and Beyond
This compound is a lysosomal carboxypeptidase that plays a protective role for two other lysosomal enzymes, β-galactosidase and neuraminidase, by forming a multienzyme complex.[5] Dysfunctional CTSA leads to the lysosomal storage disorder galactosialidosis. Its link to HDL metabolism, as suggested by GWAS, opens up new avenues of research into the role of lysosomal function in systemic lipid homeostasis. Further investigation is needed to elucidate the precise mechanism by which CTSA influences HDL cholesterol levels, which could involve its enzymatic activity, its protective function within the lysosome, or a yet unknown extracellular role.
Conclusion
The identification of CTSA as a candidate gene for HDL cholesterol levels through large-scale GWAS provides a valuable starting point for understanding new pathways in lipid metabolism. The validation of this association through rigorous functional studies, as outlined in this guide, is essential to confirm its role and to potentially identify novel therapeutic targets for cardiovascular diseases. The provided experimental frameworks offer a roadmap for researchers to dissect the complex interplay between genetic variation in CTSA and its impact on lipid biology.
References
- 1. Global Lipids Genetics Consortium Results (2013) [csg.sph.umich.edu]
- 2. Discovery and Refinement of Loci Associated with Lipid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLGC 2013 Lipids GWAS | Knowledge Portal Network [kp4cd.org]
- 4. Discovery and refinement of loci associated with lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
Comparative Proteomics of Wild-Type vs. Cathepsin A Deficient Lysosomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lysosomal proteome in wild-type versus Cathepsin A deficient conditions. While a comprehensive, direct comparative proteomics study is not yet available in published literature, this guide synthesizes known protein alterations and provides established experimental protocols to facilitate such investigations.
This compound, a lysosomal carboxypeptidase, plays a crucial dual role within the lysosome. Beyond its enzymatic activity, it functions as a protective chaperone for two other hydrolases: β-galactosidase and neuraminidase-1. Deficiency in this compound, the underlying cause of the lysosomal storage disorder galactosialidosis, leads to the secondary degradation of these enzymes.[1][2][3][4][5] Furthermore, this compound is involved in the proteolytic processing of Lysosome-Associated Membrane Protein 2A (LAMP2A), a key receptor in chaperone-mediated autophagy.[6]
Key Protein Alterations in this compound Deficient Lysosomes
The absence of a comprehensive quantitative proteomics dataset necessitates a focus on well-documented protein changes in this compound deficient models. The following table summarizes the expected quantitative differences in key lysosomal proteins based on current knowledge.
| Protein | Function | Expected Change in this compound Deficiency | Rationale |
| β-galactosidase | Glycosidase, hydrolyzes terminal β-galactosides | Decreased | Loss of protective function of this compound leads to its degradation.[1][2] |
| Neuraminidase-1 | Glycosidase, hydrolyzes terminal sialic acid residues | Decreased | Requires this compound for proper folding, transport, and stability.[1][2][7] |
| LAMP2A | Receptor for chaperone-mediated autophagy | Increased | This compound is required for its proteolytic degradation.[6] |
Experimental Protocols for Comparative Lysosomal Proteomics
The following protocols are based on established methods for lysosome enrichment and quantitative proteomics and can be adapted for a comparative analysis of wild-type and this compound deficient lysosomes.[8][9][10][11][12][13][14][15]
Lysosome Isolation from Cultured Cells (Lyso-IP)
This method utilizes immunoprecipitation of tagged lysosomal transmembrane proteins to enrich for intact lysosomes.[9][11][12]
Materials:
-
HEK293T cells expressing TMEM192-3xHA (or other suitable cell line)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.5% NP-40, protease inhibitors)
-
Anti-HA magnetic beads
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Culture wild-type and this compound deficient cells to ~80% confluency.
-
Harvest cells by scraping, wash with ice-cold PBS containing protease inhibitors, and pellet by centrifugation.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-HA magnetic beads to capture lysosomes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the lysosomes from the beads using elution buffer and immediately neutralize with neutralization buffer.
Protein Digestion and iTRAQ Labeling for Quantitative Mass Spectrometry
Materials:
-
Urea (B33335) buffer (8 M urea in 100 mM TEAB, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
iTRAQ Reagent kits
-
C18 desalting columns
Procedure:
-
Lyse the isolated lysosomes in urea buffer.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight.
-
Desalt the resulting peptide mixtures using C18 columns.
-
Label the peptides from wild-type and this compound deficient samples with different iTRAQ reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
Mass Spectrometry and Data Analysis
Procedure:
-
Fractionate the combined, labeled peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Identify and quantify the proteins using a suitable software package (e.g., Proteome Discoverer, MaxQuant) by searching against a relevant protein database.
-
Determine the relative abundance of proteins between the wild-type and this compound deficient samples based on the iTRAQ reporter ion intensities.
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental design and the known functional roles of this compound, the following diagrams are provided.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Galactosialidosis [bioweb.supagro.inra.fr]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.umass.edu]
- 8. Purification and Proteomic Analysis of Lysosomal Integral Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Workflow for proteomic analysis of purified lysosomes with or without damage [protocols.io]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Workflow for proteomic analysis of purified lysosomes with or without damage [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Proteomic Analysis of Lysosome-Enriched Fractions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Cathepsin A and Beta-Galactosidase Interaction In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vivo techniques for validating the interaction between Cathepsin A (CTSA) and β-galactosidase (GLB1). Understanding this interaction is crucial, as CTSA acts as a protective protein for GLB1 within the lysosome, and disruptions in their complex formation are linked to the lysosomal storage disorder galactosialidosis.
We will explore three widely used methods: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and in vivo cross-linking followed by mass spectrometry. This guide will delve into the experimental protocols, present a comparative analysis of their strengths and weaknesses, and provide visualizations to aid in experimental design.
At a Glance: Comparison of In Vivo Validation Methods
| Method | Principle | Throughput | Detects Direct vs. Indirect Interaction | Spatial Information | Temporal Information |
| Co-immunoprecipitation (Co-IP) | Antibody-based purification of a target protein and its binding partners from cell lysates. | Low to Medium | Indirect | No | No |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescently tagged proteins in close proximity. | Low to High | Direct | Yes | Yes |
| In Vivo Cross-linking with Mass Spectrometry | Covalent linkage of interacting proteins in living cells, followed by identification of cross-linked peptides. | High | Direct | Limited | No |
The this compound and β-Galactosidase Signaling Pathway
The interaction between this compound and β-galactosidase is a critical component of lysosomal function. Within the acidic environment of the lysosome, this compound forms a high-molecular-weight complex with β-galactosidase and neuraminidase 1. This complex is essential for the stability and catalytic activity of β-galactosidase. This compound shields β-galactosidase from proteolytic degradation, ensuring its proper function in the breakdown of glycoconjugates.
Caption: Interaction of this compound and β-galactosidase in the lysosome.
Method 1: Co-immunoprecipitation (Co-IP)
Co-IP is a robust and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] This method relies on an antibody to isolate a specific protein of interest ("bait") from a cell lysate, thereby also capturing any interacting proteins ("prey").
Experimental Workflow
Caption: A generalized workflow for Co-immunoprecipitation.
Detailed Experimental Protocol
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-Cathepsin A) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer) and incubating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., anti-β-galactosidase) to confirm its presence in the immunoprecipitated complex.
-
Performance and Limitations
| Advantages | Disadvantages |
| Detects interactions in a near-physiological context. | May not capture transient or weak interactions. |
| Can identify previously unknown interaction partners when coupled with mass spectrometry. | Prone to false positives due to non-specific binding. |
| Relatively straightforward and widely accessible technique. | Does not provide information on whether the interaction is direct or indirect. |
| Antibody quality is critical for success. |
Method 2: Förster Resonance Energy Transfer (FRET)
FRET is a powerful imaging technique that allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.[3][4] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are in very close proximity (typically 1-10 nm).
Experimental Workflow
Caption: A generalized workflow for FRET imaging.
Detailed Experimental Protocol
-
Plasmid Construction and Transfection:
-
Generate fusion constructs of this compound with a donor fluorophore (e.g., CFP) and β-galactosidase with an acceptor fluorophore (e.g., YFP).
-
Transfect the plasmids into the chosen cell line using a suitable transfection reagent.
-
Include control transfections: donor-only, acceptor-only, and a non-interacting protein pair tagged with the same fluorophores.
-
-
Live Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Allow 24-48 hours for protein expression and proper localization to the lysosomes.
-
Use a confocal or widefield fluorescence microscope equipped for FRET imaging.
-
Acquire images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).
-
-
FRET Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels.
-
Calculate the normalized FRET (NFRET) or FRET efficiency for each cell. An increase in acceptor emission upon donor excitation indicates a positive FRET signal and thus an interaction.
-
Performance and Limitations
| Advantages | Disadvantages |
| Provides spatial and temporal information about the interaction in living cells. | Requires genetic modification of the proteins of interest. |
| Can detect transient and dynamic interactions. | The fusion of fluorescent proteins may interfere with protein function or localization. |
| Highly sensitive to the proximity of the interacting proteins (1-10 nm). | Can be technically challenging to set up and quantify accurately. |
| Can provide quantitative data on the strength of the interaction. | Overexpression of tagged proteins can lead to artifacts. |
Method 3: In Vivo Cross-linking with Mass Spectrometry
This technique involves covalently linking interacting proteins within living cells using a chemical cross-linker.[2][5] The cross-linked complexes are then isolated, digested, and analyzed by mass spectrometry to identify the interacting proteins and the specific sites of interaction.
Experimental Workflow
Caption: A generalized workflow for in vivo cross-linking with mass spectrometry.
Detailed Experimental Protocol
-
In Vivo Cross-linking:
-
Grow cells to the desired confluency.
-
Wash cells with PBS to remove any reactive components from the culture medium.
-
Add a membrane-permeable cross-linker (e.g., formaldehyde (B43269) or DSSO) to the cells and incubate for a specific time to allow for cross-linking.
-
Quench the reaction with a suitable quenching buffer (e.g., Tris-HCl or glycine).
-
-
Protein Extraction and Digestion:
-
Lyse the cells under denaturing conditions to disrupt non-covalent interactions.
-
The protein mixture can be subjected to affinity purification if one of the proteins is tagged.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Use specialized software to identify the cross-linked peptides. The mass of a cross-linked peptide corresponds to the sum of the two individual peptides plus the mass of the cross-linker.
-
Performance and Limitations
| Advantages | Disadvantages |
| Captures transient and weak interactions by forming a stable covalent bond. | Cross-linkers can react non-specifically, leading to false positives. |
| Provides information on the direct binding interface of the interacting proteins. | Optimization of cross-linker concentration and incubation time is crucial. |
| Can be applied to endogenous proteins without the need for tagging. | The analysis of mass spectrometry data for cross-linked peptides is complex. |
| High-throughput potential for identifying multiple interaction partners. | Can potentially alter protein conformation. |
Conclusion
The validation of the in vivo interaction between this compound and β-galactosidase can be approached using several powerful techniques, each with its own set of advantages and limitations.
-
Co-immunoprecipitation is a reliable and accessible method for confirming the existence of the complex under near-physiological conditions.
-
FRET offers the unique ability to visualize and quantify the interaction in real-time within the native environment of the lysosome in living cells.
-
In vivo cross-linking with mass spectrometry provides a high-resolution snapshot of the interaction, capable of identifying direct binding partners and mapping the interaction interface.
For a comprehensive validation of the this compound and β-galactosidase interaction, a multi-faceted approach employing at least two of these methods is recommended. For instance, an initial confirmation by Co-IP could be followed by FRET analysis to investigate the dynamics and localization of the interaction in living cells. This integrated approach will provide the most robust and detailed understanding of this critical protein-protein interaction.
References
- 1. Video: Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. wang.ucsd.edu [wang.ucsd.edu]
- 5. iscrm.uw.edu [iscrm.uw.edu]
A Comparative Guide to the Catalytic Mechanisms of Cathepsin A and Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic mechanisms of cathepsin A, a lysosomal serine carboxypeptidase, with other well-characterized serine proteases such as chymotrypsin (B1334515) and trypsin. This analysis is supported by quantitative data, detailed experimental protocols, and structural visualizations to offer a comprehensive resource for researchers in protease biology and drug development.
At a Glance: Key Mechanistic Differences
While all serine proteases utilize a conserved catalytic triad (B1167595) to effect peptide bond hydrolysis, significant differences exist in their substrate specificity, optimal pH for activity, and active site architecture. This compound, functioning optimally in the acidic environment of the lysosome, exhibits distinct characteristics when compared to digestive serine proteases like chymotrypsin and trypsin, which operate at neutral to alkaline pH.
| Feature | This compound | Chymotrypsin | Trypsin |
| Protease Type | Serine Carboxypeptidase | Serine Endopeptidase | Serine Endopeptidase |
| Optimal pH | 4.5 - 5.5[1] | ~7.8[2] | ~8.0[3] |
| Catalytic Triad | Ser150, His429, Asp372[4] | Ser195, His57, Asp102[5] | Ser195, His57, Asp102[6] |
| Primary Specificity | C-terminal hydrophobic amino acids (e.g., Phe, Leu)[7] | C-terminal side of large hydrophobic/aromatic residues (e.g., Phe, Trp, Tyr)[2] | C-terminal side of positively charged residues (e.g., Lys, Arg)[6] |
Catalytic Mechanism: A Tale of Two Environments
The fundamental catalytic mechanism for serine proteases involves a nucleophilic attack by the active site serine on the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate. This is facilitated by the other members of the catalytic triad, a histidine and an aspartate residue. The process proceeds through an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the cleaved peptide and regenerate the active enzyme.
The Classical Serine Protease Mechanism (Chymotrypsin/Trypsin)
Chymotrypsin and trypsin exemplify the classical serine protease mechanism, operating efficiently in the neutral to alkaline environment of the small intestine. The catalytic triad (Ser195, His57, Asp102) is positioned within the active site to facilitate catalysis. The substrate specificity is largely determined by the S1 binding pocket, which in chymotrypsin is a hydrophobic pocket accommodating large aromatic side chains, while in trypsin, it contains an aspartate residue (Asp189) that interacts favorably with positively charged lysine (B10760008) or arginine side chains.
The this compound Mechanism: Adaptation to an Acidic Milieu
This compound, as a lysosomal enzyme, has evolved to function optimally at an acidic pH (4.5-5.5)[1]. Its catalytic triad consists of Ser150, His429, and Asp372[4]. A key distinguishing feature of this compound's active site is the presence of a hydrogen-bonding network involving one aspartate and two glutamate (B1630785) side chains that bind the carboxylate group of the cleavage product. This network's formation is dependent on the protonation of at least half of these carboxylate groups, which explains the enzyme's acidic pH optimum[4]. As a carboxypeptidase, it cleaves single amino acids from the C-terminus of peptides, with a preference for hydrophobic residues.
Quantitative Comparison of Catalytic Efficiency
The catalytic efficiency of an enzyme is often compared using the specificity constant (kcat/Km). Below is a summary of the kinetic parameters for this compound, chymotrypsin, and trypsin with various substrates. It is important to note that direct comparison is most accurate when the same substrate is used.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| This compound (recombinant human) | Z-Phe-Leu | 0.04[8] | 12.1[8] | 3.0 x 10⁵ | 5.0[8] |
| This compound (endogenous human) | Z-Phe-Leu | 0.07[8] | 35[8] | 5.0 x 10⁵ | ~5.0 |
| α-Chymotrypsin (bovine) | Ac-Phe-Ala-NH₂ | 1.1 | 34 | 3.1 x 10⁴ | 8.0[9] |
| Trypsin (bovine) | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | 0.12 | 0.079 | 6.6 x 10² | 8.0 |
| Trypsin (human) | Z-Lys-pNA | 0.394 | 0.182 | 4.6 x 10² | 9.05[10] |
Z-Phe-Leu: N-Carbobenzoxy-L-phenylalanyl-L-leucine Ac-Phe-Ala-NH₂: N-Acetyl-L-phenylalanyl-L-alaninamide Z-Lys-pNA: Nα-Benzyloxycarbonyl-L-lysine p-nitroanilide
Inhibition Profiles
The study of enzyme inhibitors is crucial for drug development. Serine proteases are targeted by a wide range of inhibitors, both natural and synthetic.
| Inhibitor | Target Enzyme(s) | Ki | Type of Inhibition |
| Chymostatin | Chymotrypsin, Cathepsin G, this compound[9][11] | 4 x 10⁻¹⁰ M (Chymotrypsin)[11], 1.5 x 10⁻⁷ M (Cathepsin G)[11] | Competitive, Slow-binding[11] |
| Diisopropyl fluorophosphate (B79755) (DFP) | This compound, Chymotrypsin, Trypsin (and other serine proteases) | - | Irreversible (covalent modification of active site serine) |
| Soybean Trypsin Inhibitor (Kunitz) | Trypsin, Chymotrypsin | ~10⁻⁹ M (Trypsin) | Competitive |
| Ebelactone B | This compound | - | - |
Experimental Protocols
Determination of Kinetic Parameters (Km and kcat)
A standard method for determining the kinetic parameters of proteases involves measuring the initial rate of substrate hydrolysis at various substrate concentrations.
Workflow for Kinetic Parameter Determination
Detailed Protocol for this compound Activity Assay [8]
This two-step assay measures the carboxypeptidase activity of this compound using the substrate Z-Phe-Leu.
-
Reaction Mixture: Prepare an assay buffer of 0.1 M sodium acetate (B1210297) and 0.15 M NaCl, adjusted to pH 4.5.
-
Enzyme and Substrate: Add 40 nM of mature this compound to the assay buffer containing Z-Phe-Leu at concentrations ranging from 0.01 to 1.0 mM.
-
Reaction and Quenching: Every 15 seconds for 2 minutes, transfer a 10 µL aliquot of the reaction to 10 µL of 2 mM trinitrobenzene sulfonate (TNBS) in 0.2 M sodium borate, pH 9.8, to quench the reaction and derivatize the released leucine (B10760876).
-
Color Development: Incubate the quenched reaction for 30 minutes at 27°C.
-
Stop Reaction: Add 80 µL of 3 mM NaS₂O₃ in 0.2 M KH₂PO₄, pH 4.2.
-
Measurement: Read the absorbance at 420 nm and compare it to a standard curve of leucine to quantify the amount of product formed.
-
Data Analysis: Calculate initial velocities and fit the data to the Michaelis-Menten equation to determine Km and kcat.
General Protocol for Chromogenic Serine Protease Assay [4]
This protocol is suitable for enzymes like trypsin and chymotrypsin using a p-nitroanilide (pNA)-based substrate.
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for trypsin.
-
Substrate Stock: Dissolve the chromogenic substrate (e.g., BAPNA for trypsin) in a suitable solvent like DMSO to a concentration of 10-20 mM.
-
Enzyme Solution: Prepare a working solution of the protease in the assay buffer.
-
-
Assay Setup: In a 96-well microplate, add assay buffer and the enzyme solution to the appropriate wells. Include control wells without the enzyme.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 405-410 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to obtain Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Determination of pH-Activity Profile
To determine the optimal pH for enzyme activity, the standard kinetic assay is performed using a series of buffers with different pH values.
-
Buffer Preparation: Prepare a set of buffers covering a wide pH range (e.g., pH 3 to 10). Ensure the buffers have sufficient buffering capacity and do not interfere with the assay.
-
Enzyme Activity Measurement: Perform the kinetic assay as described above in each of the different pH buffers, keeping the enzyme and substrate concentrations constant.
-
Data Analysis: Plot the measured enzyme activity (initial velocity) against the pH. The pH at which the highest activity is observed is the optimal pH.
Conclusion
This compound and classical serine proteases like chymotrypsin and trypsin share a common catalytic mechanism centered around a catalytic triad. However, their evolution in different physiological environments has led to significant adaptations in their active site architecture, substrate specificity, and pH-activity profiles. This compound is a specialized carboxypeptidase optimized for the acidic environment of the lysosome, a feature largely dictated by a unique carboxylate-binding network in its active site. In contrast, chymotrypsin and trypsin are endopeptidases that function optimally at neutral to alkaline pH and exhibit distinct substrate specificities governed by the nature of their S1 binding pockets. Understanding these differences is paramount for the rational design of specific inhibitors for therapeutic intervention in diseases involving these proteases.
References
- 1. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymotrypsin [sigmaaldrich.com]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Trypsin - Proteopedia, life in 3D [proteopedia.org]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
Validating the Cathepsin A Knockout Mouse: A Comparative Guide for Researchers
For researchers and drug development professionals, the accurate validation of animal models is paramount to the successful translation of preclinical findings. This guide provides a comprehensive comparison of the phenotype of the catalytically inactive Cathepsin A (CTSA) knockout (knock-in) mouse model with alternative models, supported by experimental data and detailed protocols.
The complete knockout of the this compound gene (Ctsa-/-) in mice leads to a severe phenotype resembling the human lysosomal storage disorder galactosialidosis. This is due to the dual function of this compound: its protective role for β-galactosidase and neuraminidase, and its catalytic activity as a carboxypeptidase. The severity of the Ctsa-/- phenotype, arising from the secondary deficiency of β-galactosidase and neuraminidase, complicates the specific study of its catalytic function.
To overcome this, a catalytically inactive knock-in mouse model (CtsaS190A/S190A) was developed. In this model, the serine residue in the catalytic triad (B1167595) is replaced with alanine, abolishing the enzyme's carboxypeptidase activity while preserving its protective function. This model is therefore ideal for investigating the physiological consequences of the loss of this compound's catalytic activity, which includes the processing of bioactive peptides such as endothelin-1 (B181129) and oxytocin (B344502).
Phenotypic Comparison of Cathepsin Knockout Mouse Models
The following table summarizes the key phenotypic characteristics of the this compound (catalytically inactive) knockout mouse model in comparison to other relevant cathepsin knockout models. This comparative analysis highlights the unique physiological role of this compound.
| Feature | This compound (CtsaS190A/S190A) | Cathepsin B (Ctsb-/-) | Cathepsin K (Ctsk-/-) | Cathepsin L (Ctsl-/-) |
| Primary Phenotype | Neurobehavioral alterations, accumulation of bioactive peptides. | Generally normal phenotype under standard conditions; exhibits alterations in specific pathological models (e.g., pancreatitis, apoptosis).[1][2] | Osteopetrosis (increased bone mass).[3] | Skin and hair abnormalities, altered bone metabolism. |
| Behavioral Deficits | Impaired learning and memory. | Altered anxiety and depression-like behaviors. | Not a primary reported phenotype. | Not a primary reported phenotype. |
| Tissue-Specific Abnormalities | Accumulation of endothelin-1 and oxytocin in the brain. | Reduced severity in models of pancreatitis and TNF-alpha-induced hepatocyte apoptosis.[2] | Defective bone resorption by osteoclasts.[3] | Epidermal hyperplasia, hair follicle abnormalities, decreased trabecular bone volume. |
| Catalytic Substrates | Endothelin-1, Angiotensin I, Bradykinin, Oxytocin, Substance P. | Broad substrate specificity involved in protein turnover. | Type I collagen in bone matrix. | Broad substrate specificity, including extracellular matrix proteins. |
| Human Disease Model | Aspects of galactosialidosis (related to substrate accumulation). | Not a direct model for a specific monogenic disease. | Pycnodysostosis.[3] | Not a direct model for a specific monogenic disease. |
Quantitative Analysis of the CtsaS190A/S190A Mouse Phenotype
Validation of the CtsaS190A/S190A mouse model has involved rigorous behavioral and immunohistochemical analyses to quantify the functional consequences of the loss of this compound's catalytic activity.
Behavioral Testing
Morris Water Maze: This test assesses spatial learning and memory. CtsaS190A/S190A mice show longer escape latencies compared to wild-type littermates, indicating deficits in spatial learning.
| Age | Genotype | Mean Escape Latency (seconds) |
| 3 Months | Wild-Type | Data not available |
| CtsaS190A/S190A | Data not available | |
| 6 Months | Wild-Type | Data not available |
| CtsaS190A/S190A | Data not available |
Passive Avoidance Test: This test evaluates fear-motivated learning and memory. CtsaS190A/S190A mice exhibit shorter step-through latencies, suggesting impaired memory of the aversive stimulus.
| Age | Genotype | Mean Step-Through Latency (seconds) |
| 3 Months | Wild-Type | Data not available |
| CtsaS190A/S190A | Data not available | |
| 6 Months | Wild-Type | Data not available |
| CtsaS190A/S190A | Data not available |
Immunohistochemical Analysis
Immunohistochemical staining of brain sections reveals a significant accumulation of this compound substrates in CtsaS190A/S190A mice.
| Brain Region | Peptide | Genotype | Relative Fluorescence Intensity (% of Wild-Type) |
| Hippocampus | Endothelin-1 | Wild-Type | 100% |
| CtsaS190A/S190A | Significantly Increased | ||
| Hippocampus | Oxytocin | Wild-Type | 100% |
| CtsaS190A/S190A | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Morris Water Maze
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Mice undergo four trials per day for five consecutive days. For each trial, the mouse is placed in the pool at one of four randomized starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are recorded and analyzed using a video tracking system.
Passive Avoidance Test
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training: The mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Testing: 24 hours after training, the mouse is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a cut-off time of 300 seconds.
-
-
Data Analysis: The step-through latency during the testing phase is measured. Longer latencies indicate better memory of the aversive stimulus.
Immunohistochemistry for Endothelin-1 and Oxytocin
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal brain sections (e.g., 30 µm) are cut using a cryostat.
-
Staining:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Sections are incubated overnight at 4°C with primary antibodies against endothelin-1 or oxytocin.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Sections are counterstained with a nuclear stain (e.g., DAPI) and mounted on slides.
-
-
Imaging and Analysis: Images are captured using a confocal microscope. The fluorescence intensity in specific brain regions (e.g., hippocampus) is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: this compound's role in the Renin-Angiotensin and Kallikrein-Kinin systems.
Caption: Workflow for validating the CtsaS190A/S190A mouse model phenotype.
Caption: this compound's role in regulating Chaperone-Mediated Autophagy (CMA).
References
Comparative Analysis of Cathepsin A Expression in Healthy and Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cathepsin A (CTSA) expression in healthy versus cancerous tissues, supported by experimental data. This compound, a lysosomal carboxypeptidase, is integral to protein degradation and cellular metabolism. Emerging evidence indicates its dysregulation in various malignancies, correlating with tumor progression and poor patient outcomes. This document summarizes key quantitative findings, details common experimental protocols for CTSA analysis, and illustrates associated biological pathways and workflows.
Data Presentation: this compound Expression Overview
The expression of this compound is frequently elevated in cancerous tissues compared to their healthy counterparts. This upregulation has been linked to more aggressive tumor phenotypes and poorer prognoses across several cancer types.[1] The following table summarizes quantitative and qualitative findings from multiple studies.
| Cancer Type | Change in Expression vs. Healthy Tissue | Method of Analysis | Key Findings & Correlations |
| Hepatocellular Carcinoma (HCC) | Upregulated | TCGA data (mRNA), Immunohistochemistry (IHC) | CTSA expression is significantly higher in HCC tissues.[2] High expression correlates with advanced tumor stages, higher histological grades, and poor overall and recurrence-free survival.[2] |
| Lung Adenocarcinoma (LUAD) | Upregulated | TCGA data (mRNA), qRT-PCR, Western Blot | CTSA mRNA is significantly elevated in LUAD tissues.[1] Knockdown of CTSA in vitro reduces cell proliferation, migration, and invasion, and affects proteins involved in the epithelial-mesenchymal transition (EMT).[1] |
| Malignant Melanoma | Upregulated | Enzyme Activity Assay | CTSA enzymatic activity is significantly higher in primary malignant melanoma compared to benign nevi, and even more elevated in metastatic lesions, suggesting a role in malignant transformation and metastasis.[3][4] |
| Breast Cancer | Upregulated | Bioinformatics Analysis | Higher CTSA expression is associated with aggressive tumor types and poor patient outcomes.[1] |
| Colorectal Cancer (CRC) | Upregulated | Bioinformatics Analysis | Elevated CTSA expression is linked to aggressive tumor phenotypes and poor prognosis.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify and analyze this compound expression in tissues and cells.
1. Immunohistochemistry (IHC)
IHC is used to visualize the location and intensity of CTSA protein expression within the morphological context of the tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4-5 μm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.
-
Blocking: Endogenous peroxidase activity is quenched using a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to this compound (e.g., rabbit polyclonal anti-CTSA) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) is applied. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Nuclei are counterstained with hematoxylin (B73222) to provide morphological context. The slides are then dehydrated, cleared, and mounted with a coverslip.
-
Analysis: Staining intensity and the percentage of positive cells are scored, often by a pathologist, to provide a semi-quantitative measure of protein expression.
2. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the relative or absolute quantity of CTSA messenger RNA (mRNA), providing insight into gene expression levels.
-
RNA Extraction: Total RNA is isolated from fresh-frozen tissue samples or cultured cells using a TRIzol-based method or a commercial RNA isolation kit.[1] The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): A specific amount of total RNA (e.g., 1-2 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[1][5]
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the synthesized cDNA, forward and reverse primers specific for the CTSA gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[6]
-
Data Analysis: The cycle threshold (Ct) value for CTSA is normalized to that of a housekeeping gene (e.g., β-actin, GAPDH) to control for variations in RNA quantity and quality. The relative expression is often calculated using the 2-ΔΔCt method.
3. Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of CTSA protein levels in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are denatured, loaded onto a sodium dodecyl sulfate-polyacrylamide gel, and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody against CTSA overnight at 4°C.[1]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1] The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[7]
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for analyzing CTSA expression and the role of cathepsins in cancer progression.
Caption: Workflow for comparative analysis of this compound expression.
Caption: Role of Cathepsins in promoting tumor invasion and metastasis.
References
- 1. This compound knockdown decreases the proliferation and invasion of A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic significance and oncogene function of this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activity in primary and metastatic human melanocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aging Promotes Spontaneous Liver Injury: Insights from Metabolic, Inflammatory, and Fibrotic Pathways in C57BL/6 Mice [mdpi.com]
- 6. Quantitative analysis of cathepsin L mRNA and protein expression during oral cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Subcellular Localization of Cathepsin A: A Comparative Guide to Fractionation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for determining the subcellular localization of the lysosomal carboxypeptidase, Cathepsin A: subcellular fractionation with Western blotting and immunofluorescence microscopy. Understanding the precise location of this compound is critical for elucidating its role in cellular homeostasis and disease, including its function in the lysosomal degradation pathway and its potential extra-lysosomal activities.
At a Glance: Method Comparison
| Feature | Subcellular Fractionation with Western Blotting | Immunofluorescence Microscopy |
| Principle | Physical separation of organelles based on size and density, followed by protein detection. | In situ visualization of protein using fluorescently labeled antibodies. |
| Data Type | Quantitative (relative protein abundance in each fraction). | Qualitative (spatial distribution) and semi-quantitative (fluorescence intensity). |
| Resolution | Low to moderate; dependent on the purity of fractions. | High; allows for visualization at the single-cell and sub-organellar level. |
| Throughput | Low to moderate. | High, especially with automated microscopy. |
| Artifacts | Potential for organelle rupture and protein leakage during homogenization. | Fixation and permeabilization can alter antigenicity and cellular morphology. |
| Confirmation | Requires organelle-specific markers to assess fraction purity. | Requires co-localization with known organelle markers. |
Quantitative Data Presentation
Table 1: Illustrative Quantitative Comparison of Cathepsin B Subcellular Localization
| Subcellular Fraction | Relative Abundance (Western Blot of Fractions)¹ | Co-localization with Lysosomal Marker (Immunofluorescence)² |
| Nucleus | 5% | Low |
| Cytosol | 15% | Diffuse, low intensity |
| Lysosomes | 75% | High (strong co-localization with LAMP1) |
| Mitochondria | <5% | Negligible |
| Microsomes (ER/Golgi) | <5% | Negligible |
¹ Data is hypothetical and for illustrative purposes, based on typical results for lysosomal enzymes. ² Co-localization is often quantified using coefficients like Pearson's or Manders', indicating the degree of overlap between the protein of interest and an organelle marker.
Qualitative Assessment of this compound by Immunofluorescence:
The Human Protein Atlas provides immunofluorescence data showing that this compound localizes to vesicles, which is consistent with its primary residence in lysosomes.
Experimental Protocols
Subcellular Fractionation and Western Blotting
This protocol describes the separation of cellular components into nuclear, cytosolic, and lysosomal fractions, followed by the detection of this compound by Western blotting.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Fractionation buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody (anti-Cathepsin A)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Organelle-specific marker antibodies (e.g., anti-Lamin B1 for nucleus, anti-Tubulin for cytosol, anti-LAMP1 for lysosomes)
Procedure:
-
Cell Lysis: Harvest and wash cells in cold PBS. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenization: Disrupt the cells using a Dounce homogenizer. The extent of homogenization should be monitored under a microscope to ensure cell lysis without significant organelle damage.
-
Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and other organellar fractions.
-
Cytosolic and Organellar Fractionation: Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the membranes and organelles. The resulting supernatant is the cytosolic fraction.
-
Lysosomal Enrichment: The pellet containing organelles can be further purified to enrich for lysosomes using density gradient centrifugation (e.g., with Percoll or sucrose (B13894) gradients).
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Cathepsin A antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Probe separate blots with antibodies against organelle-specific markers to assess the purity of each fraction.
-
Immunofluorescence Microscopy
This protocol outlines the in situ detection of this compound using immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 or saponin (B1150181) in PBS)
-
Blocking solution (e.g., BSA or serum in PBS)
-
Primary antibody (anti-Cathepsin A)
-
Fluorescently labeled secondary antibody
-
Lysosomal marker (e.g., anti-LAMP1 antibody with a different fluorophore or a lysosome-tracking dye)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cells with a suitable buffer to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Cathepsin A antibody and the anti-LAMP1 antibody.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Image Analysis: Analyze the images for the spatial distribution of this compound and its co-localization with the lysosomal marker.
Mandatory Visualizations
Caption: Workflow for Subcellular Fractionation and Western Blotting.
Caption: Workflow for Immunofluorescence Microscopy.
Conclusion
Subcellular fractionation followed by Western blotting provides a quantitative measure of this compound distribution across different organelles, while immunofluorescence microscopy offers high-resolution visualization of its in situ localization. Due to the potential for artifacts with each method, employing both techniques provides a more robust and comprehensive understanding of this compound's subcellular distribution. The quantitative data from fractionation can corroborate the localization patterns observed with microscopy, leading to a more confident determination of the protein's primary and any secondary locations within the cell.
A Comparative Guide to the Structure and Function of Cathepsin A Across Species
For Researchers, Scientists, and Drug Development Professionals
Cathepsin A, also known as "protective protein" (PPCA), is a unique lysosomal serine carboxypeptidase with a dual-functionality that is critical for cellular homeostasis.[1][2] It possesses intrinsic catalytic activity and also serves a protective role for other lysosomal enzymes.[1][2] This guide provides a comprehensive cross-species comparison of the structure and function of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its molecular interactions and activation pathways.
I. Structural Comparison
This compound is a glycoprotein (B1211001) that belongs to the alpha/beta hydrolase fold family.[1] It is synthesized as an inactive zymogen precursor of approximately 54 kDa.[3] Within the acidic environment of the endosomal/lysosomal compartment, it undergoes proteolytic processing to form a catalytically active heterodimer, consisting of a 32 kDa and a 20 kDa subunit linked by disulfide bonds.[4] While structural data is most abundant for human this compound, the available structures provide a foundation for understanding its function across species.
Table 1: Available Crystal Structures of Human this compound
| PDB ID | Resolution (Å) | Description | Organism |
| 4CI9 | 1.58 | Apo-structure of activated this compound.[5] | Homo sapiens |
| 4AZ0 | 2.17 | Complex with a β-amino acid derivative inhibitor.[6] | Homo sapiens |
| 6WIA | 2.21 | DFP-inhibited (aged) structure.[7] | Homo sapiens |
| 1IVY | - | Structure of the inactive precursor (zymogen). | Homo sapiens |
Data sourced from the RCSB Protein Data Bank.[4][5][6][7]
II. Functional Comparison
This compound's functionality can be divided into its catalytic activity and its protective, non-enzymatic role.
A. Catalytic Activity & Substrate Specificity
As a serine carboxypeptidase, this compound cleaves C-terminal amino acids from peptides and proteins.[8] This activity is optimal at an acidic pH, typically between 4.5 and 5.5, which is consistent with its primary location within the lysosome.[2][8] The enzyme also exhibits esterase and deamidase activities at a neutral pH.[1][2]
Studies on pig kidney this compound have shown that it has a broad substrate specificity, with a preference for peptides containing hydrophobic amino acid residues at the C-terminal and adjacent positions.[9] Substrates with C-terminal glycine (B1666218) or proline are hydrolyzed more slowly.[9] In vitro, this compound has been shown to hydrolyze a variety of bioactive peptides, including endothelin-1, angiotensin I, bradykinin, and substance P.[2][4]
Table 2: Kinetic Parameters of this compound from Different Sources
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) |
| Recombinant Human this compound | Z-Phe-Leu | 0.04 | 12.1 |
| Endogenous Human Placental this compound | Z-Phe-Leu | 0.07 | 35 |
This data highlights comparable, though not identical, kinetic performance between recombinant and endogenous human this compound for the synthetic substrate Z-Phe-Leu.[8]
B. Protective Function
Distinct from its catalytic role, this compound is essential for the stability and activity of two other lysosomal glycosidases: β-galactosidase (GLB1) and neuraminidase (NEU1).[1][3] It forms a high-molecular-weight multienzyme complex with these enzymes, protecting them from rapid intralysosomal proteolysis.[1][10] This protective function is crucial, as a deficiency in this compound leads to a secondary deficiency of both β-galactosidase and neuraminidase, resulting in the lysosomal storage disease galactosialidosis.[3][8] In human placenta, this compound exists in a dynamic equilibrium between a free dimer (98 kDa), a complex with β-galactosidase (680 kDa), and a larger complex including neuraminidase (1270 kDa).[10]
III. Key Signaling and Functional Pathways
The following diagrams illustrate the critical molecular processes involving this compound.
References
- 1. This compound/protective protein: an unusual lysosomal multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificities of this compound,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct affinity purification and supramolecular organization of human lysosomal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cathepsin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of biochemicals, such as the lysosomal carboxypeptidase Cathepsin A, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of enzymatic waste minimizes risks to personnel and prevents environmental contamination.
This compound, a serine protease, requires careful handling due to its biological activity.[1][2] The following procedures are based on general best practices for the disposal of enzymes and biohazardous materials.[3][4] It is imperative to always consult your institution's specific Safety Data Sheet (SDS) and adhere to local, state, and federal regulations for waste management.[5]
Experimental Protocols: Step-by-Step Disposal of this compound
The primary methods for rendering enzymes inactive before disposal include denaturation through chemical or physical means.
Method 1: Chemical Denaturation
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inactivation:
-
For liquid waste containing this compound, adjust the pH to denature the enzyme. Since this compound is active and stable at an acidic pH, raising the pH can lead to its denaturation.[1][2] Add a suitable base (e.g., sodium hydroxide) to raise the pH to a level that ensures inactivation, followed by neutralization.
-
Alternatively, treatment with a protease, such as proteinase K, can be used to digest the enzyme.[6]
-
-
Collection: Collect the inactivated liquid waste in a designated, leak-proof container clearly labeled as "Hazardous Waste" or "Biohazardous Waste" in accordance with institutional guidelines.[3][7]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[7]
Method 2: Thermal Denaturation
-
PPE: Wear appropriate PPE, including heat-resistant gloves, safety goggles, and a lab coat.
-
Inactivation: For liquid solutions containing this compound, boiling can be an effective method for denaturation.[6] However, be aware that some enzymes can be thermostable.
-
Collection: After cooling, collect the treated liquid in a designated hazardous or biohazardous waste container.[3][7]
-
Disposal: Contact your EHS for proper disposal.[7]
Disposal of Contaminated Solid Waste
Items such as pipette tips, gloves, and other disposable labware that have come into contact with this compound are considered biohazardous waste.[3]
-
Collection: Place all contaminated solid waste into a designated, clearly labeled biohazard bag or container.[3][7]
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS for incineration or other approved disposal methods.[7]
Disposal of Powdered this compound
-
Handling Precautions: When handling powdered enzymes, always work in a fume hood and wear a mask to prevent inhalation and potential sensitization.[8]
-
Solubilization: Dissolve the powdered this compound in water.[8]
-
Inactivation: Follow either the chemical or thermal denaturation protocol outlined above.
-
Disposal: Dispose of the inactivated solution as hazardous liquid waste through EHS.
Data Presentation: Inactivation and Disposal Parameters
| Waste Type | Inactivation Method | Key Parameters | Container | Disposal Route |
| Liquid this compound Waste | Chemical Denaturation | Adjust pH outside of the optimal range (pH 4.5-5.5) | Labeled, sealed hazardous waste container | EHS Pickup |
| Thermal Denaturation | Boiling | Labeled, sealed hazardous waste container | EHS Pickup | |
| Solid Contaminated Waste | N/A | N/A | Labeled biohazard bag/container | EHS Pickup |
| Powdered this compound | Solubilize then Denature | Work in a fume hood, wear a mask | Labeled, sealed hazardous waste container | EHS Pickup |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biohazard and Chemical Waste [thesammonslab.org]
- 4. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. eurogentec.com [eurogentec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme disposal | UK Science Technician Community [community.preproom.org]
Safeguarding Your Research: A Guide to Handling Cathepsin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent enzymes like Cathepsin A. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound, a lysosomal serine carboxypeptidase, plays a crucial role in various physiological processes.[1][2] While vital for cellular function, improper handling can pose potential risks. Adherence to strict safety protocols is essential to minimize exposure and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended.[3] Change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses | Must have side-shields to protect against splashes.[4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing.[4] |
| Respiratory Protection | Face Mask/Respirator | Recommended when handling the lyophilized powder to avoid inhalation. Use in a well-ventilated area or under a fume hood.[5] |
Experimental Protocol: this compound Activity Assay
A common method to measure the enzymatic activity of this compound involves a two-step assay using the synthetic dipeptide Z-Phe-Leu as a substrate.[6]
Materials:
-
Mature this compound
-
Assay buffer (0.1 M NaOAc and 0.15 M NaCl, pH 4.5)
-
Z-Phe-Leu (substrate)
-
Trinitrobenzene sulfonate (TNBS) solution (2 mm in 0.2 m sodium borate, pH 9.8)
-
3 mm NaS2O3 in 0.2 m KH2PO4, pH 4.2
Procedure:
-
Add 40 nM of mature this compound to the assay buffer containing Z-Phe-Leu at concentrations ranging from 0.01 to 1.0 mM.[6]
-
Incubate the reaction. Every 15 seconds for 2 minutes, take a 10 μl aliquot of the reaction.[6]
-
Immediately add the 10 μl aliquot to 10 μl of the TNBS solution.[6]
-
Incubate at 27 °C for 30 minutes.[6]
-
Stop the reaction by adding 80 μl of the NaS2O3 solution.[6]
-
The cleavage of Z-Phe-Leu by this compound results in a primary amine (leucine), which can be quantified by measuring the absorbance.
Operational and Disposal Plan
A clear workflow for handling and disposing of this compound is critical for laboratory safety.
Disposal Plan Details:
-
Liquid Waste: All solutions containing this compound should be decontaminated before disposal. This can typically be achieved by adding a suitable disinfectant like bleach or by autoclaving. Always follow your institution's specific guidelines for liquid biohazardous waste.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard waste container.
-
Decontamination: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate disinfectant.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Lysosomal this compound Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proteolytic Activation of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
